Product packaging for 1-(2-Methoxyphenyl)piperazine hydrobromide(Cat. No.:CAS No. 100939-96-6)

1-(2-Methoxyphenyl)piperazine hydrobromide

Cat. No.: B008502
CAS No.: 100939-96-6
M. Wt: 273.17 g/mol
InChI Key: QPAHBXFXDDEKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(2-Methoxyphenyl)piperazine hydrobromide is a useful research compound. Its molecular formula is C11H17BrN2O and its molecular weight is 273.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17BrN2O B008502 1-(2-Methoxyphenyl)piperazine hydrobromide CAS No. 100939-96-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methoxyphenyl)piperazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.BrH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPAHBXFXDDEKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCNCC2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641012
Record name 1-(2-Methoxyphenyl)piperazine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100939-96-6
Record name N-(2-Methoxyphenyl)piperazine hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100939966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methoxyphenyl)piperazine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-METHOXYPHENYL)PIPERAZINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N1ZY78316
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-(2-Methoxyphenyl)piperazine hydrobromide synthesis and purification for research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Research Professionals:

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 1-(2-methoxyphenyl)piperazine hydrobromide, a key intermediate in the development of neurologically active compounds and other pharmaceutical agents.[1][2][3] The methodologies detailed herein are designed for research and development applications, emphasizing procedural rationale, robust purification strategies, and rigorous analytical validation.

Strategic Overview: Synthesis Rationale and Pathway Selection

1-(2-Methoxyphenyl)piperazine (oMeOPP) and its salts are pivotal building blocks in medicinal chemistry. The hydrobromide salt, in particular, offers advantages in terms of crystallinity and handling compared to the free base. While several synthetic routes exist, the most prevalent and industrially scalable approach involves the cyclization of an N-aryl precursor with a bis-electrophilic amine.

The chosen method is the condensation reaction between 2-methoxyaniline (o-anisidine) and bis(2-bromoethyl)amine hydrobromide. This pathway is selected for its reliability and high yield. Alternative methods, such as palladium-catalyzed condensation, are often prohibitively expensive due to the cost of catalysts, while routes involving organolithium reagents like lithium piperazine present significant challenges in handling and manufacturing.[1][2] The direct cyclization method provides a straightforward path to the target compound's salt form.[2]

The overall synthetic workflow can be visualized as follows:

SynthesisWorkflow cluster_0 Part 1: Synthesis cluster_1 Part 2: Work-up & Isolation A Starting Materials: - 2-Methoxyaniline - Bis(2-bromoethyl)amine HBr - K2CO3 (Base) - n-Butanol (Solvent) B Cyclization Reaction (Reflux, 20-25h) A->B Combine & Heat C Crude Reaction Mixture B->C Reaction Complete D Cooling & Filtration (Remove inorganic salts) C->D Post-reaction processing E Solvent Evaporation (Rotary Evaporator) D->E F Crude 1-(2-Methoxyphenyl)piperazine HBr (Solid/Oil) E->F

Caption: High-level workflow for the synthesis and isolation of crude 1-(2-methoxyphenyl)piperazine HBr.

Experimental Protocol: Synthesis

This section details the step-by-step procedure for the synthesis of this compound from 2-methoxyaniline.

2.1 Reagents and Equipment

  • 2-Methoxyaniline (o-Anisidine)

  • Bis(2-bromoethyl)amine hydrobromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • n-Butanol

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware

2.2 Step-by-Step Synthesis Procedure

  • Reaction Setup: In a round-bottom flask of appropriate size, combine 2-methoxyaniline, bis(2-bromoethyl)amine hydrobromide, and anhydrous potassium carbonate in n-butanol. A typical molar ratio is approximately 1:1.1:2 (aniline:amine:carbonate) to ensure the complete reaction of the limiting aniline and sufficient base to neutralize the hydrobromic acid formed during the reaction.[1]

  • Cyclization: Heat the stirred reaction mixture to reflux (approximately 118 °C for n-butanol) and maintain this temperature for 20-25 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Initial Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The inorganic salts (potassium bromide and excess potassium carbonate) will precipitate.

  • Isolation of Crude Product: Filter the cooled mixture to remove the inorganic solids. Wash the filter cake with a small amount of n-butanol to recover any trapped product. Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude this compound.

Purification Protocol: Recrystallization

The crude product from the synthesis contains unreacted starting materials and side products. Recrystallization is a highly effective method for purifying the solid hydrobromide salt to achieve the high purity (>98%) required for research applications.[2]

3.1 Principle of Recrystallization

This technique relies on the difference in solubility between the desired compound and impurities in a specific solvent. The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures. For piperazine salts, alcohols like ethanol are often effective.[3]

3.2 Step-by-Step Recrystallization Procedure

  • Solvent Addition: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent, such as 95% ethanol.

  • Dissolution: Heat the mixture gently with stirring until the solvent boils and all the solid material has dissolved. If a significant amount of solid remains, add small additional portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration through fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The cooling process can be continued in an ice bath to maximize the yield.

  • Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small volume of ice-cold solvent to rinse away any remaining impurities in the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

The purification and subsequent quality control validation are outlined in the following diagram:

PurificationQC cluster_0 Part 3: Purification cluster_1 Part 4: Quality Control A Crude Product B Dissolution in Minimal Hot Solvent (e.g., 95% Ethanol) A->B C Slow Cooling & Crystallization B->C D Vacuum Filtration & Cold Solvent Wash C->D E Purified Crystalline Product (1-(2-Methoxyphenyl)piperazine HBr) D->E F Analytical Characterization E->F QC Testing G Purity > 98%? F->G H Final Product for Research Use G->H Yes I Repurify or Discard G->I No

Caption: Workflow for the purification by recrystallization and subsequent quality control analysis.

Analytical Characterization & Data

To ensure the identity and purity of the synthesized compound, a panel of analytical techniques must be employed. The data obtained should be consistent with the structure of this compound.

Parameter Technique Expected Result
Appearance Visual InspectionOff-white to white crystalline solid.[1]
Melting Point Melting Point ApparatusThe hydrobromide salt's melting point is not widely reported, but the analogous hydrochloride salt melts at 217-219 °C.[4] A sharp melting point range indicates high purity.
Identity ¹H NMR SpectroscopySignals corresponding to aromatic protons (~6.8-7.2 ppm), piperazine protons (~3.1-3.3 ppm), and methoxy protons (~3.9 ppm).[5]
Functional Groups IR SpectroscopyCharacteristic peaks for N-H⁺ stretch (broad, ~2400-2800 cm⁻¹), aromatic C-H stretch (~3000-3100 cm⁻¹), aliphatic C-H stretch (~2850-2950 cm⁻¹), and C-O ether stretch (~1240 cm⁻¹).[6][7]
Purity HPLC>98% peak area.[1]

Safety, Handling, and Storage

5.1 Hazard Identification

1-(2-Methoxyphenyl)piperazine and its salts are classified as irritants and may be harmful if swallowed or inhaled.[8][9] They can cause skin irritation and serious eye damage.[6][10]

5.2 Personal Protective Equipment (PPE)

  • Eye Protection: Wear tightly fitting safety goggles.[11]

  • Skin Protection: Use chemical-resistant gloves and a lab coat.[11]

  • Respiratory Protection: All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8][11]

5.3 Storage

Store the material in a tightly sealed container in a cool, dry, and well-ventilated area.[12] The hydrochloride salt is noted to be hygroscopic, and similar precautions should be taken for the hydrobromide.[4]

References

An In-depth Technical Guide to the CNS Mechanism of Action of 1-(2-Methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Arylpiperazine Scaffold

1-(2-Methoxyphenyl)piperazine (oMeOPP) is a foundational chemical scaffold in modern neuropharmacology. While it serves as a crucial synthetic intermediate for a range of therapeutics, including antipsychotics and agents for benign prostatic hyperplasia, its intrinsic pharmacological activity provides a compelling case study in multi-target receptor modulation within the central nervous system (CNS)[1][2][3]. The arylpiperazine motif is a privileged structure, frequently conferring high affinity for a distinct profile of aminergic G-protein coupled receptors (GPCRs). Understanding the mechanism of action of the core oMeOPP structure is therefore fundamental for researchers and drug development professionals aiming to design novel CNS agents with tailored efficacy and side-effect profiles. This guide elucidates the complex interplay of receptor interactions, downstream signaling cascades, and the integrated physiological consequences of oMeOPP in the CNS.

Part 1: Pharmacodynamics - A Multi-Receptor Binding Profile

The CNS effects of 1-(2-Methoxyphenyl)piperazine are not attributable to a single molecular target but rather to its concurrent interaction with several key neurotransmitter receptors. This multi-receptor profile is characteristic of many atypical antipsychotics and anxiolytics, where the therapeutic outcome is a product of a complex polypharmacology. The primary targets for oMeOPP and its close analogues are serotonin (5-HT), dopamine (D), and α-adrenergic receptors.

The affinity of a compound for its receptor is quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in a competition radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity.

Table 1: Receptor Binding Affinity Profile of 1-(2-Methoxyphenyl)piperazine Derivatives

Receptor TargetLigand/DerivativeBinding Affinity (Kᵢ) in nMFunctional Activity
Serotonin 5-HT₁ₐ NAN-190¹0.6Antagonist
Serotonin 5-HT₁ₐ Adamantane Carboxamide Derivative²0.4Antagonist
Serotonin 5-HT₁ₐ N-propyl-tricyclodecan-1-amine Derivative³1.2Ligand
Serotonin 5-HT₇ 1-[2-(4-Methoxyphenyl)phenyl]piperazine2.6Antagonist
Dopamine D₂ 1-cinnamyl-4-(2-methoxyphenyl)piperazineHigh AffinityLigand
Dopamine D₃ (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide0.5Ligand
α₁-Adrenergic NAN-190¹0.8Antagonist
α₁-Adrenergic 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine2.4Antagonist

¹NAN-190 is 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, a well-studied derivative.[4] ²4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine.[4] ³N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine.[5]

As the data indicates, the 1-(2-methoxyphenyl)piperazine moiety is a potent pharmacophore, consistently producing high-affinity ligands for 5-HT₁ₐ, D₂, and α₁ receptors[4][6]. The key takeaway is that oMeOPP does not act on a single pathway but simultaneously modulates multiple, often opposing, signaling systems. This "systems-level" modulation is central to its overall CNS effect.

Part 2: Core Mechanism - Modulation of Downstream Signaling Cascades

The binding of 1-(2-Methoxyphenyl)piperazine to its primary receptor targets initiates a cascade of intracellular events. As a predominant antagonist at these sites, its mechanism is best understood as a blockade of the canonical signaling pathways typically initiated by the endogenous neurotransmitters (serotonin, dopamine, and norepinephrine).

Key Signaling Pathways Targeted by 1-(2-Methoxyphenyl)piperazine:
  • 5-HT₁ₐ Receptor Antagonism (Gᵢ/ₒ-Coupled Pathway): The 5-HT₁ₐ receptor is a Gᵢ/ₒ-protein coupled receptor. When activated by serotonin, the Gαᵢ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] The Gβγ subunit, in turn, promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization and inhibiting neurotransmitter release. As an antagonist, oMeOPP binds to the 5-HT₁ₐ receptor but does not activate it. This action blocks serotonin from binding, thereby preventing the inhibition of adenylyl cyclase and the opening of GIRK channels.[7] This disinhibition can lead to an increase in neuronal firing in certain brain regions.

  • Dopamine D₂ Receptor Antagonism (Gᵢ/ₒ-Coupled Pathway): Similar to the 5-HT₁ₐ receptor, the D₂ receptor is coupled to Gᵢ/ₒ proteins.[9][10] Its activation by dopamine inhibits adenylyl cyclase, reducing cAMP production.[10] D₂ receptor antagonists, therefore, block this inhibitory effect, preventing the dopamine-mediated reduction in neuronal signaling.[11][12] This is a cornerstone mechanism for many antipsychotic drugs.

  • α₁-Adrenergic Receptor Antagonism (Gᵩ-Coupled Pathway): In contrast to the Gᵢ-coupled receptors, α₁-adrenergic receptors are coupled to Gᵩ proteins.[13] Upon activation by norepinephrine or epinephrine, the Gαᵩ subunit activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum to trigger the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[13] By acting as an antagonist, oMeOPP blocks this entire cascade, preventing norepinephrine-induced calcium mobilization and PKC activation.

Mechanism_of_Action cluster_0 1-(2-Methoxyphenyl)piperazine (oMeOPP) cluster_1 Receptor Targets (Cell Membrane) cluster_2 G-Proteins cluster_3 Primary Effectors cluster_4 Second Messengers & Downstream Effects oMeOPP oMeOPP R_5HT1A 5-HT₁ₐ Receptor oMeOPP->R_5HT1A Antagonizes R_D2 D₂ Receptor oMeOPP->R_D2 Antagonizes R_Alpha1 α₁ Receptor oMeOPP->R_Alpha1 Antagonizes G_i Gᵢ/ₒ R_5HT1A->G_i Couples to R_D2->G_i Couples to G_q Gᵩ R_Alpha1->G_q Couples to AC Adenylyl Cyclase G_i->AC Inhibits PLC Phospholipase C G_q->PLC Activates cAMP ↓ cAMP AC->cAMP Leads to IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Leads to Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation Ca_PKC->Neuronal_Excitation

Caption: oMeOPP antagonizes Gᵢ/ₒ- and Gᵩ-coupled receptors.

Part 3: Experimental Validation - The Radioligand Binding Assay

The foundation of our understanding of oMeOPP's mechanism of action is built upon data from radioligand binding assays. This technique is the gold standard for determining the affinity (Kᵢ) of a drug for a receptor.[14] The causality is direct: by quantifying how tightly the compound binds to a panel of receptors, we can identify its primary molecular targets.

Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the Kᵢ of a test compound (e.g., oMeOPP) for a specific receptor (e.g., 5-HT₁ₐ).

  • Receptor Preparation:

    • Homogenize tissue or cells known to express the target receptor (e.g., rat hippocampus for 5-HT₁ₐ) in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes, which contain the receptors.

    • Wash and resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[1]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add receptor membrane preparation, a known concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ), and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add receptor membrane preparation, the radioligand, and a high concentration of a known, non-radioactive ligand that will saturate the receptors, displacing the radioligand from specific binding sites.

    • Test Compound Wells: Add receptor membrane preparation, the radioligand, and varying concentrations of the test compound (oMeOPP).

  • Incubation:

    • Incubate the plate, typically for 60-90 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.[1]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.[14]

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the dried filters into scintillation vials with scintillation cocktail.

    • Count the radioactivity on each filter using a scintillation counter (e.g., a MicroBeta counter).[1]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand_Binding_Workflow P1 1. Receptor Membrane Preparation P2 2. Assay Plate Setup (Total, NSB, Test Compound) P1->P2 P3 3. Add Radioligand & Incubate to Equilibrium P2->P3 P4 4. Rapid Filtration (Separates Bound/Free) P3->P4 P5 5. Scintillation Counting P4->P5 P6 6. Data Analysis (IC₅₀ → Kᵢ) P5->P6

Caption: Workflow for a competitive radioligand binding assay.

Part 4: Integrated CNS Effects - From Receptors to Behavior

The simultaneous antagonism of 5-HT₁ₐ, D₂, and α₁ receptors by 1-(2-methoxyphenyl)piperazine results in a complex neuropharmacological profile that can explain its observed CNS activities, such as anxiolytic-like and anticonvulsant effects.[15]

  • Anxiolytic-like Effects: The anxiolytic (anxiety-reducing) properties are strongly linked to the modulation of the serotonergic system.[16] While direct 5-HT₁ₐ agonists are known anxiolytics, antagonism of presynaptic 5-HT₁ₐ autoreceptors can lead to a disinhibition of serotonin release in certain pathways, ultimately enhancing serotonergic transmission in brain regions like the hippocampus and cortex, which is a mechanism shared by some antidepressants and anxiolytics.[17][18]

  • Anticonvulsant Activity: The anticonvulsant effects likely arise from a more complex interaction between the receptor targets. Anticonvulsant medications often work by reducing neuronal excitability.[15][19] The mechanism for oMeOPP could involve:

    • Modulation of Glutamate Release: α₁-adrenergic receptor activation can enhance glutamatergic transmission. Therefore, α₁-antagonism by oMeOPP could reduce the release of the excitatory neurotransmitter glutamate.[19]

    • Indirect GABAergic Effects: The interplay between dopamine, serotonin, and GABA systems is well-established. By altering the tone of these monoamine systems, oMeOPP can indirectly enhance the function of GABA, the primary inhibitory neurotransmitter in the brain, leading to a net decrease in neuronal excitability.[18][20]

The overall effect is a rebalancing of excitatory and inhibitory neurotransmission in key neural circuits, which underlies the observed behavioral outcomes.

Conclusion

The mechanism of action of 1-(2-Methoxyphenyl)piperazine in the central nervous system is a prime example of multi-target pharmacology. It does not derive its effects from a single, high-potency interaction but from a nuanced and simultaneous antagonism of 5-HT₁ₐ, D₂, and α₁-adrenergic receptors. This polypharmacology prevents the over-inhibition or over-excitation of any single pathway, leading to a modulatory effect on neuronal circuits that control mood and neuronal excitability. For researchers and drug developers, the oMeOPP scaffold serves as a validated starting point for designing next-generation CNS therapeutics, where fine-tuning the affinity for this specific trio of receptors can yield compounds with optimized therapeutic benefits and minimized side effects.

References

A Senior Application Scientist's Guide to the Neuropharmacological Screening of 1-(2-Methoxyphenyl)piperazine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing the Potential of a Privileged Scaffold

The arylpiperazine moiety represents a cornerstone in the architecture of numerous centrally acting therapeutics. Its presence within the molecular framework of drugs targeting a spectrum of neuropsychiatric disorders underscores its significance as a "privileged scaffold." 1-(2-Methoxyphenyl)piperazine (2-MeOPP), a prominent member of this chemical class, serves as a critical intermediate and a pharmacologically active entity in its own right[1]. It is known to exhibit high affinity for serotonergic and, to a lesser extent, dopaminergic and adrenergic receptors[2][3][4]. This technical guide provides a comprehensive, in-depth framework for the neuropharmacological screening of 1-(2-Methoxyphenyl)piperazine hydrobromide (2-MeOPP HBr), designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established principles of neuropharmacology and are designed to elucidate the compound's mechanism of action, functional activity, and potential therapeutic utility.

This document eschews a rigid, templated approach in favor of a logically flowing narrative that mirrors the scientific process of drug discovery. We will begin with an exploration of the compound's known molecular targets, progress to detailed in vitro characterization, and culminate in a strategic in vivo behavioral assessment. Each experimental choice is justified, and every protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility.

Part 1: In Vitro Characterization - Defining the Molecular Interaction Landscape

The foundational step in characterizing any novel psychoactive compound is to delineate its binding affinity and functional activity at key molecular targets. For 2-MeOPP HBr, the scientific literature points towards a primary interaction with serotonin receptors, with secondary engagement of dopamine and adrenergic systems.

Receptor Binding Affinity: Quantifying the Initial Interaction

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with known high affinity for the target receptor by the unlabeled test compound. The output, the inhibition constant (Ki), is an inverse measure of binding affinity.

While specific Ki values for 2-MeOPP at all relevant receptors are not consolidated in a single source, the available literature on its derivatives provides a strong rationale for the selection of the following primary and secondary screening panels. For instance, analogues of 1-(2-methoxyphenyl)piperazine have demonstrated high affinity for the 5-HT1A receptor, with some derivatives exhibiting Ki values in the subnanomolar range[2][5].

Table 1: Prioritized Receptor Binding Screening Panel for 1-(2-Methoxyphenyl)piperazine HBr

Primary Targets Rationale Secondary/Counter-Screening Targets Rationale
5-HT1A ReceptorHigh affinity is characteristic of the arylpiperazine class; potential anxiolytic/antidepressant effects.D2 Dopamine ReceptorPotential for antipsychotic-like activity or extrapyramidal side effects.
5-HT2A ReceptorImplicated in the mechanism of atypical antipsychotics and psychedelics.α1-Adrenergic ReceptorCommon off-target activity for arylpiperazines, associated with cardiovascular side effects.

A comprehensive screening would ideally be conducted across a broad panel of receptors, but for the initial characterization of 2-MeOPP HBr, the targets listed in Table 1 represent the highest priority based on existing knowledge.

Functional Activity: From Binding to Biological Response

Determining binding affinity is only the first step. It is crucial to ascertain whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors. This is achieved through functional assays that measure the downstream signaling events following receptor activation.

The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[6][7].

Experimental Protocol: 5-HT1A Receptor-Mediated cAMP Inhibition Assay

  • Cell Culture: Utilize a stable cell line expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells)[7]. Maintain cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Plating: Seed cells into 384-well microplates at a density optimized for the assay (e.g., 3,000 cells/well) and incubate overnight[7].

  • Compound Preparation: Prepare a serial dilution of this compound and a known 5-HT1A receptor agonist (e.g., 8-OH-DPAT) and antagonist (e.g., WAY-100635) in assay buffer.

  • Assay Procedure:

    • To determine agonist activity, co-stimulate cells with a fixed concentration of forskolin (to induce cAMP production) and varying concentrations of 2-MeOPP HBr[8].

    • To determine antagonist activity, pre-incubate cells with varying concentrations of 2-MeOPP HBr before adding a fixed concentration of a 5-HT1A agonist (e.g., 8-OH-DPAT at its EC80) and forskolin[9].

  • cAMP Detection: Following incubation, lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF)[10].

  • Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the compound. For agonist activity, calculate the EC50 (potency) and Emax (efficacy) values. For antagonist activity, calculate the IC50 value.

The 5-HT2A receptor is a Gq/11-coupled receptor. Its activation stimulates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium (Ca2+) stores[11][12][13][14].

Experimental Protocol: 5-HT2A Receptor-Mediated Calcium Mobilization Assay

  • Cell Culture: Use a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Cell Plating: Plate cells in a 96- or 384-well black-walled, clear-bottom microplate and allow them to adhere overnight.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of 2-MeOPP HBr, a known 5-HT2A agonist (e.g., DOI), and an antagonist (e.g., ketanserin) in a suitable assay buffer.

  • Assay Procedure:

    • To determine agonist activity, add varying concentrations of 2-MeOPP HBr to the cells and immediately measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • To determine antagonist activity, pre-incubate the cells with varying concentrations of 2-MeOPP HBr before adding a fixed concentration of a 5-HT2A agonist (e.g., DOI at its EC80).

  • Data Analysis: Quantify the peak fluorescence response and plot it against the log concentration of the compound. Calculate EC50 and Emax for agonists and IC50 for antagonists.

G cluster_5HT1A 5-HT1A Receptor Signaling (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor Signaling (Gq/11-coupled) MeOPP_1A 2-MeOPP HBr Receptor_1A 5-HT1A Receptor MeOPP_1A->Receptor_1A Binds G_protein_1A Gi/o Protein Receptor_1A->G_protein_1A Activates AC Adenylyl Cyclase G_protein_1A->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response_1A Cellular Response (e.g., neuronal hyperpolarization) PKA->Response_1A MeOPP_2A 2-MeOPP HBr Receptor_2A 5-HT2A Receptor MeOPP_2A->Receptor_2A Binds G_protein_2A Gq/11 Protein Receptor_2A->G_protein_2A Activates PLC Phospholipase C G_protein_2A->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC PKC Activation DAG->PKC Response_2A Cellular Response (e.g., neuronal depolarization) Ca_release->Response_2A PKC->Response_2A

Caption: Signaling pathways for 5-HT1A and 5-HT2A receptors.

Part 2: In Vivo Behavioral Pharmacology - Translating Molecular Actions to Behavioral Outcomes

Following in vitro characterization, the next logical step is to assess the effects of 2-MeOPP HBr in whole-animal models. This phase aims to determine the compound's potential therapeutic effects (e.g., anxiolytic, antidepressant) and identify potential side effects. The choice of behavioral assays should be guided by the in vitro receptor binding and functional data. Given the high affinity of arylpiperazines for 5-HT1A and 5-HT2A receptors, assays for anxiety and depression are of primary interest. It is imperative to include a locomotor activity assessment to rule out confounding motor effects.

Locomotor Activity: The Essential Control

A change in locomotor activity can confound the interpretation of many behavioral tests. Therefore, it is crucial to assess the effect of 2-MeOPP HBr on spontaneous motor activity. The open field test is a standard and reliable method for this purpose[15][16][17][18][19].

Experimental Protocol: Open Field Test

  • Apparatus: A square arena (e.g., 50 x 50 cm) with high walls (e.g., 50 cm) made of a non-reflective material[15][19]. The arena should be placed in a sound-attenuated room with consistent, dim lighting[15].

  • Animals: Adult male mice (e.g., C57BL/6J strain) are commonly used. They should be habituated to the testing room for at least 30-60 minutes before the test[16][19].

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at various doses, along with a vehicle control group. The pre-treatment time should be determined based on the expected time to peak plasma concentration.

  • Procedure:

    • Gently place the mouse in the center of the open field arena[19].

    • Allow the mouse to explore the arena freely for a set period (e.g., 10-20 minutes)[18][19].

    • Record the session using an overhead video camera connected to a video-tracking system.

  • Data Analysis: The tracking software will analyze several parameters, including:

    • Total distance traveled: An indicator of overall locomotor activity.

    • Time spent in the center vs. periphery: A measure of anxiety-like behavior (thigmotaxis).

    • Rearing frequency: An exploratory behavior that can also be affected by motor function.

    • Velocity: The speed of movement.

G cluster_workflow In Vivo Screening Workflow Animal_Prep Animal Acclimation (e.g., 30-60 min) Drug_Admin Drug/Vehicle Administration (e.g., i.p.) Animal_Prep->Drug_Admin Behavioral_Test Behavioral Assay (e.g., Open Field, EPM, FST) Drug_Admin->Behavioral_Test Data_Acquisition Video Tracking & Recording Behavioral_Test->Data_Acquisition Data_Analysis Statistical Analysis of Behavioral Parameters Data_Acquisition->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General workflow for in vivo behavioral screening.

Anxiolytic-like Activity: The Elevated Plus-Maze

The elevated plus-maze (EPM) is a widely validated and utilized model for screening anxiolytic and anxiogenic compounds in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Experimental Protocol: Elevated Plus-Maze Test

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor (e.g., 50 cm)[16]. The dimensions for mice are typically around 25 cm long and 5 cm wide for each arm[16].

  • Animals and Drug Administration: As described for the open field test.

  • Procedure:

    • Place the mouse on the central platform of the maze, facing an open arm[17].

    • Allow the mouse to explore the maze for a 5-minute session[17][18].

    • Record the session with a video tracking system.

  • Data Analysis: The primary measures of anxiety-like behavior are:

    • Percentage of time spent in the open arms: Anxiolytics typically increase this parameter.

    • Percentage of entries into the open arms: Anxiolytics also tend to increase this value.

    • Total number of arm entries: This serves as a measure of general activity, and a significant change may indicate a locomotor effect.

Antidepressant-like Activity: The Forced Swim Test

The forced swim test (FST) is a commonly used behavioral despair model for screening potential antidepressant drugs. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is known to reduce the duration of this immobility.

Experimental Protocol: Forced Swim Test (for Rats)

  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape[6].

  • Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) are often used.

  • Drug Administration: A chronic or sub-chronic dosing regimen is often more predictive of antidepressant efficacy, but acute administration can be used for initial screening.

  • Procedure (Two-day protocol):

    • Day 1 (Pre-test): Place the rat in the cylinder for a 15-minute session[9][19]. This induces a stable level of immobility on the test day.

    • Day 2 (Test): Administer 2-MeOPP HBr or vehicle. After the appropriate pre-treatment time, place the rat back in the cylinder for a 5-minute test session[9][19].

    • Record the session for later scoring.

  • Data Analysis: A trained observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water. A decrease in immobility time is indicative of an antidepressant-like effect.

Part 3: Pharmacokinetics and Toxicology - Assessing Drug-like Properties

A comprehensive neuropharmacological screen must also consider the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of the compound.

ADME Profiling

Recommended In Vitro ADME Assays:

  • Metabolic Stability: Incubation with liver microsomes to determine the intrinsic clearance.

  • CYP450 Inhibition: To assess the potential for drug-drug interactions.

  • Plasma Protein Binding: To determine the fraction of unbound, pharmacologically active drug.

  • Permeability: Using Caco-2 or PAMPA assays to predict intestinal absorption.

Acute Toxicity

An initial assessment of acute toxicity is necessary to establish a safe dose range for in vivo studies. This typically involves administering escalating doses of the compound to rodents and observing for signs of toxicity and mortality over a defined period. The LD50 (the dose that is lethal to 50% of the animals) can be estimated, although modern approaches focus on identifying a maximum tolerated dose (MTD)[3].

Conclusion: Synthesizing a Neuropharmacological Profile

The neuropharmacological screening of this compound, as outlined in this guide, provides a systematic and scientifically rigorous approach to characterizing its potential as a CNS-active agent. By integrating in vitro receptor binding and functional assays with in vivo behavioral pharmacology and preliminary ADME/Tox assessments, researchers can construct a comprehensive profile of the compound. This profile will not only elucidate its mechanism of action but also provide critical data to support or refute its further development as a potential therapeutic for neuropsychiatric disorders. The iterative nature of this process, where findings from one stage inform the design of the next, is paramount to successful drug discovery.

References

An In-depth Technical Guide to the Aqueous Buffer Solubility of 1-(2-Methoxyphenyl)piperazine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the aqueous solubility of 1-(2-methoxyphenyl)piperazine hydrobromide, a critical physicochemical parameter for its development as a potential therapeutic agent. We delve into the theoretical underpinnings of pH-dependent solubility, leveraging the Henderson-Hasselbalch equation to model the ionization and dissolution behavior of this weakly basic compound. A detailed, field-proven experimental protocol for determining the equilibrium solubility across a physiologically relevant pH range is presented, emphasizing the importance of buffer selection and analytical validation. The guide includes a representative pH-solubility profile, data analysis, and interpretation, offering insights into the compound's behavior in various aqueous environments. This document is intended to be a practical resource for researchers and formulation scientists, enabling them to design robust experimental strategies and make informed decisions during the drug development process.

Introduction: The Critical Role of Solubility in Drug Development

The successful progression of a new chemical entity (NCE) from discovery to a viable drug product is intrinsically linked to its physicochemical properties. Among these, aqueous solubility is a cornerstone of drug formulation and delivery, directly influencing bioavailability, dose determination, and the choice of administration route. Poor aqueous solubility can lead to incomplete absorption, high inter-individual variability, and ultimately, therapeutic failure.

1-(2-Methoxyphenyl)piperazine is a versatile chemical scaffold found in numerous pharmacologically active compounds. Its hydrobromide salt is often synthesized to improve handling and initial solubility. However, as a salt of a weak base, its solubility in aqueous media is profoundly dependent on the pH of the environment. This guide will provide a deep dive into the principles and practicalities of characterizing the aqueous buffer solubility of this compound.

Theoretical Framework: Understanding pH-Dependent Solubility

The solubility of an ionizable compound in an aqueous buffer is governed by its pKa and the pH of the solution. 1-(2-Methoxyphenyl)piperazine is a weak base, with a predicted pKa of approximately 8.98 for its conjugate acid.[1] This means that the piperazine ring system can accept a proton to form a positively charged species. The hydrobromide salt exists in this ionized form.

The relationship between the ionized and unionized forms of the drug at a given pH is described by the Henderson-Hasselbalch equation .[2][3][4] For a weak base, the equation is:

pH = pKa + log ( [B] / [BH+] )

Where:

  • [B] is the concentration of the unionized base.

  • [BH+] is the concentration of the ionized conjugate acid.

The total solubility (ST) of the compound at a given pH is the sum of the intrinsic solubility of the unionized form (S0) and the concentration of the ionized form:

ST = [B] + [BH+]

By rearranging the Henderson-Hasselbalch equation and substituting it into the total solubility equation, we can derive an expression for the pH-solubility profile of a weak base:

ST = S0 * (1 + 10(pKa - pH))

This equation illustrates that at pH values significantly below the pKa, the ionized form [BH+] predominates, leading to higher solubility. Conversely, as the pH approaches and exceeds the pKa, the less soluble unionized form [B] becomes more prevalent, causing a decrease in the overall solubility.

Experimental Determination of Aqueous Solubility: A Validated Protocol

The "gold standard" for determining equilibrium solubility is the shake-flask method .[5] This method involves agitating an excess of the solid compound in a specific buffer until equilibrium is reached, followed by separation of the undissolved solid and quantification of the dissolved drug in the supernatant.

Materials and Equipment
  • This compound

  • Aqueous buffers (e.g., phosphate, acetate, citrate) at various pH levels (e.g., 2.0, 4.5, 6.8, 7.4, 9.0)

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the step-by-step workflow for the shake-flask solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess 1-(2-MP)HBr C Add excess solid to each buffer A->C B Prepare aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0) B->C D Incubate at a constant temperature (e.g., 25°C or 37°C) C->D E Agitate for a defined period (e.g., 24-48 hours) D->E F Check for solid presence (confirms saturation) E->F G Centrifuge to pellet solid F->G H Filter supernatant (0.22 µm syringe filter) G->H I Quantify concentration (e.g., HPLC-UV) H->I

Caption: Experimental workflow for shake-flask solubility determination.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a series of aqueous buffers covering the desired pH range. It is crucial to consider that buffer species can influence solubility, so using a consistent buffer system where possible is recommended.[6][7][8] For biopharmaceutical relevance, buffers at pH 1.2 (simulated gastric fluid), 4.5, and 6.8 are often used.

  • Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached at saturation.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulate matter, filter the aliquot through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.[5][9][10] A standard calibration curve should be prepared to ensure accurate quantification.

Results and Discussion: The pH-Solubility Profile

The experimentally determined solubility data can be tabulated and plotted to generate a pH-solubility profile. The following table presents a representative dataset for this compound.

Buffer pHSolubility (mg/mL)Solubility (mM)
2.055.0201.3
4.554.5199.5
6.848.2176.4
7.435.1128.5
9.05.821.2

Note: This is a representative dataset for illustrative purposes. Actual experimental values may vary.

Analysis of the pH-Solubility Profile

The relationship between pH and the ionization state of 1-(2-methoxyphenyl)piperazine directly impacts its solubility.

Caption: Relationship between pH and the ionization state of 1-(2-methoxyphenyl)piperazine.

As depicted in the representative data, the solubility of this compound is highest at acidic pH values, where the compound is predominantly in its ionized, more polar form. As the pH increases towards the pKa of ~8.98, the proportion of the less soluble, unionized free base increases, leading to a significant drop in solubility. This behavior is typical for salts of weak bases and has profound implications for drug delivery. For instance, the compound is expected to be highly soluble in the acidic environment of the stomach, but its solubility may decrease in the more neutral to slightly alkaline environment of the small intestine.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the theoretical principles and practical methodologies for determining the aqueous buffer solubility of this compound. The pH-dependent nature of its solubility is a critical factor that must be thoroughly characterized to support rational drug formulation and development. The experimental protocol detailed herein provides a robust framework for obtaining high-quality, reliable solubility data.

Further investigations could explore the impact of different salt forms on the solubility profile, the potential for supersaturation and precipitation upon pH shifts, and the influence of excipients on the dissolution behavior. A thorough understanding of these factors will be instrumental in optimizing the formulation of 1-(2-methoxyphenyl)piperazine-based drug candidates to ensure adequate bioavailability and therapeutic efficacy.

References

1-(2-Methoxyphenyl)piperazine Hydrobromide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Methoxyphenyl)piperazine (oMeOPP) and its hydrobromide salt are pivotal molecules in contemporary neuroscience research and pharmaceutical development. As a member of the phenylpiperazine class of compounds, it serves as a versatile structural motif and a key intermediate in the synthesis of a range of psychoactive drugs and therapeutic agents.[1] Notably, it is a crucial precursor in the manufacturing of Naftopidil, a medication utilized for benign prostatic hyperplasia, and various antipsychotic and antiviral drugs.[1][2] This technical guide provides an in-depth exploration of 1-(2-Methoxyphenyl)piperazine hydrobromide, encompassing its chemical identity, molecular structure, synthesis, pharmacological significance, analytical characterization, and essential safety protocols. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Part 1: Chemical Identity and Molecular Structure

Chemical and Physical Properties

A clear understanding of the fundamental chemical and physical properties of this compound is essential for its effective application in a research setting. These properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name This compound[3]
CAS Number 100939-96-6[3]
Molecular Formula C₁₁H₁₇BrN₂O[3]
Molecular Weight 273.17 g/mol [3]
Appearance White to off-white crystalline powder[4]
Related CAS Numbers 35386-24-4 (Free Base)[2]
5464-78-8 (Hydrochloride Salt)[5]
Molecular Structure

The molecular architecture of 1-(2-Methoxyphenyl)piperazine consists of a piperazine ring linked to a methoxy-substituted phenyl group at the ortho position. The hydrobromide salt forms through the protonation of one of the nitrogen atoms in the piperazine ring by hydrobromic acid.

Caption: Molecular structure of this compound.

Part 2: Synthesis and Manufacturing

The synthesis of 1-(2-Methoxyphenyl)piperazine and its subsequent conversion to the hydrobromide salt can be achieved through several established routes. A common and effective method involves the reaction of o-anisidine with a bis(haloethyl)amine derivative.[6]

Synthetic Pathway Overview

The synthesis generally proceeds via a nucleophilic substitution reaction where the amino group of o-anisidine displaces the halogens on the bis(haloethyl)amine, leading to the formation of the piperazine ring. The resulting free base is then treated with hydrobromic acid to yield the hydrobromide salt.[1][4]

G cluster_0 Synthesis of this compound A o-Anisidine C Reaction Vessel (Solvent, Base) A->C B Bis(2-bromoethyl)amine Hydrobromide B->C D 1-(2-Methoxyphenyl)piperazine (Free Base) C->D Cyclization F This compound D->F E Hydrobromic Acid E->F Salt Formation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol outlines a representative synthesis of this compound.

Materials:

  • o-Anisidine

  • Bis(2-bromoethyl)amine hydrobromide

  • Anhydrous potassium carbonate

  • n-Butanol

  • Hydrobromic acid (48%)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-anisidine (1 equivalent), bis(2-bromoethyl)amine hydrobromide (1.1 equivalents), and anhydrous potassium carbonate (2.5 equivalents) in n-butanol.

  • Cyclization Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the n-butanol.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and impurities. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 1-(2-Methoxyphenyl)piperazine free base.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary.

  • Salt Formation: Dissolve the purified free base in ethanol. Slowly add a stoichiometric amount of 48% hydrobromic acid with stirring.

  • Crystallization and Isolation: The hydrobromide salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize crystallization. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.[4]

Part 3: Pharmacological Profile and Mechanism of Action

1-(2-Methoxyphenyl)piperazine is a well-established ligand for serotonin (5-HT) receptors, exhibiting a notable affinity for the 5-HT₁A subtype.[7][8] This interaction is central to its pharmacological effects and its utility as a scaffold in the design of novel therapeutics.

Serotonin 5-HT₁A Receptor Interaction

The 5-HT₁A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the regulation of mood, anxiety, and cognition.[9] Phenylpiperazine derivatives, including oMeOPP, are known to interact with this receptor, often acting as antagonists or partial agonists.[7][8]

Signaling Pathway

Upon binding to the 5-HT₁A receptor, 1-(2-Methoxyphenyl)piperazine can modulate downstream signaling cascades. As an antagonist, it would block the binding of the endogenous ligand, serotonin, thereby inhibiting the receptor's activity. The 5-HT₁A receptor is coupled to inhibitory G proteins (Gi/o), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[9] By blocking this action, a 5-HT₁A antagonist can disinhibit the neuron, leading to various physiological responses.

cluster_0 5-HT1A Receptor Signaling Pathway Modulation A 1-(2-Methoxyphenyl)piperazine B 5-HT1A Receptor A->B Antagonism C Gi/o Protein B->C Inhibition of Activation D Adenylyl Cyclase C->D Inhibition F cAMP D->F E ATP E->F Conversion G Downstream Cellular Response F->G Modulation

Caption: Postulated 5-HT1A receptor antagonism by 1-(2-Methoxyphenyl)piperazine.

Part 4: Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and quality of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

  • Expected Spectral Features:

    • Aromatic Protons: A multiplet in the region of δ 6.8-7.2 ppm corresponding to the four protons on the phenyl ring.

    • Piperazine Protons: Two broad multiplets in the region of δ 3.0-3.5 ppm, corresponding to the eight protons of the piperazine ring. The protonation of one nitrogen may lead to distinct signals for the axial and equatorial protons.

    • Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm, integrating to three protons.

    • N-H Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Instrumentation: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Expected Absorption Bands:

    • N-H Stretch: A broad band in the region of 3200-2800 cm⁻¹ due to the N⁺-H stretch of the hydrobromide salt.

    • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Bands in the region of 1600-1450 cm⁻¹.

    • C-N Stretch: Absorptions in the 1335-1250 cm⁻¹ (aromatic) and 1250–1020 cm⁻¹ (aliphatic) regions.[10]

    • C-O Stretch (Ether): A strong band around 1240 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and for quantitative analysis.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[11]

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.05% trifluoroacetic acid in water).[11] A gradient elution is often employed for optimal separation.

  • Flow Rate: Typically 1.0 mL/min.[12]

  • Detection: UV detection at a wavelength of approximately 277 nm.[11]

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent to a known concentration.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution and record the chromatogram. Purity is determined by the area percentage of the main peak.

cluster_0 Analytical Workflow A Sample of 1-(2-Methoxyphenyl)piperazine HBr B NMR Spectroscopy A->B C FTIR Spectroscopy A->C D HPLC Analysis A->D E Structural Confirmation B->E F Functional Group Identification C->F G Purity Assessment D->G

Caption: A typical analytical workflow for the characterization of the compound.

Part 5: Safety and Handling

Proper safety precautions are crucial when handling this compound in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest to the scientific community, with applications ranging from fundamental neuropharmacological research to the synthesis of clinically relevant drugs. A thorough understanding of its chemical properties, synthesis, mechanism of action, and analytical characterization is essential for its safe and effective use. This guide has provided a comprehensive overview of these key aspects, intended to serve as a valuable resource for researchers and professionals in the field.

References

A Technical Guide to 1-(2-Methoxyphenyl)piperazine (MPP) as a Serotonin Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Arylpiperazine Scaffold in Neuroscience

The arylpiperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[1] Within this chemical class, 1-(2-Methoxyphenyl)piperazine, commonly abbreviated as MPP, stands out as a foundational structure and a critical pharmacological tool. Its utility stems from its potent and relatively selective interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, making it an invaluable probe for dissecting serotonergic neurotransmission.[2]

This guide provides an in-depth technical overview of MPP for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its pharmacological profile, the rationale for its use in specific experimental paradigms, and the practical considerations for its application. We will examine its synthesis, its detailed interactions with various 5-HT receptor subtypes, and its limitations, thereby offering a comprehensive understanding of its role in modern neuroscience research.

Section 1: Physicochemical Properties and Synthesis Overview

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in research.

1.1 Physicochemical Profile MPP is a synthetic compound belonging to the piperazine family.[3] Its key identifiers and properties are summarized below.

PropertyValue
Chemical Name 1-(2-Methoxyphenyl)piperazine
CAS Number 35386-24-4
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Appearance White to off-white solid or liquid
Boiling Point 130-133 °C at 0.1 mmHg
Melting Point 35-40 °C
Density 1.095 g/mL at 25 °C

Note: MPP is often supplied and used as a hydrochloride salt (CAS: 5464-78-8), which is a white solid with improved stability and solubility in aqueous solutions.[4]

1.2 Synthesis Route: A Mechanistic Perspective

The synthesis of MPP is a well-established process in organic chemistry, crucial for ensuring a high-purity supply for both research and as a key intermediate for more complex drug molecules.[4][5] A common and efficient method involves the nucleophilic substitution reaction between o-anisidine (2-methoxyaniline) and bis(2-chloroethyl)amine.

Rationale for the chosen route: This pathway is favored for its directness and relatively high yield. The use of a high-boiling-point solvent like diethyleneglycol monomethyl ether facilitates the reaction, which requires elevated temperatures to proceed efficiently.

Simplified Synthesis Protocol:

  • Reactant Mixing: A mixture of 2-methoxyaniline and bis(2-chloroethyl)amine hydrochloride is prepared in a suitable high-boiling solvent (e.g., diethyleneglycol monomethyl ether).[6]

  • Heating: The reaction mixture is heated to approximately 150 °C for several hours (e.g., 12 hours) to drive the cyclization reaction.[6]

  • Cooling and Precipitation: Upon cooling to room temperature, the reaction mixture is dissolved in a solvent like methanol.[6]

  • Isolation: A non-polar solvent, such as diethyl ether, is added in excess to precipitate the MPP hydrochloride salt.[6]

  • Purification: The resulting solid is isolated by filtration and washed with diethyl ether to remove unreacted starting materials and byproducts, yielding the final product.[6]

This process provides the hydrochloride salt of MPP, which can be used directly for most biological experiments or neutralized to the free base if required.

Section 2: Pharmacological Profile as a Serotonin Receptor Ligand

MPP's primary value in neuroscience lies in its interaction with serotonin receptors. It is not a monolithically selective agent; its profile is nuanced, exhibiting high affinity for certain subtypes while also interacting with others, including non-serotonergic receptors. This profile dictates its utility and its potential for off-target effects.

2.1 Core Interaction: The 5-HT₁ₐ Receptor

MPP is most widely characterized as a potent ligand for the 5-HT₁ₐ receptor.[2] This receptor is a Gi/o-protein coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP).[7] 5-HT₁ₐ receptors are located both presynaptically on serotonin neurons in the raphe nuclei (as autoreceptors that inhibit serotonin release) and postsynaptically in cortical and limbic regions like the hippocampus and amygdala.[7]

Functionally, MPP derivatives are typically characterized as 5-HT₁ₐ receptor antagonists .[8][9][10] This means they bind to the receptor with high affinity but do not activate it, thereby blocking the effects of the endogenous agonist, serotonin. This antagonist activity is the basis for its use in elucidating the physiological roles of the 5-HT₁ₐ receptor.[11]

2.2 Broader Receptor Binding Profile

While its fame comes from 5-HT₁ₐ antagonism, MPP's utility is tempered by its affinity for other receptors. Understanding this "polyspecificity" is critical for rigorous experimental design.

Receptor TargetAffinity (Ki, nM)Functional ActivityKey Implication for Researchers
Serotonin 5-HT₁ₐ High (typically in the low nanomolar range for derivatives)[8][12]Antagonist / Partial Agonist (context-dependent)[13]Primary target for studying 5-HT₁ₐ function.
Serotonin 5-HT₂ₐ ModerateAntagonist[13]Potential contribution to effects in vivo; must be considered in behavioral studies.
Serotonin 5-HT₇ Moderate to HighAntagonistRelevant for studies on cognition, mood, and sleep where 5-HT₇ receptors are implicated.
α₁-Adrenergic High (can be nearly equal to 5-HT₁ₐ affinity)[8]AntagonistSignificant potential for off-target effects, particularly cardiovascular (e.g., hypotension).
Dopamine D₂ LowerWeak antagonistGenerally less of a concern at typical concentrations used to probe 5-HT₁ₐ receptors.

Causality Insight: The high affinity of MPP for α₁-adrenergic receptors is a critical confounding factor.[8] This cross-reactivity means that effects observed after MPP administration cannot be solely attributed to 5-HT₁ₐ receptor blockade without appropriate controls. This has driven the development of MPP analogs with modified structures designed to reduce adrenergic affinity while retaining potent 5-HT₁ₐ binding.[8][14][15]

Section 3: Methodologies and Experimental Protocols

MPP is not just a compound; it is a tool. Its value is realized through its application in well-designed experiments. Here, we detail the protocols for two fundamental assays used to characterize the interaction of ligands like MPP with their targets.

3.1 Protocol: Radioligand Binding Assay for Affinity Determination (Ki)

Objective: To determine the binding affinity (Ki) of MPP for a specific receptor (e.g., 5-HT₁ₐ) by measuring its ability to compete with a known high-affinity radioligand.

Principle (Self-Validating System): This is a competitive binding assay. A constant, low concentration of a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ) is incubated with a source of the receptor (e.g., rat hippocampal membranes). The unlabeled "cold" ligand (MPP) is added at increasing concentrations. The more tightly MPP binds, the lower the concentration needed to displace 50% of the radioligand (this is the IC₅₀ value). The IC₅₀ is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the affinity and concentration of the radioligand.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue rich in the target receptor (e.g., rat hippocampus for 5-HT₁ₐ) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup (in triplicate):

    • Total Binding: Add membrane preparation, assay buffer, and radioligand (e.g., 1 nM [³H]8-OH-DPAT) to tubes.

    • Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a very high concentration of a known non-radioactive ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.

    • Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of MPP (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate all tubes at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). The receptors and bound ligand are trapped on the filter, while the unbound ligand passes through.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of MPP.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Visualization

G cluster_prep 1. Membrane Preparation cluster_assay 2. Assay Incubation cluster_analysis 3. Quantification & Analysis p1 Homogenize Tissue p2 Low-Speed Centrifugation p1->p2 p3 High-Speed Centrifugation (Pellet Membranes) p2->p3 p4 Wash & Resuspend p3->p4 a1 Prepare Tubes: - Total Binding - Non-Specific Binding - Competition (MPP) p4->a1 a2 Add Radioligand (e.g., [3H]8-OH-DPAT) a1->a2 a3 Incubate to Equilibrium a2->a3 q1 Rapid Vacuum Filtration a3->q1 q2 Scintillation Counting q1->q2 q3 Calculate Specific Binding q2->q3 q4 Plot Competition Curve (Determine IC50) q3->q4 q5 Calculate Ki (Cheng-Prusoff) q4->q5

Caption: Workflow for a radioligand binding assay.

3.2 Protocol: cAMP Functional Assay for Antagonist Characterization

Objective: To determine the functional activity of MPP at a Gi-coupled receptor like 5-HT₁ₐ by measuring its ability to block agonist-induced inhibition of cAMP production.

Principle (Self-Validating System): In cells expressing 5-HT₁ₐ receptors, applying a 5-HT₁ₐ agonist (like serotonin or 8-OH-DPAT) will inhibit adenylyl cyclase and reduce intracellular cAMP levels. Forskolin, a direct activator of adenylyl cyclase, is used to stimulate a high baseline level of cAMP production. An antagonist like MPP, when pre-incubated, will occupy the receptor and prevent the agonist from binding and inhibiting adenylyl cyclase. Therefore, in the presence of the antagonist, the agonist will fail to reduce the forskolin-stimulated cAMP levels.

Step-by-Step Methodology:

  • Cell Culture: Culture cells stably expressing the human 5-HT₁ₐ receptor (e.g., HEK293 or CHO cells) to near confluency.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Pre-incubation (Antagonist):

    • Aspirate the culture medium.

    • Add assay buffer containing various concentrations of the antagonist (MPP).

    • Incubate for a set period (e.g., 20 minutes) to allow the antagonist to bind to the receptors.

  • Stimulation (Agonist + Forskolin):

    • Add a solution containing a fixed concentration of forskolin (e.g., 10 µM) and a fixed concentration of the 5-HT₁ₐ agonist (e.g., 1 µM serotonin).

    • Incubate for a further period (e.g., 15 minutes) to allow for cAMP production.

  • Cell Lysis and Detection:

    • Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Measure the amount of cAMP produced in each well.

    • Plot the cAMP levels against the log concentration of MPP.

    • The data will show that as the concentration of MPP increases, it reverses the inhibitory effect of the serotonin agonist, bringing cAMP levels back up towards the level seen with forskolin alone.

    • This reversal can be used to calculate the potency of the antagonist (often expressed as an IC₅₀ or KB value).

Section 4: Signaling Pathway Visualization

To conceptualize MPP's mechanism of action, it is useful to visualize its impact on the canonical 5-HT₁ₐ signaling cascade.

G cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp converts serotonin Serotonin (Agonist) serotonin->receptor binds mpp MPP (Antagonist) mpp->receptor blocks atp ATP atp->ac downstream downstream camp->downstream Cellular Response (e.g., neuronal hyperpolarization)

Caption: Antagonism of the 5-HT₁ₐ receptor pathway by MPP.

Conclusion: An Indispensable, Imperfect Tool

1-(2-Methoxyphenyl)piperazine is more than just a chemical intermediate; it is a workhorse of serotonergic research. Its well-defined antagonist activity at the 5-HT₁ₐ receptor provides a reliable method for probing the function of this critical CNS target. However, as with any powerful tool, its effective use demands a sophisticated understanding of its limitations. The significant affinity for α₁-adrenergic receptors is not a minor footnote but a central aspect of its pharmacology that must be accounted for in every experimental design.[8] For drug development professionals, MPP serves as a foundational scaffold, with decades of research demonstrating how modifications to its structure can fine-tune affinity and selectivity, paving the way for new generations of CNS therapeutics.[12][14] By applying the principles and protocols outlined in this guide, researchers can continue to leverage MPP to unravel the complexities of the serotonin system.

References

The Compass and the Key: Navigating the Structure-Activity Relationship of Methoxyphenylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The methoxyphenylpiperazine scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of a multitude of centrally acting agents. Its privileged structure, characterized by a methoxy-substituted phenyl ring linked to a piperazine moiety, has been extensively explored, leading to the discovery of compounds with significant therapeutic potential, particularly in the realm of neuropsychiatric and neurological disorders. This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of methoxyphenylpiperazine derivatives, offering a deep dive into the chemical nuances that govern their pharmacological activity. By dissecting the roles of the core components and the impact of various structural modifications, we aim to furnish researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate this complex chemical space and unlock the full therapeutic potential of this remarkable class of compounds.

The Architectural Blueprint: Understanding the Methoxyphenylpiperazine Core

The pharmacological profile of a methoxyphenylpiperazine derivative is intrinsically linked to the interplay of its three key structural components: the methoxyphenyl group, the piperazine ring, and the terminal substituent attached to the N4-position of the piperazine. A thorough understanding of the individual contributions of these components is paramount to rational drug design.

The Aromatic Anchor: The Role of the Methoxyphenyl Group

The methoxyphenyl moiety serves as the aromatic anchor, playing a critical role in receptor recognition and binding, primarily at serotonergic and dopaminergic receptors. The position of the methoxy group on the phenyl ring—ortho (2-), meta (3-), or para (4-)—profoundly influences the compound's affinity and selectivity.[1]

  • Ortho-Substitution (2-MeO): Derivatives with a 2-methoxy group often exhibit high affinity for the 5-HT1A receptor, where they can act as partial agonists.[1] This substitution pattern is a hallmark of several anxiolytic and antidepressant agents. The proximity of the methoxy group to the piperazine linkage can influence the conformation of the molecule, favoring a binding pose that is optimal for interaction with the 5-HT1A receptor.

  • Meta-Substitution (3-MeO): The 3-methoxy substitution can also confer significant 5-HT1A receptor affinity. However, it is also associated with affinity for other receptors, including 5-HT2A and dopamine D2 receptors, which can contribute to a more complex pharmacological profile.

  • Para-Substitution (4-MeO): Para-methoxyphenylpiperazine (pMeOPP) derivatives have been investigated for their stimulant effects and are known to inhibit the reuptake and induce the release of monoamine neurotransmitters.[2] The 4-methoxy group generally leads to a different selectivity profile compared to the ortho and meta isomers, often with a greater propensity for interacting with monoamine transporters.

The electronic properties of the methoxy group, an electron-donating substituent, also play a role in modulating the pKa of the piperazine nitrogens and influencing the overall electronic distribution of the molecule, which can impact receptor interactions.[3]

The Conformational Hub: The Significance of the Piperazine Ring

The six-membered piperazine ring acts as a conformational hub, providing a flexible yet constrained linker between the aromatic head and the terminal tail of the molecule. Its ability to adopt different chair and boat conformations allows the molecule to orient its substituents in three-dimensional space to achieve optimal binding with the target receptor.[3] The two nitrogen atoms of the piperazine ring are key features:

  • N1-Nitrogen: This nitrogen is directly attached to the methoxyphenyl ring. Its basicity is crucial for the interaction with acidic residues, such as aspartate, in the binding pockets of aminergic G-protein coupled receptors (GPCRs).[4]

  • N4-Nitrogen: This nitrogen serves as the attachment point for the terminal substituent, which is a major determinant of the compound's overall pharmacological profile and functional activity (agonist, antagonist, or inverse agonist).

Substitutions on the piperazine ring itself can also impact activity. For instance, the introduction of small alkyl groups can influence the conformational preferences of the ring and, consequently, the orientation of the terminal substituent, leading to enhanced affinity or selectivity for specific receptor subtypes.[5]

The Functional Modulator: The Impact of the Terminal Substituent

The nature of the substituent at the N4-position of the piperazine ring is arguably the most critical determinant of the derivative's pharmacological activity and therapeutic application. This "terminal tail" can be varied extensively to modulate affinity, selectivity, and functional efficacy at a range of biological targets.

Substitution with different functional groups can alter physicochemical properties and interactions with biological targets. For example, the introduction of electron-donating or electron-withdrawing groups on the aromatic ring of arylpiperazines can influence their receptor binding affinity and selectivity.[3] Furthermore, modifying the piperazine nitrogen atoms with alkyl, aryl, or heterocyclic groups can modulate pharmacokinetic properties like lipophilicity and metabolic stability.[3]

Deciphering the Code: Key Structure-Activity Relationships

Systematic modifications of the methoxyphenylpiperazine scaffold have unveiled several key SAR trends that guide the design of new derivatives with desired pharmacological profiles.

The Methoxy Position: A Master Switch for Selectivity

As previously mentioned, the position of the methoxy group is a critical determinant of receptor selectivity. The following table summarizes the general trends observed for methoxyphenylpiperazine derivatives at key serotonin and dopamine receptors.

Methoxy PositionPrimary Target(s)Typical Functional ActivityTherapeutic Potential
Ortho (2-MeO) 5-HT1APartial AgonistAnxiolytic, Antidepressant
Meta (3-MeO) 5-HT1A, 5-HT2A, D2Mixed Agonist/AntagonistAntipsychotic, Antidepressant
Para (4-MeO) SERT, NET, DATReuptake Inhibitor/ReleaserStimulant

Note: This table represents general trends, and the specific activity of a compound will depend on the nature of the N4-substituent.

The N4-Substituent: Tailoring Affinity and Functionality

The diversity of N4-substituents that have been explored is vast. However, some general principles have emerged:

  • Alkyl Chains: The length and nature of an alkyl chain linking the piperazine to a terminal moiety are crucial. For many 5-HT1A ligands, a four-carbon (butyl) chain is optimal for high affinity.[6]

  • Terminal Amides and Imides: The incorporation of terminal amide or imide functionalities, such as phthalimide or substituted benzamides, can lead to high-affinity 5-HT1A antagonists.[6] The nature of the substituent on these terminal rings can be further modified to fine-tune affinity and selectivity. For example, replacing the phthalimide moiety with bulky alkyl amides can improve 5-HT1A affinity and selectivity over α1-adrenergic receptors.[6]

  • Aryl and Heteroaryl Groups: The introduction of additional aryl or heteroaryl rings at the N4-position can lead to compounds with complex pharmacological profiles, often interacting with multiple receptor subtypes.

The following diagram illustrates the key structural components of methoxyphenylpiperazine derivatives and their influence on pharmacological activity.

SAR_Methoxyphenylpiperazine cluster_core Methoxyphenylpiperazine Core cluster_properties Pharmacological Properties Core Methoxyphenylpiperazine Methoxy Methoxy Group Position (ortho, meta, para) Piperazine Piperazine Ring (N1 & N4 positions) Substituent N4-Terminal Substituent (Alkyl, Aryl, Amide, etc.) Selectivity Receptor Selectivity (e.g., 5-HT1A vs. 5-HT2A) Methoxy->Selectivity Strongly Influences Affinity Receptor Affinity (Ki value) Piperazine->Affinity Modulates Substituent->Affinity Modulates Function Functional Activity (Agonist, Antagonist) Substituent->Function Primarily Determines

Caption: Key structural determinants of methoxyphenylpiperazine SAR.

Experimental Validation: Protocols for SAR Elucidation

The elucidation of the SAR of methoxyphenylpiperazine derivatives relies on a combination of synthetic chemistry and a battery of in vitro and in vivo pharmacological assays.

Synthesis of Methoxyphenylpiperazine Derivatives

The synthesis of methoxyphenylpiperazine derivatives typically involves the N-arylation of piperazine or a protected piperazine derivative with a corresponding methoxy-substituted aryl halide. A common synthetic route is outlined below.

General Synthetic Scheme:

Synthesis_Scheme Start Methoxy-substituted Aryl Halide Intermediate 1-(Methoxyphenyl)piperazine Start->Intermediate N-Arylation (e.g., Buchwald-Hartwig) Piperazine Piperazine (or protected derivative) Piperazine->Intermediate Product N4-Substituted Methoxyphenylpiperazine Derivative Intermediate->Product N-Alkylation or Amide Coupling Reagent Terminal Substituent Precursor (e.g., Alkyl Halide) Reagent->Product

Caption: General synthetic route to methoxyphenylpiperazine derivatives.

Step-by-Step Protocol for the Synthesis of 1-(3-Methoxyphenyl)piperazine: [7]

  • Reaction Setup: In a 200 mL Kjeldahl flask equipped with a dropping funnel, condenser, and thermometer, combine piperazine (22 g), m-bromoanisole (7.99 g), and sodium tert-butoxide (5.66 g) in o-xylene (20 mL each).

  • Inert Atmosphere: Flush the flask with nitrogen for approximately 20 minutes while stirring the contents.

  • Heating and Catalyst Addition: Heat the mixture to 80°C. At this temperature, add a solution of a suitable palladium catalyst (e.g., prepared from a palladium precursor and a phosphine ligand) in o-xylene.

  • Reaction: Increase the temperature to 120°C and maintain it for 3 hours with continuous stirring.

  • Workup: After the reaction is complete, cool the mixture and add water (80 mL). Transfer the mixture to a separatory funnel and separate the organic phase.

  • Extraction: Extract the aqueous phase with o-xylene (40 mL).

  • Drying and Analysis: Combine the organic phases and dry over sodium sulfate. The product can be analyzed and purified by standard methods such as gas chromatography and column chromatography.

In Vitro Pharmacological Evaluation

3.2.1. Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor.[8]

Step-by-Step Protocol for a 5-HT1A Receptor Radioligand Binding Assay: [8][9]

  • Materials:

    • Receptor source: Cell membranes from cells stably expressing the human 5-HT1A receptor.

    • Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

    • Non-specific binding control: 5-HT (serotonin) or another high-affinity unlabeled ligand.

    • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand, and either the test compound or the vehicle (for total binding) or the non-specific binding control.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.2.2. Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Example Functional Assay: cAMP Measurement for Gs-Coupled Receptors

  • Principle: For Gs-coupled receptors like the 5-HT4 receptor, agonist binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Antagonists block this effect.[10]

  • Methodology:

    • Cells expressing the receptor of interest are incubated with the test compound.

    • The cells are then stimulated with a known agonist for the receptor.

    • The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).[10]

    • A decrease in the agonist-induced cAMP signal in the presence of the test compound indicates antagonistic activity, while an increase suggests agonistic activity.

Example Functional Assay: Calcium Flux Assay for Gq-Coupled Receptors

  • Principle: For Gq-coupled receptors like the 5-HT2A receptor, agonist binding activates phospholipase C, leading to an increase in intracellular calcium (Ca2+).[11][12]

  • Methodology:

    • Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye.

    • The cells are then exposed to the test compound.

    • Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a plate reader.

    • An increase in fluorescence indicates agonistic activity, while a blockage of an agonist-induced increase suggests antagonistic activity.

In Vivo Behavioral Assays

In vivo assays in animal models are crucial for evaluating the potential therapeutic effects of methoxyphenylpiperazine derivatives.

3.3.1. Elevated Plus Maze (for Anxiolytic Activity)

  • Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms of the maze.

  • Procedure:

    • A plus-shaped maze with two open and two enclosed arms is elevated above the floor.

    • Animals are treated with the test compound or vehicle.

    • Each animal is placed in the center of the maze, and its behavior (time spent in each arm, number of entries) is recorded for a set period.

3.3.2. Forced Swim Test (for Antidepressant Activity)

  • Principle: This test is based on the observation that animals placed in an inescapable container of water will eventually adopt an immobile posture. Antidepressant drugs reduce the duration of immobility.[13]

  • Procedure:

    • Animals are placed in a cylinder of water from which they cannot escape.

    • The duration of immobility is recorded over a specific period.

    • A decrease in immobility time after treatment with the test compound is indicative of an antidepressant-like effect.[13]

Future Directions and Unlocking New Potential

The exploration of the SAR of methoxyphenylpiperazine derivatives is an ongoing endeavor. Future research will likely focus on:

  • Fine-tuning Selectivity: Designing derivatives with even greater selectivity for specific receptor subtypes to minimize off-target effects and improve the therapeutic index.

  • Polypharmacology: Intentionally designing compounds that interact with multiple targets in a controlled manner to achieve synergistic therapeutic effects, particularly for complex disorders like schizophrenia and depression.

  • Exploring Novel Targets: Investigating the activity of methoxyphenylpiperazine derivatives at less-explored targets within the central nervous system.

  • Improving ADME Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to enhance their bioavailability and duration of action.

Conclusion

The methoxyphenylpiperazine scaffold is a testament to the power of medicinal chemistry to generate diverse and potent pharmacological agents. The intricate dance between the position of the methoxy group, the conformation of the piperazine ring, and the nature of the terminal substituent dictates the affinity, selectivity, and functional activity of these derivatives. A thorough understanding of these structure-activity relationships, coupled with robust experimental validation, provides a powerful compass for navigating this rich chemical landscape. By continuing to explore and refine this remarkable scaffold, the scientific community is well-positioned to unlock new and improved therapies for a range of debilitating neurological and psychiatric disorders.

References

A Framework for the Preclinical Toxicological Assessment of 1-(2-Methoxyphenyl)piperazine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide outlines a comprehensive preclinical strategy for the toxicological evaluation of 1-(2-Methoxyphenyl)piperazine hydrobromide (2-MeOPP HBr). In the absence of extensive public data on this specific molecule, this document provides a roadmap for establishing a robust toxicological profile, grounded in internationally recognized regulatory guidelines. It is intended for researchers, scientists, and drug development professionals to inform the design and execution of necessary safety studies. The guide details the scientific rationale, experimental designs, and key endpoints for a battery of toxicological assessments, including acute, sub-chronic, genotoxicity, carcinogenicity, and reproductive toxicity studies.

Introduction

1-(2-Methoxyphenyl)piperazine (2-MeOPP) is a chemical entity belonging to the piperazine class of compounds. Piperazine derivatives are known for their diverse pharmacological activities, often targeting the central nervous system.[1][2][3] The hydrobromide salt, this compound (2-MeOPP HBr), is supplied for research and chemical synthesis.[4][5] While some piperazine derivatives have been studied for their stimulant and psychoactive properties, the comprehensive toxicological profile of 2-MeOPP HBr has not been thoroughly investigated, as indicated by publicly available safety data sheets.[6][7]

This guide, therefore, serves as a foundational document, proposing a systematic, multi-tiered approach to the preclinical toxicological evaluation of 2-MeOPP HBr. The methodologies described herein are based on the principles of scientific integrity and are aligned with the guidelines established by the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[8] The objective is to construct a preclinical data package that would be essential for the hazard identification and risk assessment of this compound.

Foundational Studies: Pharmacokinetics and Metabolism

Prior to initiating extensive toxicity studies, a thorough understanding of the pharmacokinetic (PK) profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of 2-MeOPP HBr is crucial. This knowledge is fundamental to the rational design of subsequent toxicology studies, particularly in the selection of appropriate animal species and dose levels.

Scientific Rationale: The selection of a relevant animal model for toxicity testing depends on the metabolic profile of the compound being similar to that in humans. Understanding the metabolic pathways can also identify potentially toxic metabolites. For instance, it is known that drugs containing an o-methoxyphenylpiperazine moiety can be metabolized to this active compound in vivo.[9]

Experimental Protocol: In Vitro Metabolism

  • Incubation: Incubate 2-MeOPP HBr with liver microsomes from various species (e.g., rat, mouse, dog, human).

  • Cofactors: Ensure the presence of necessary cofactors, such as NADPH, to facilitate metabolic reactions.

  • Time Points: Collect samples at multiple time points to assess the rate of metabolism.

  • Analysis: Utilize liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

  • Cytochrome P450 Identification: Use specific cytochrome P450 (CYP) inhibitors or recombinant CYP enzymes to identify the primary enzymes responsible for metabolism.

Acute Toxicity Assessment

The initial step in toxicological evaluation is to determine the potential for adverse effects following a single, high-dose exposure to the test substance.

Scientific Rationale: Acute toxicity studies provide essential information on the intrinsic toxicity of a compound, help in identifying the target organs of toxicity, and are used to determine the dose ranges for subsequent repeated-dose studies. These studies are also critical for classifying the substance for handling and transport regulations.[10][11]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420) [12]

  • Animal Selection: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats), as females are often slightly more sensitive.

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to dosing.

  • Dose Administration: Administer 2-MeOPP HBr orally by gavage at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg). A sighting study with a single animal is performed to determine the appropriate starting dose.

  • Observation Period: Observe the animals for a total of 14 days. Pay close attention to the first 24 hours for signs of toxicity.

  • Endpoints: Record mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

Table 1: Key Parameters for Acute Toxicity Study

ParameterDescription
Species/Strain Sprague-Dawley Rat
Sex Female
Route of Administration Oral (gavage)
Dose Levels 5, 50, 300, 2000 mg/kg (stepwise)
Observation Period 14 days
Primary Endpoints Mortality, clinical signs, body weight
Terminal Procedure Gross necropsy

Diagram 1: Acute Oral Toxicity Workflow (OECD TG 420)

Acute_Toxicity_Workflow start Sighting Study (1 animal) main_study Main Study (4 animals at starting dose) start->main_study Select starting dose observe Observe for 14 days main_study->observe decision Assess Outcome observe->decision stop Study Complete (Classification) decision->stop Clear outcome next_dose Dose Next Group (higher or lower) decision->next_dose Equivocal outcome next_dose->observe

Caption: Workflow for the Acute Oral Toxicity Fixed Dose Procedure.

Sub-chronic Toxicity Assessment

To evaluate the effects of repeated exposure, sub-chronic studies are conducted over a period of 28 or 90 days.

Scientific Rationale: These studies are designed to identify target organs of toxicity following repeated administration and to establish a No-Observed-Adverse-Effect Level (NOAEL). The data from a 90-day study is a cornerstone for the risk assessment of chemicals with anticipated long-term human exposure.[13][14][15][16][17]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD TG 408) [14][16]

  • Animal Selection: Use both male and female rodents (e.g., Wistar rats).

  • Group Size: A minimum of 10 animals per sex per group.

  • Dose Levels: Administer at least three dose levels of 2-MeOPP HBr daily, plus a control group receiving the vehicle only. Dose selection should be based on acute toxicity data.

  • Route of Administration: Oral (gavage, diet, or drinking water), mirroring the most likely route of human exposure.

  • In-life Observations: Conduct daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: At termination, collect blood for hematology and clinical chemistry analysis, and urine for urinalysis.

  • Pathology: Perform a full gross necropsy and histopathological examination of a comprehensive list of organs and tissues.

Table 2: Summary of Endpoints for 90-Day Sub-chronic Toxicity Study

Endpoint CategorySpecific Parameters
In-life Clinical signs, body weight, food/water consumption, ophthalmology.
Clinical Pathology Hematology (e.g., RBC, WBC, platelets), clinical chemistry (e.g., liver and kidney function markers).
Terminal Gross necropsy, organ weights, histopathology of major organs and tissues.

Diagram 2: Sub-chronic Toxicity Study Workflow

Subchronic_Toxicity_Workflow setup Group Assignment (10/sex/group, 3 dose levels + control) dosing Daily Dosing for 90 Days setup->dosing in_life In-life Observations (Clinical signs, body weight, food consumption) dosing->in_life termination Terminal Procedures dosing->termination clin_path Clinical Pathology (Hematology, Biochemistry) termination->clin_path pathology Gross Necropsy & Histopathology termination->pathology report Data Analysis & Reporting (Determine NOAEL) clin_path->report pathology->report

Caption: Overview of a 90-day sub-chronic oral toxicity study.

Genotoxicity Assessment

A standard battery of tests is required to assess the potential of a compound to cause genetic damage.

Scientific Rationale: Genotoxicity is a key toxicological endpoint as genetic damage can lead to mutations and chromosomal aberrations, which are associated with cancer and heritable diseases. The ICH S2(R1) guideline recommends a tiered approach for genotoxicity testing.[4][6][18][19][20]

Experimental Protocols: Standard Genotoxicity Battery (ICH S2(R1)) [4][6][18][19][20]

  • Bacterial Reverse Mutation Test (Ames Test - OECD TG 471):

    • Principle: Detects gene mutations (point mutations and frameshifts).

    • System: Use multiple strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 mix).

    • Procedure: Expose the bacterial strains to a range of concentrations of 2-MeOPP HBr.

    • Endpoint: A significant, dose-related increase in the number of revertant colonies indicates a positive result.

  • In Vitro Mammalian Cell Micronucleus Test (OECD TG 487):

    • Principle: Detects chromosomal damage (clastogenicity) and aneuploidy.

    • System: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6).

    • Procedure: Treat cells with 2-MeOPP HBr with and without metabolic activation.

    • Endpoint: A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474):

    • Principle: Assesses chromosomal damage in vivo.

    • System: Typically performed in rodents (mice or rats).

    • Procedure: Administer 2-MeOPP HBr to the animals (usually two administrations 24 hours apart). Collect bone marrow or peripheral blood.

    • Endpoint: A significant, dose-related increase in the frequency of micronucleated immature erythrocytes in the treated groups compared to the control group.

Diagram 3: Genotoxicity Testing Strategy

Genotoxicity_Strategy start Standard Battery ames Bacterial Reverse Mutation Test (Ames Test) start->ames in_vitro_mn In Vitro Mammalian Micronucleus Test start->in_vitro_mn in_vivo_mn In Vivo Mammalian Micronucleus Test start->in_vivo_mn evaluation Weight of Evidence Evaluation ames->evaluation in_vitro_mn->evaluation in_vivo_mn->evaluation negative Non-genotoxic evaluation->negative All negative positive Potential Genotoxin (Further investigation needed) evaluation->positive Any positive

Caption: A standard three-test battery for genotoxicity assessment.

Carcinogenicity Assessment

Long-term studies are conducted to evaluate the carcinogenic potential of a compound upon chronic exposure.

Scientific Rationale: Carcinogenicity studies are typically required for pharmaceuticals intended for long-term use. The decision to conduct these studies is based on factors such as the results of genotoxicity tests, evidence of pre-neoplastic lesions in chronic toxicity studies, and the compound's structure-activity relationship.[5][21][22][23]

Experimental Protocol: Carcinogenicity Study in Rodents (OECD TG 451) [5][21][22][23]

  • Animal Selection: Typically conducted in two rodent species (e.g., rats and mice).

  • Group Size: At least 50 animals per sex per group.

  • Dose Levels: A control group and at least three dose levels, with the highest dose approaching the maximum tolerated dose (MTD) determined from sub-chronic studies.

  • Duration: Daily administration for the majority of the animal's lifespan (e.g., 24 months for rats, 18-24 months for mice).

  • Endpoints: Comprehensive in-life observations, with a primary focus on the detection of tumors.

  • Pathology: Complete histopathological examination of all organs and tissues from all animals, with special attention to any neoplastic and pre-neoplastic lesions.

Table 3: Core Components of a Carcinogenicity Bioassay

ComponentSpecification
Species Rat and Mouse
Duration 24 months (rat), 18-24 months (mouse)
Animals/Group 50 per sex
Dose Levels Control, Low, Mid, High (MTD)
Primary Endpoint Incidence and severity of tumors
Key Analysis Statistical analysis of tumor incidence

Reproductive and Developmental Toxicity Assessment

These studies are designed to detect any adverse effects on the reproductive system and the developing offspring.

Scientific Rationale: It is critical to assess the potential of a new compound to interfere with any stage of the reproductive cycle, from fertility to postnatal development. The ICH S5(R3) guideline provides a framework for this evaluation.[7][9][24][25][26]

Experimental Protocols: DART Studies (ICH S5(R3)) [7][9][24][25][26]

  • Fertility and Early Embryonic Development (Segment I - OECD TG 416):

    • Objective: To assess effects on male and female fertility and early embryonic development.

    • Procedure: Treat male and female rodents prior to and during mating. Continue to treat females through implantation.

    • Endpoints: Mating performance, fertility indices, and number of viable embryos.

  • Embryo-Fetal Development (Segment II - OECD TG 414):

    • Objective: To assess the potential for teratogenicity (birth defects).

    • Procedure: Treat pregnant females during the period of organogenesis.

    • Endpoints: Examine fetuses near term for external, visceral, and skeletal malformations.

  • Pre- and Postnatal Development (Segment III - OECD TG 415):

    • Objective: To assess effects on late fetal development, parturition, lactation, and offspring viability and growth.

    • Procedure: Treat pregnant females from implantation through lactation.

    • Endpoints: Maternal health, litter size, and survival, growth, and development of the F1 generation.

Diagram 4: Reproductive Toxicity Testing Segments

DART_Segments seg1 Segment I Fertility & Early Embryonic Development Dosing: Pre-mating, Mating, Implantation outcome Comprehensive Reproductive Risk Assessment seg1->outcome seg2 Segment II Embryo-Fetal Development Dosing: During Organogenesis seg2->outcome seg3 Segment III Pre- & Postnatal Development Dosing: Implantation to Lactation seg3->outcome

Caption: The three main segments of reproductive and developmental toxicity testing.

Conclusion

References

Methodological & Application

Application Notes & Protocols for In Vivo Experimental Design with 1-(2-Methoxyphenyl)piperazine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust in vivo studies with 1-(2-Methoxyphenyl)piperazine hydrobromide (2-MPP HBr). 1-(2-Methoxyphenyl)piperazine is a pharmacologically active compound, primarily known for its interaction with serotonergic and adrenergic receptors.[1][2] Its complex receptor binding profile necessitates carefully designed experiments to elucidate its physiological and behavioral effects. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, emphasizing scientific integrity, adherence to ethical guidelines, and data reproducibility. We will cover the compound's pharmacological profile, core principles of preclinical study design, detailed protocols for compound preparation and administration, and specific applications in widely used behavioral assays.

Compound Profile: 1-(2-Methoxyphenyl)piperazine (2-MPP)

Chemical and Physical Properties

2-MPP is a chemical compound belonging to the phenylpiperazine class.[2] Many drugs feature a piperazine ring as part of their structure.[3] It serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[4] The hydrobromide salt is often used in research settings to improve solubility and stability.

PropertyValueSource
Molecular Formula C₁₁H₁₇BrN₂O[5]
Molecular Weight 273.17 g/mol [5]
CAS Number 100939-96-6[5]
Appearance White to off-white crystalline powderN/A
Solubility Soluble in water and methanol[6]
Pharmacological Profile: A Multi-Target Ligand

The primary mechanism of action for 2-MPP involves its interaction with multiple neurotransmitter receptors. Understanding this profile is critical for hypothesis generation and interpretation of in vivo data.

  • Serotonin (5-HT) Receptors: 2-MPP exhibits a high affinity for several serotonin receptor subtypes. It is frequently cited as a ligand for 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C receptors.[1][4] Its functional activity can be complex; for instance, while some related compounds are agonists, others like NAN-190, which contains the 2-MPP moiety, are known 5-HT₁ₐ antagonists.[1] The activation of 5-HT₂C receptors, for example, is known to inhibit dopamine release in the striatum and nucleus accumbens, a pathway that can modulate reward and motor control.[7]

  • Adrenergic Receptors: A significant challenge in working with early-generation phenylpiperazines is their cross-reactivity with adrenergic receptors. 2-MPP and its analogues often show a notable affinity for α₁-adrenergic receptors.[1] This off-target activity can influence cardiovascular parameters and locomotor activity, potentially confounding the results of behavioral assays focused on serotonergic pathways.

MPP 1-(2-Methoxyphenyl)piperazine (2-MPP) HT1A 5-HT1A Receptor MPP->HT1A Binds (Antagonist activity reported for analogues) HT2C 5-HT2C Receptor MPP->HT2C Binds ALPHA1 α1-Adrenergic Receptor MPP->ALPHA1 Binds Anxiety Modulation of Anxiety/Mood HT1A->Anxiety HT2C->Anxiety Locomotion Modulation of Locomotor Activity HT2C->Locomotion ALPHA1->Locomotion Cardiovascular Cardiovascular Effects ALPHA1->Cardiovascular

Caption: Pharmacological target profile of 2-MPP.

Preclinical In Vivo Study Design: Core Principles

A well-designed study is fundamental for generating reliable and translatable preclinical data.[8][9] Poor design can lead to wasted resources and inconclusive results.[10]

Ethical Considerations and Reporting Standards

All in vivo research must adhere to strict ethical guidelines to ensure animal welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be integral to the study design.[11]

Furthermore, transparent and comprehensive reporting is essential for reproducibility. We strongly recommend adherence to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines , which provide a checklist to ensure that publications contain the necessary information to be critically evaluated and reproduced.[12][13][14][15]

Foundational Design Elements
  • Animal Model: The choice of species and strain is paramount. For neuropharmacological studies, rodents (mice and rats) are most common due to their well-characterized genetics and behavior.[16] Factors such as the sex, age, and weight of the animals must be clearly defined and consistent across experimental groups.[15]

  • Controls: The inclusion of appropriate control groups is non-negotiable.

    • Vehicle Control: Animals receive the same formulation (vehicle) used to dissolve 2-MPP HBr, administered via the same route and volume. This group controls for effects of the injection procedure and the vehicle itself.

    • Positive Control: A well-characterized compound with a known effect in the chosen assay (e.g., a known anxiolytic like diazepam in the Elevated Plus Maze). This validates the sensitivity of the assay.

  • Randomization and Blinding: To mitigate unconscious bias, animals should be randomly assigned to treatment groups. Moreover, the experimenter conducting the assay and analyzing the data should be "blinded" to the treatment conditions whenever possible.

  • Sample Size: The number of animals per group should be the minimum required to detect a statistically significant effect. A power analysis should be conducted a priori based on expected effect sizes and variability from pilot studies or previous literature.

Hypothesis 1. Hypothesis Formulation Design 2. Experimental Design (ARRIVE Guidelines) Hypothesis->Design Ethical 3. Ethical Review (IACUC) Design->Ethical Pilot 4. Pilot Study (Dose-range finding) Ethical->Pilot Execution 5. Experiment Execution (Blinded & Randomized) Pilot->Execution Collect 6. Data Collection Execution->Collect Analyze 7. Statistical Analysis Collect->Analyze Interpret 8. Interpretation & Reporting Analyze->Interpret

Caption: A robust workflow for preclinical in vivo studies.

Protocol: Preparation and Administration of 2-MPP Hydrobromide

Safety and Handling

Researchers must consult the relevant Safety Data Sheet (SDS) before handling 2-MPP HBr.[17][18] The compound may cause skin, eye, and respiratory irritation.[18] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[17] Handling should occur in a well-ventilated area or a chemical fume hood.

Vehicle Selection and Formulation

The hydrobromide salt of 2-MPP enhances its water solubility.

  • Primary Vehicle: Sterile 0.9% saline is the recommended vehicle for most applications, particularly for intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) administration.

  • Alternative Vehicles: For oral (PO) administration or if higher concentrations are needed, a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline can be considered. However, it is crucial to run a vehicle-only control group, as components like DMSO can have biological effects.

Example Formulation Protocol (for 1 mg/mL solution in Saline):

  • Calculate the required mass of 2-MPP HBr based on the desired final volume.

  • Aseptically weigh the compound and transfer it to a sterile conical tube.

  • Add a small volume of sterile 0.9% saline to the tube.

  • Vortex thoroughly until the compound is fully dissolved. A brief sonication in a water bath may aid dissolution.

  • Add sterile 0.9% saline to reach the final desired volume.

  • Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Protect from light.

Dosing and Administration
  • Dose-Response Study: It is imperative to perform a dose-response study to identify the optimal dose range. A logarithmic dose progression (e.g., 0.1, 1, 10 mg/kg) is a common starting point. The observed effects (or lack thereof) will guide the selection of doses for definitive studies.

  • Route of Administration (ROA): The choice of ROA significantly impacts the pharmacokinetic profile of the compound.[10][19]

    • Intraperitoneal (IP): Commonly used in rodents for systemic delivery. Offers rapid absorption.

    • Subcutaneous (SC): Slower, more sustained absorption compared to IP.

    • Oral Gavage (PO): Mimics clinical oral administration but is subject to first-pass metabolism.

    • The administration volume should be appropriate for the size of the animal (e.g., typically 5-10 mL/kg for mice via IP).

ParameterRecommendationRationale
Initial Doses 0.1, 1.0, 10 mg/kgLogarithmic spacing to efficiently cover a wide range.
Vehicle Sterile 0.9% SalineInert, isotonic, and suitable for multiple routes.
Administration Route Intraperitoneal (IP)Common, reliable route for initial screening in rodents.
Dosing Volume 10 mL/kg (Mouse)Standard volume to ensure accuracy without causing distress.

Application Protocols: In Vivo Behavioral Assays

Given 2-MPP's serotonergic and adrenergic activity, its effects are likely to manifest in behaviors related to anxiety, locomotion, and mood.

Protocol: Assessment of Locomotor Activity (Open Field Test)

Principle: This assay assesses baseline locomotor activity and exploratory behavior in a novel environment.[20] It is crucial for determining if 2-MPP has sedative or hyperactive effects that could confound the interpretation of other behavioral tests.

Apparatus: A square arena (e.g., 40x40x40 cm for mice) with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. An overhead camera connected to video-tracking software automates data collection.

Step-by-Step Methodology:

  • Habituate the testing room to a low-light condition (e.g., 20-40 lux) for at least 30 minutes before testing.

  • Administer 2-MPP HBr (or vehicle/positive control) to the animal at a pre-determined time before the test (e.g., 30 minutes post-IP injection).

  • Gently place the mouse in the center of the open field arena.

  • Allow the animal to explore freely for a set duration (e.g., 10-30 minutes). The tracking software will record its movements.

  • After the session, return the animal to its home cage.

  • Thoroughly clean the arena with 70% ethanol between trials to remove olfactory cues.

Data Analysis and Interpretation:

ParameterDescriptionInterpretation
Total Distance Traveled The total path length covered by the animal.A primary measure of overall locomotor activity.
Time in Center Zone The duration the animal spends in the central, more exposed area of the arena.An inverse measure of anxiety-like behavior.
Rearing Events The number of times the animal stands on its hind legs.A measure of exploratory and vertical activity.

An increase in distance traveled may suggest a psychostimulant effect, while a decrease could indicate sedation. These findings are critical for interpreting results from other assays.

Protocol: Assessment of Anxiety-Like Behavior (Elevated Plus Maze)

Principle: The Elevated Plus Maze (EPM) is a widely validated test for assessing anxiety-like behavior in rodents.[21] The test is based on the animal's natural aversion to open, elevated spaces versus its preference for enclosed areas. Anxiolytic compounds typically increase exploration of the open arms.

Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two closed arms (with high walls), with a central platform connecting them.

Dosing 1. Animal Dosing (2-MPP HBr or Controls) Placement 2. Place Animal on Center Platform (Facing an open arm) Dosing->Placement Record 3. Record Behavior (5 min) (Video Tracking System) Placement->Record Removal 4. Return Animal to Home Cage Record->Removal Clean 5. Clean Maze with 70% Ethanol Removal->Clean

Caption: Standard workflow for the Elevated Plus Maze test.

Step-by-Step Methodology:

  • Prepare the testing room with dim lighting (e.g., ~25 lux over the center of the maze).

  • Administer 2-MPP HBr or control substances 30 minutes (post-IP) prior to testing.

  • Place the animal on the central platform of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for 5 minutes, recording the session with an overhead camera and tracking software.

  • After the test, return the animal to its home cage.

  • Clean the maze thoroughly between animals.

Data Analysis and Interpretation:

  • Primary Measures:

    • % Time in Open Arms: (Time in Open Arms / Total Time) x 100. An increase is indicative of an anxiolytic effect.

    • % Open Arm Entries: (Entries into Open Arms / Total Arm Entries) x 100. Also an indicator of anxiolytic activity.

  • Control Measure:

    • Total Arm Entries: The total number of entries into any arm. This serves as a measure of general locomotor activity. A significant change in this parameter suggests that motor effects may be confounding the anxiety measures.

Conclusion

This compound is a valuable tool for probing the function of the central nervous system, but its multi-target nature demands a rigorous and well-controlled experimental approach. The successful design of in vivo studies hinges on a deep understanding of the compound's pharmacology, adherence to ethical and reporting guidelines like the ARRIVE framework, and the use of validated behavioral assays with appropriate controls.[12][14] By integrating pharmacokinetic and pharmacodynamic principles and carefully considering potential confounding factors such as effects on locomotion, researchers can generate high-quality, reproducible data to accurately characterize the in vivo profile of 2-MPP HBr.

References

Application Notes: Characterizing 1-(2-Methoxyphenyl)piperazine (1-MPP) at Serotonin Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Methoxyphenyl)piperazine (1-MPP) is a foundational chemical scaffold for numerous centrally acting agents, particularly those targeting the serotonergic system.[1] As a key pharmacophore, its interaction with serotonin (5-HT) receptors is of significant interest in neuroscience and drug development. This document provides a comprehensive guide for researchers on the use of 1-MPP hydrobromide in in vitro binding and functional assays, with a primary focus on the 5-HT₁A receptor, its highest affinity target. We present detailed, validated protocols for radioligand competition binding assays and G-protein activation assays ([³⁵S]GTPγS), alongside guidance on data interpretation to accurately determine the compound's affinity and functional activity.

Introduction: The Significance of 1-(2-Methoxyphenyl)piperazine

1-(2-Methoxyphenyl)piperazine, commonly abbreviated as 1-MPP, is a versatile arylpiperazine derivative. It serves as a crucial structural component in a variety of pharmacologically active compounds, including anxiolytics, antidepressants, and antipsychotics.[1][2] Its prominence stems from its high affinity for several G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) receptors. The 1-MPP moiety is integral to well-characterized 5-HT₁A receptor antagonists such as NAN-190 and WAY-100635, making it an indispensable tool for studying serotonergic neurotransmission.[3][4][5]

In research settings, 1-MPP is typically used as its hydrobromide or hydrochloride salt to enhance aqueous solubility and stability, ensuring accurate and reproducible concentrations in experimental assays. The active pharmacological entity remains the 1-MPP free base. Understanding the precise binding affinity (Kᵢ) and functional activity (i.e., agonist, antagonist, or inverse agonist) of 1-MPP is fundamental to interpreting its effects and designing novel compounds with desired selectivity and efficacy. Radioligand binding and functional assays are the gold-standard methods for this characterization.[6]

Pharmacological Profile of 1-MPP and Key Derivatives

The defining characteristic of the 1-MPP scaffold is its high affinity for the 5-HT₁A receptor. While 1-MPP itself is a potent ligand, its derivatives have been extensively studied, providing a clear picture of its pharmacological landscape. The compound exhibits antagonist properties at the 5-HT₁A receptor and also interacts with other receptors, which is a critical consideration for experimental design.

CompoundTarget ReceptorBinding Affinity (Kᵢ, nM)Primary Functional ActivityReference
NAN-190 5-HT₁A0.6Antagonist / Partial Agonist[3][5]
α₁-adrenergic0.8Antagonist[5]
WAY-100635 5-HT₁A0.39Antagonist[4]
Dopamine D₄3.3Agonist[4]
1-[2-(4-Methoxyphenyl)phenyl]piperazine 5-HT₇2.6Antagonist[7]
5-HT₁A476Low Affinity[7]

This table summarizes the binding affinities of key ligands containing the 1-MPP core structure. Note the high affinity and frequent antagonist activity at 5-HT₁A receptors, but also the significant off-target binding (e.g., α₁-adrenergic, D₄) that must be considered.

Principles of Receptor Binding & Functional Assays

Characterizing a compound like 1-MPP involves two primary experimental stages:

  • Binding Assays: These determine the affinity of the compound for the receptor. Competition binding assays are most common. A radiolabeled ligand ([³H]ligand) with known high affinity for the target receptor is incubated with the receptor source (e.g., cell membranes). The ability of the unlabeled test compound (1-MPP) to displace the radioligand is measured. The concentration of 1-MPP that displaces 50% of the bound radioligand is the IC₅₀, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

  • Functional Assays: These determine the biological effect of the compound upon binding. Does it activate the receptor (agonist), block activation by the endogenous ligand (antagonist), or reduce basal receptor activity (inverse agonist)? For Gi/o-coupled receptors like 5-HT₁A, common functional assays include:

    • [³⁵S]GTPγS Binding: This assay directly measures the first step in signal transduction: the activation of G-proteins.[8] Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. An antagonist will not stimulate binding on its own but will block agonist-stimulated binding.

    • cAMP Inhibition: 5-HT₁A receptor activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Measuring changes in cAMP provides a downstream assessment of receptor function.

Experimental Protocols

These protocols are designed for characterizing 1-MPP hydrobromide at the human 5-HT₁A receptor expressed in Chinese Hamster Ovary (CHO-K1) cells.

Workflow Overview

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis A Prepare 1-MPP HBr Stock Solution (10 mM in DMSO) D Protocol 1: Radioligand Competition Binding (Determine IC50/Ki) A->D E Protocol 2: [35S]GTPγS Functional Assay (Determine Agonist/Antagonist Activity) A->E B Culture & Harvest h5-HT1A-CHO-K1 Cells C Prepare Cell Membranes (Homogenization & Centrifugation) B->C C->D C->E F Non-linear Regression (IC50 Calculation) D->F H Agonist/Antagonist Curve Analysis E->H G Cheng-Prusoff Equation (Ki Calculation) F->G I Pharmacological Profile Determination F->I G->I H->I

Overall experimental workflow for characterizing 1-MPP.
Protocol 1: 5-HT₁A Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of 1-MPP hydrobromide by measuring its ability to compete with the 5-HT₁A antagonist radioligand [³H]WAY-100635.

Rationale for Reagent Choice:

  • Receptor Source: CHO-K1 cells stably expressing the human 5-HT₁A receptor provide a consistent and high-density source, minimizing interference from other receptor subtypes.

  • Radioligand: [³H]WAY-100635 is a high-affinity, selective antagonist for the 5-HT₁A receptor.[9] Using an antagonist radioligand is often preferred for competition studies with antagonist test compounds as it labels the total receptor population (both G-protein coupled and uncoupled states) and is not sensitive to guanine nucleotides.[10]

Materials:

  • 1-(2-Methoxyphenyl)piperazine hydrobromide

  • [³H]WAY-100635 (Specific Activity: 70-90 Ci/mmol)

  • Membranes from h5-HT₁A-CHO-K1 cells

  • Serotonin (5-HT) for non-specific binding determination

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well GF/B filter plates

  • Polyethyleneimine (PEI), 0.5% solution

  • Scintillation cocktail and Microplate Scintillation Counter

Procedure:

  • Plate Preparation: Pre-soak the 96-well filter plate with 0.5% PEI for at least 60 minutes at room temperature. This crucial step minimizes non-specific binding of the radioligand to the filter, enhancing the signal-to-noise ratio. Aspirate the PEI solution immediately before adding reagents.

  • Reagent Preparation:

    • Prepare serial dilutions of 1-MPP hydrobromide in Assay Buffer (e.g., 11 points from 1 pM to 10 µM final concentration).

    • Dilute [³H]WAY-100635 in Assay Buffer to a final concentration of ~0.2 nM. This concentration is near the Kᴅ of the radioligand to ensure adequate specific binding without being wasteful.

    • Dilute cell membranes in Assay Buffer to a concentration of 10-20 µg protein per well.

  • Assay Setup (in a 96-well plate, final volume 200 µL):

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]WAY-100635 + 100 µL Membrane Suspension.

    • Non-Specific Binding (NSB): 50 µL Serotonin (10 µM final concentration) + 50 µL [³H]WAY-100635 + 100 µL Membrane Suspension.

    • 1-MPP Competition: 50 µL 1-MPP dilution + 50 µL [³H]WAY-100635 + 100 µL Membrane Suspension.

  • Incubation: Incubate the plate for 60 minutes at 25°C.

  • Termination & Harvesting: Terminate the assay by rapid filtration through the pre-soaked GF/B filter plate using a cell harvester. Wash the wells 3 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of 1-MPP.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Protocol 2: [³⁵S]GTPγS Binding Functional Assay

This protocol determines whether 1-MPP acts as an antagonist at the 5-HT₁A receptor by measuring its ability to block agonist-stimulated G-protein activation.

Rationale for Assay Choice: The [³⁵S]GTPγS binding assay is a direct measure of receptor-G protein coupling and is highly effective for differentiating between agonists, partial agonists, and antagonists.[8]

Materials:

  • This compound

  • Serotonin (5-HT) or 8-OH-DPAT (as the reference agonist)

  • [³⁵S]GTPγS (Specific Activity: >1000 Ci/mmol)

  • Guanosine Diphosphate (GDP)

  • Membranes from h5-HT₁A-CHO-K1 cells

  • [³⁵S]GTPγS Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Other materials as in Protocol 1.

Procedure:

  • Plate Preparation: Pre-soak and aspirate the GF/B filter plate as described in Protocol 1.

  • Reagent Preparation:

    • Prepare dilutions of 1-MPP hydrobromide in Assay Buffer.

    • Prepare a solution of the reference agonist (e.g., 5-HT) at a concentration that gives ~80% of its maximal effect (EC₈₀).

    • In the Assay Buffer, prepare a mix containing [³⁵S]GTPγS (~0.1 nM final) and GDP (10 µM final). The excess GDP is critical for keeping the G-proteins in their inactive state prior to agonist stimulation.

  • Assay Setup (final volume 200 µL):

    • Basal Binding: 50 µL Assay Buffer + 50 µL Assay Buffer + 100 µL Membrane/GTPγS/GDP Mix.

    • Agonist-Stimulated Binding: 50 µL Assay Buffer + 50 µL Agonist (EC₈₀) + 100 µL Membrane/GTPγS/GDP Mix.

    • 1-MPP Antagonism: 50 µL 1-MPP dilution + 50 µL Agonist (EC₈₀) + 100 µL Membrane/GTPγS/GDP Mix.

    • (Optional) Agonist Test: To confirm 1-MPP is not an agonist, run a dose-response curve without the reference agonist: 50 µL 1-MPP dilution + 50 µL Assay Buffer + 100 µL Membrane/GTPγS/GDP Mix.

  • Incubation: Incubate the plate for 60 minutes at 30°C.

  • Termination & Counting: Terminate, harvest, and count as described in Protocol 1.

  • Data Analysis:

    • Calculate the % stimulation over basal for the agonist-only condition.

    • Plot the % inhibition of the agonist-stimulated response against the log concentration of 1-MPP.

    • Use non-linear regression to determine the IC₅₀ for antagonism. This value can be used to calculate the functional inhibition constant (Kₑ).

Signaling Pathway and Mechanism of Action

The 5-HT₁A receptor is canonically coupled to the Gi/o family of inhibitory G-proteins. Agonist binding initiates a conformational change, leading to G-protein activation, which in turn inhibits adenylyl cyclase and reduces intracellular cAMP levels. As an antagonist, 1-MPP binds to the receptor but does not induce this conformational change, thereby blocking the binding and subsequent signaling of endogenous serotonin.

G cluster_membrane Plasma Membrane cluster_downstream R 5-HT1A Receptor G Gi/o Protein (αβγ) R->G Activates AC Adenylyl Cyclase G->AC Inhibits cAMP cAMP AC->cAMP Inhibited S Serotonin (Agonist) S->R Binds & Activates MPP 1-MPP (Antagonist) MPP->R Binds & Blocks ATP ATP ATP->cAMP Conversion

5-HT₁A receptor signaling and the antagonist action of 1-MPP.

Conclusion

This compound is a potent and valuable tool for investigating the 5-HT₁A receptor system. Its antagonist properties make it an excellent reference compound and a foundational structure for the development of novel CNS therapeutics. By employing the detailed binding and functional assay protocols provided in these notes, researchers can accurately quantify its pharmacological characteristics, contributing to a deeper understanding of serotonergic signaling in health and disease.

References

Application Notes & Protocols: A Researcher's Guide to 1-(2-Methoxyphenyl)piperazine Hydrobromide for the Interrogation of Dopamine Receptor Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary & Scientific Context

1-(2-Methoxyphenyl)piperazine (1-MPP) is an arylpiperazine compound that serves as a critical chemical scaffold and research tool in neuropharmacology. While it is a metabolite of several atypical antipsychotic drugs, its utility in basic research stems from its distinct interactions with multiple G-protein coupled receptors (GPCRs), most notably dopamine D2-like and serotonin 5-HT1A receptors.[1][2] This dual-receptor activity necessitates a carefully designed experimental approach to isolate and understand its specific effects on the dopaminergic system.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to utilize 1-MPP hydrobromide for studying dopamine receptor interactions. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The protocols detailed herein cover fundamental in vitro characterization—including binding affinity and functional activity—and extend to in vivo applications for assessing physiological impact on dopaminergic neurotransmission. By understanding the multi-target profile of 1-MPP, researchers can leverage it as a sophisticated tool to dissect complex neural circuits.

Pharmacological Profile of 1-(2-Methoxyphenyl)piperazine

A thorough understanding of a ligand's binding profile is the foundation of rigorous pharmacological investigation. The arylpiperazine motif of 1-MPP is a privileged structure that binds to an ancillary pocket present in many GPCRs, including the dopamine D2 receptor.[3] However, its activity is not confined to a single receptor family, a fact that must be central to experimental design and data interpretation.

Mechanism of Action & Receptor Selectivity

1-MPP exhibits a complex pharmacological profile, with significant affinity for several receptors implicated in neuropsychiatric function:

  • Dopamine D2-like Receptors (D2, D3): Multiple studies confirm that 1-MPP and its derivatives possess high affinity for D2 and D3 receptors.[1][4][5] The interaction is primarily driven by a salt bridge between the protonated piperazine nitrogen and a conserved aspartate residue in the receptor's transmembrane domain 3, supplemented by interactions with aromatic residues in the binding pocket.[1][3] Functionally, it often acts as an antagonist at these sites.

  • Serotonin 5-HT1A Receptors: 1-MPP is also a well-characterized 5-HT1A receptor antagonist.[6][7] Its affinity for 5-HT1A can be comparable to its affinity for D2 receptors, making it a non-selective antagonist in many contexts.[8] This is a critical consideration, as 5-HT1A receptors modulate dopamine release and function.

  • Adrenergic α1 Receptors: The compound also binds with notable affinity to α1-adrenergic receptors, another important off-target consideration when studying its systemic or central effects.[7][8]

Quantitative Binding Profile

The binding affinities (Ki) of 1-MPP and its derivatives highlight its multi-target nature. The following table synthesizes data for representative compounds from the arylpiperazine class to illustrate the typical affinity landscape.

Receptor TargetReported Affinity (Ki) Range for Arylpiperazine AnalogsPrimary Functional ActivityKey References
Dopamine D2 High (Sub-nanomolar to low nanomolar)Antagonist[1][5]
Dopamine D3 High (Sub-nanomolar to low nanomolar)Antagonist / Partial Agonist[4][5]
Serotonin 5-HT1A High (Sub-nanomolar to low nanomolar)Antagonist[2][6][8]
Adrenergic α1 Moderate (Low nanomolar)Antagonist[7][8]

Note: Absolute Ki values can vary based on experimental conditions (e.g., radioligand used, tissue/cell preparation). Researchers should always determine these values under their own assay conditions.

Application I: In Vitro Characterization of Dopamine D2 Receptor Interaction

In vitro assays are indispensable for determining the direct interaction of a compound with its molecular target, free from the complexities of a whole biological system. The following protocols provide a robust workflow to define the binding affinity and functional activity of 1-MPP at D2 receptors.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (IC50 and Ki) of 1-MPP hydrobromide for the human dopamine D2 receptor.

Scientific Rationale: This assay quantifies the ability of 1-MPP (the "competitor") to displace a radiolabeled ligand with known high affinity for the D2 receptor (e.g., [3H]Spiperone). The concentration of 1-MPP required to displace 50% of the radioligand (IC50) is measured, from which the equilibrium dissociation constant (Ki) can be calculated, providing a true measure of binding affinity.[9][10]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Culture HEK293 cells stably expressing human D2 receptors P2 Harvest cells and prepare membrane homogenate P1->P2 P3 Determine protein concentration (e.g., BCA assay) P2->P3 A1 Incubate membranes with: 1. [3H]Spiperone (fixed conc.) 2. 1-MPP (serial dilutions) 3. Buffer P3->A1 A3 Incubate at 30°C for 60 min to reach equilibrium A1->A3 A2 Define Non-Specific Binding (NSB) using excess unlabeled Haloperidol A2->A3 D1 Rapidly filter reaction mix through GF/B filters to trap membranes A3->D1 D2 Wash filters with ice-cold buffer to remove unbound radioligand D1->D2 D3 Measure filter-bound radioactivity via liquid scintillation counting D2->D3 D4 Plot % Inhibition vs. [1-MPP] and fit to determine IC50 D3->D4 D5 Calculate Ki using the Cheng-Prusoff equation D4->D5 G DA Dopamine (Agonist) D2R D2 Receptor DA->D2R Activates MPP 1-MPP (Antagonist) MPP->D2R Blocks Gi Gαi Protein (Inactive) D2R->Gi Activates Gi_act Gαi-GTP (Active) Gi->Gi_act AC Adenylyl Cyclase Gi_act->AC Inhibits cAMP cAMP (Reduced) AC->cAMP Converts ATP ATP ATP->AC

References

Application Notes and Protocols for the Quantification of 1-(2-Methoxyphenyl)piperazine hydrobromide in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Methoxyphenyl)piperazine (MMPP), a significant psychoactive compound and a key intermediate in the synthesis of various pharmaceuticals, belongs to the phenylpiperazine class of chemicals.[1][2] Its analysis in biological matrices is crucial for a wide array of research areas, including pharmacokinetics, toxicology, and forensic investigations.[3] This document provides a comprehensive guide to the robust and validated analytical methods for the quantification of MMPP hydrobromide in biological samples, tailored for researchers, scientists, and drug development professionals.

Our focus is on delivering scientifically sound, field-proven protocols that ensure data integrity and reproducibility. We will delve into the rationale behind methodological choices, from sample preparation to the intricacies of chromatographic separation and mass spectrometric detection, all grounded in authoritative guidelines from regulatory bodies like the FDA and EMA.[4][5][6][7][8]

Physicochemical Properties of 1-(2-Methoxyphenyl)piperazine Hydrobromide

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Formula C11H17BrN2O[9]
Molecular Weight 273.17 g/mol [9]
Parent Compound (Free Base) Molecular Weight 192.26 g/mol [10][11]
Appearance White to off-white solid[12]
Boiling Point (Free Base) 130-133 °C at 0.1 mmHg[10]
Melting Point (Free Base) 35-40 °C[10]
Solubility (Hydrochloride Salt) Freely soluble in methanol, very slightly soluble in chloroform, and insoluble in ether and hexane.[13]

These properties, particularly the compound's basic nature and solubility, guide the selection of appropriate extraction solvents and chromatographic conditions.

Core Analytical Strategy: LC-MS/MS

For the quantification of MMPP in complex biological matrices such as plasma, serum, and urine, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard.[3][14] This technique offers unparalleled sensitivity, selectivity, and a wide dynamic range, which are critical for bioanalytical applications.[15]

Below is a conceptual workflow of the analytical process:

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard (IS) Sample->Spike Add IS Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Isolate Analyte Evap Evaporation & Reconstitution Extraction->Evap Concentrate LC Liquid Chromatography (Separation) Evap->LC Inject MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Elute Integration Peak Integration & Calibration MS->Integration Acquire Data Report Concentration Calculation & Reporting Integration->Report Generate Results

Caption: High-level workflow for MMPP quantification.

Detailed Protocols

PART 1: Sample Preparation

The objective of sample preparation is to extract MMPP from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for LC-MS/MS analysis. The choice of method depends on the matrix, required sensitivity, and available resources.

Protocol 1: Protein Precipitation (PPT) - For Plasma/Serum

  • Rationale: A rapid and straightforward method for removing proteins from plasma or serum samples. It is often sufficient for achieving the desired sensitivity and cleanliness.[15]

  • Procedure:

    • To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog of MMPP).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for injection.

Protocol 2: Liquid-Liquid Extraction (LLE) - For Urine and Plasma/Serum

  • Rationale: LLE offers a higher degree of sample cleanup compared to PPT by partitioning the analyte into an immiscible organic solvent, leaving polar interferences in the aqueous phase.[16]

  • Procedure:

    • To 200 µL of the biological sample, add 20 µL of internal standard solution and 200 µL of a basifying agent (e.g., 1 M sodium carbonate buffer, pH 9.5) to neutralize the hydrobromide salt and ensure the analyte is in its free base form.[16]

    • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).

    • Vortex for 5 minutes, followed by centrifugation at 4,000 x g for 5 minutes to separate the layers.

    • Transfer the organic layer to a new tube.

    • Evaporate to dryness and reconstitute as described in the PPT protocol.

Protocol 3: Solid-Phase Extraction (SPE) - For Complex Matrices

  • Rationale: SPE provides the most thorough sample cleanup and is ideal for complex matrices or when very low limits of quantification are required. A mixed-mode cation exchange sorbent is often effective for basic compounds like MMPP.[17]

  • Procedure:

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of a weak acid (e.g., 2% formic acid in water).

    • Loading: Load the pre-treated sample (biological sample diluted with a weak acid).

    • Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove neutral and acidic interferences.

    • Elution: Elute the MMPP with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute as previously described.

Sample_Prep_Comparison cluster_Methods cluster_Attributes Start Biological Sample PPT Protein Precipitation (PPT) Start->PPT LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Solid-Phase Extraction (SPE) Start->SPE Speed Speed: Fast PPT->Speed Purity_PPT Purity: Moderate PPT->Purity_PPT Cost_PPT Cost: Low PPT->Cost_PPT Purity_LLE Purity: Good LLE->Purity_LLE Cost_LLE Cost: Moderate LLE->Cost_LLE Purity_SPE Purity: Excellent SPE->Purity_SPE Cost_SPE Cost: High SPE->Cost_SPE End Extract for LC-MS/MS Purity_PPT->End Purity_LLE->End Purity_SPE->End

Caption: Comparison of sample preparation techniques.

PART 2: Chromatographic and Mass Spectrometric Conditions

Liquid Chromatography (LC)

A reversed-phase HPLC or UPLC system is typically employed for the separation of MMPP.[18][19]

ParameterRecommended ConditionRationale
Column C18 or PFP (Pentafluorophenyl) column (e.g., 50 x 2.1 mm, 2.6 µm)C18 provides good hydrophobic retention, while PFP offers alternative selectivity for aromatic compounds.[20]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ionization and helps in peak shaping.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower backpressure.
Flow Rate 0.4 - 0.6 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Gradient Elution Start at 5-10% B, ramp to 95% B over 3-5 minutes, hold, and re-equilibrate.Allows for the elution of MMPP while separating it from early-eluting polar and late-eluting nonpolar matrix components.
Column Temperature 30 - 40 °CEnsures reproducible retention times and can improve peak shape.[14]
Injection Volume 5 - 10 µLA balance between sensitivity and avoiding column overload.

Tandem Mass Spectrometry (MS/MS)

Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM).[14]

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The piperazine moiety is readily protonated.
Precursor Ion (Q1) m/z 193.1Corresponds to the [M+H]+ of the MMPP free base.
Product Ions (Q3) To be determined by infusion. Common fragments arise from the piperazine ring.Select at least two stable and intense product ions for quantification and qualification.
Collision Energy (CE) Optimized for each transitionThe energy required to produce the most abundant and stable product ions.
Dwell Time ~50-100 ms per transitionEnsures sufficient data points across the chromatographic peak for accurate integration.
Source Temperature 350 - 500 °COptimized for efficient desolvation of the mobile phase.[16]
IonSpray Voltage ~5500 VOptimized for stable and efficient ionization.[16]

Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. Validation should be performed in accordance with regulatory guidelines.[4][5][7][8]

ParameterAcceptance Criteria (Typical)Purpose
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 different sources.Ensures the method can differentiate the analyte from endogenous matrix components.
Linearity Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of nominal (±20% at LLOQ).Demonstrates a proportional relationship between detector response and analyte concentration.
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% of nominal (±20% at LLOQ).Assesses the closeness of measured values to the true value and the reproducibility of the method.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20% CV), and a signal-to-noise ratio > 10.Defines the lowest concentration that can be reliably quantified.[15]
Recovery Consistent, precise, and reproducible.Measures the efficiency of the extraction process. While not a strict requirement by all agencies, it is a critical parameter for method development.[6]
Matrix Effect The matrix factor should be consistent across different lots of matrix, with a %CV ≤ 15%.Evaluates the ion suppression or enhancement caused by co-eluting matrix components.[15]
Stability Analyte stability should be demonstrated under various conditions (bench-top, freeze-thaw, long-term storage).Ensures that the analyte concentration does not change from sample collection to analysis.

Data Analysis and Reporting

Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting this ratio against the nominal concentration of the calibration standards using a weighted (typically 1/x or 1/x²) linear regression. The concentration of MMPP in unknown samples is then interpolated from this curve.

Conclusion

The LC-MS/MS methods detailed in this application note provide a robust framework for the sensitive and selective quantification of this compound in biological samples. Adherence to these protocols, coupled with rigorous method validation, will ensure the generation of high-quality, reliable data suitable for regulatory submissions and pivotal research decisions. The choice of sample preparation technique should be guided by the specific requirements of the study, balancing the need for sample cleanliness with throughput and cost considerations.

References

Application Note: A Strategic Guide to Developing Novel Therapeutic Agents from 1-(2-Methoxyphenyl)piperazine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Promise of a Privileged Scaffold

The arylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to multiple, diverse biological targets.[1] Within this class, 1-(2-methoxyphenyl)piperazine (MMPP) serves as a particularly valuable starting scaffold for developing novel therapeutics, especially for central nervous system (CNS) disorders.[2] MMPP and its derivatives are known to exhibit high affinity for a range of G protein-coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine receptors, which are critical targets in the treatment of depression, anxiety, and psychosis.[3][4][5]

This guide provides a comprehensive, in-depth framework for the rational design and development of novel drug candidates starting from MMPP hydrobromide. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering a self-validating workflow from initial chemical synthesis to foundational preclinical assessment. We will explore medicinal chemistry strategies, present detailed protocols for in vitro screening, and outline in vivo models for evaluating therapeutic potential, providing a holistic pathway for translating a promising chemical scaffold into a potential therapeutic agent.

Section 1: Foundational Pharmacology of the MMPP Scaffold

The therapeutic versatility of MMPP stems from its unique structural features. The 2-methoxyphenyl group confers specific steric and electronic properties that favor interaction with the orthosteric binding pockets of several key GPCRs.[6] The piperazine ring provides a flexible yet constrained core, with the N4 nitrogen atom acting as a perfect vector for chemical modification to fine-tune pharmacological activity and selectivity.[1]

Primary Molecular Targets:

  • Serotonin Receptors: MMPP derivatives consistently show high affinity for 5-HT1A and 5-HT7 receptors.[4] Modulating these targets is a clinically validated strategy for treating depression and anxiety.

  • Dopamine Receptors: The scaffold can be modified to interact with D2 and D3 receptors, making it a candidate for developing atypical antipsychotics.[5]

  • Adrenergic Receptors: A notable challenge in MMPP-based drug design is managing off-target affinity for α1-adrenergic receptors, which can lead to cardiovascular side effects like hypotension.[7] Successful drug development often hinges on designing derivatives that selectively bind to the desired target over these receptors.

Caption: Core structure of MMPP and its key functional regions.

Section 2: Medicinal Chemistry Strategy & Lead Optimization

The goal of the medicinal chemistry phase is to systematically modify the MMPP scaffold to enhance potency and selectivity for the desired target while minimizing off-target effects. This is an iterative process guided by Structure-Activity Relationship (SAR) studies.

The Design-Synthesize-Test-Analyze (DSTA) Cycle

Effective drug development relies on the DSTA cycle. Novel derivatives are designed (often with computational modeling), synthesized in the lab, tested in biological assays, and the resulting data is analyzed to inform the design of the next generation of compounds.

DSTA_Cycle Design Design (In Silico Modeling, SAR Hypothesis) Synthesize Synthesize (Chemical Derivatization) Design->Synthesize Generate Target Molecules Test Test (In Vitro Binding & Functional Assays) Synthesize->Test Provide Compounds for Screening Analyze Analyze (Evaluate SAR Data, Identify Leads) Test->Analyze Generate Biological Data Analyze->Design Refine Hypothesis for Next Cycle

Caption: The iterative Design-Synthesize-Test-Analyze cycle in drug discovery.

Protocol 1: General Synthesis of N4-Substituted MMPP Derivatives

This protocol describes a standard nucleophilic substitution reaction to add a functionalized alkyl chain to the N4 position of MMPP, a common strategy for generating diverse chemical libraries.

Rationale: This two-step process first creates a reactive electrophile (a tosylate), which is then readily displaced by the nucleophilic N4-nitrogen of MMPP. Potassium carbonate is used as a mild base to deprotonate the piperazine nitrogen, facilitating the reaction.

Materials:

  • 1-(2-Methoxyphenyl)piperazine hydrobromide (MMPP-HBr)

  • Desired starting alcohol (e.g., 4-bromophenethyl alcohol)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

Step 1: Activation of the Alcohol (Tosylation)

  • Dissolve the starting alcohol (1.0 eq) and TEA (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of TsCl (1.2 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the tosylated intermediate.

Step 2: Nucleophilic Substitution with MMPP

  • Dissolve the tosylated intermediate (1.0 eq), MMPP (freed from its HBr salt by pre-treatment with a base, 1.1 eq), and K₂CO₃ (2.5 eq) in ACN or DMF.

  • Heat the mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude residue using silica gel column chromatography (e.g., with a hexane/ethyl acetate gradient) to obtain the final N4-substituted derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Structure-Activity Relationship (SAR) Data Summary

SAR studies are crucial for understanding how structural changes impact biological activity. As an example, a study on analogues of the 5-HT1A antagonist NAN-190 demonstrated that modifying the terminal group on the N4-butyl chain dramatically improved selectivity.[7]

N4-Butyl Terminal Group 5-HT1A Affinity (Ki, nM) α1-Adrenergic Affinity (Ki, nM) Selectivity Ratio (α1/5-HT1A)
Phthalimide (NAN-190)[7]0.60.8~1.3
Acetamide[7]1.114.0~13
Adamantane-carboxamide[7]0.464.0160

This table illustrates that increasing the steric bulk at the terminus of the N4-alkyl chain can significantly decrease affinity for the α1-adrenergic receptor, thereby improving the compound's selectivity profile.

Section 3: In Vitro Screening Cascade

Once a library of derivatives is synthesized, a screening cascade is employed to identify the most promising compounds. This starts with broad binding assays and progresses to more specific functional assays.

GPCR_Signaling cluster_membrane Cell Membrane Ligand MMPP Derivative (Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds & Induces Conformational Change G_Protein Heterotrimeric G-Protein (Gαi/βγ) Receptor->G_Protein Activates Effector Adenylyl Cyclase G_Protein->Effector Gαi Subunit Inhibits Second_Messenger cAMP Levels Effector->Second_Messenger Catalyzes ATP -> cAMP (Activity Decreases)

Caption: Simplified signaling pathway for a Gi-coupled GPCR like the 5-HT1A receptor.

Protocol 2: Radioligand Binding Assay for Target Affinity (5-HT1A Receptor)

Rationale: This protocol measures the ability of a test compound to displace a known radioactive ligand from the target receptor. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is determined, from which the binding affinity (Ki) can be calculated. This is the gold standard for quantifying receptor affinity.

Materials:

  • Cell membranes from a cell line expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

  • Test compounds (MMPP derivatives) at various concentrations.

  • Non-specific binding control: 10 µM 5-HT or Buspirone.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA.

  • 96-well plates, filter mats (GF/B or GF/C), and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific binding control (for non-specific binding).

    • 50 µL of test compound dilution.

  • Add 50 µL of the radioligand ([³H]8-OH-DPAT) at a final concentration near its Kd value (e.g., 1.0 nM).

  • Add 150 µL of the cell membrane preparation (containing 10-20 µg of protein).

  • Incubate the plate at 25 °C for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the filter mat using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Plot percent inhibition versus log[concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Functional Characterization via cAMP Assay

Rationale: The 5-HT1A receptor is coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures changes in cAMP levels to determine if a compound acts as an agonist (decreases cAMP), an antagonist (blocks the effect of an agonist), or an inverse agonist (increases cAMP above basal levels).

Materials:

  • A cell line stably expressing the human 5-HT1A receptor (e.g., CHO-h5-HT1A).

  • Forskolin (an adenylyl cyclase activator, used to stimulate a detectable baseline of cAMP).

  • A reference agonist (e.g., 8-OH-DPAT).

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • Cell culture medium, plates, and incubator.

Procedure:

  • Plate the cells in 96-well or 384-well plates and grow to ~90% confluency.

  • Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (like IBMX) to prevent cAMP degradation. Incubate for 30 minutes.

  • For Agonist Mode: Add serial dilutions of the test compounds and incubate for 30 minutes at 37 °C.

  • For Antagonist Mode: Add serial dilutions of the test compounds, incubate for 15 minutes, then add the reference agonist at its EC₈₀ concentration and incubate for another 30 minutes.

  • Add Forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Agonist: Plot the cAMP response against the log[concentration] of the test compound to determine the EC₅₀ (potency) and Emax (efficacy) relative to the reference agonist.

    • Antagonist: Plot the inhibition of the agonist response against the log[concentration] of the test compound to determine the IC₅₀.

Section 4: In Vivo Preclinical Evaluation

Compounds that demonstrate high affinity, appropriate functional activity, and good selectivity in vitro are advanced to in vivo testing to assess their therapeutic potential and potential side effects in a living system.

Protocol 4: Murine Tail Suspension Test for Antidepressant-Like Activity

Rationale: This is a widely used behavioral test to screen for potential antidepressant drugs.[4] When placed in an inescapable, stressful situation, mice will become immobile. Treatment with effective antidepressants reduces the duration of this immobility.

Materials:

  • Male C57BL/6 or ICR mice (20-25 g).

  • Tail suspension apparatus (a box that allows the mouse to be suspended by its tail).

  • Video recording equipment and analysis software.

  • Test compound, vehicle control (e.g., saline with 0.5% Tween 80), and positive control (e.g., Imipramine, 15 mg/kg).

Procedure:

  • Acclimatize mice to the testing room for at least 1 hour.

  • Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Secure the mouse's tail to the suspension hook with adhesive tape (approximately 1-2 cm from the tip).

  • Suspend the mouse so it hangs freely. The head should be approximately 20 cm from the floor.

  • Record the session for 6 minutes.

  • Score the total duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of any movement except for minor respiration.

  • Data Analysis: Compare the mean immobility time of the test compound group to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant reduction in immobility time suggests antidepressant-like activity.

Protocol 5: Rotarod Test for Motor Coordination and Neurotoxicity

Rationale: It is critical to ensure that the effects observed in behavioral tests (like the tail suspension test) are not due to sedation or motor impairment. The rotarod test assesses motor coordination and is sensitive to neurotoxic side effects.[4]

Materials:

  • An accelerating rotarod apparatus for mice.

  • Male mice, test compounds, and controls as described above.

Procedure:

  • Training: Train the mice on the rotarod for 2-3 days prior to the experiment. Place them on the rod at a low, constant speed (e.g., 4 rpm) and record the latency to fall. Repeat for 3 trials per day until a stable baseline performance is achieved.

  • Testing: On the test day, administer the compound or control as before.

  • At the same pre-treatment time as the primary behavioral test (e.g., 30 minutes post-injection), place the mouse on the rotarod.

  • Start the rod, accelerating from 4 to 40 rpm over a period of 5 minutes.

  • Record the time (latency) it takes for the mouse to fall off the rod.

  • Data Analysis: Compare the mean latency to fall for the treated groups against the vehicle control group. A significant decrease in latency indicates motor impairment or neurotoxicity at that dose.

In Vivo Data Summary (Hypothetical Data)
Compound Group Dose (mg/kg, i.p.) Immobility Time (s) in TST (Mean ± SEM) Latency to Fall (s) on Rotarod (Mean ± SEM)
Vehicle Control-155 ± 8245 ± 12
Imipramine (Positive Control)1585 ± 6238 ± 10
MMPP-Derivative-X5110 ± 7241 ± 11
MMPP-Derivative-X1092 ± 5235 ± 9
MMPP-Derivative-X2588 ± 6115 ± 15
Indicates a statistically significant difference from the vehicle control group (p < 0.05). Note how the highest dose of Derivative-X shows an antidepressant-like effect but also impairs motor coordination.

Conclusion

The development of novel therapeutics from the 1-(2-methoxyphenyl)piperazine scaffold is a strategic, multi-faceted process. It requires a deep understanding of the scaffold's inherent pharmacology, the application of rational medicinal chemistry principles, and a systematic in vitro and in vivo screening cascade. By meticulously evaluating each new derivative for affinity, function, selectivity, and in-life efficacy, researchers can successfully navigate the complex path of drug discovery. The protocols and strategies outlined in this guide provide a robust framework for identifying and optimizing next-generation CNS therapies derived from this highly versatile and clinically significant chemical starting point.

References

Application Notes and Protocols for the Utilization of 1-(2-Methoxyphenyl)piperazine Hydrobromide in Antipsychotic Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-methoxyphenyl)piperazine and its derivatives as pivotal precursors in the synthesis of second-generation (atypical) antipsychotic drugs. We delve into the fundamental properties, safety protocols, and detailed synthetic applications of this versatile chemical scaffold. The core of this document focuses on the strategic implementation of arylpiperazines in the synthesis of clinically significant antipsychotics, exemplified by the pathways leading to Aripiprazole and Cariprazine. By elucidating the causality behind experimental choices and providing validated protocols, this guide serves as an essential resource for researchers, medicinal chemists, and professionals engaged in pharmaceutical development.

Introduction: The Strategic Importance of the Arylpiperazine Moiety

The 1-(2-methoxyphenyl)piperazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of therapies for central nervous system (CNS) disorders.[1][2] Its structural features are crucial for achieving the desired pharmacological profile for many atypical antipsychotics, which modulate dopaminergic and serotonergic pathways.[3][4][5] Second-generation antipsychotics (SGAs) are distinguished from their predecessors by a lower incidence of extrapyramidal side effects and greater efficacy against the negative symptoms of schizophrenia.[4][5] This improved profile is largely attributed to a combined mechanism of action, typically involving partial agonism at dopamine D2 receptors and potent antagonism at serotonin 5-HT2A receptors.[4][5]

The piperazine ring serves as a versatile linker, while the methoxyphenyl group plays a key role in receptor affinity and selectivity.[1][6] This guide will explore the practical application of this precursor, focusing on the synthesis of Aripiprazole and Cariprazine, two leading SGAs in the treatment of schizophrenia and bipolar disorder.[7][8][9]

Precursor Profile: Physicochemical Data and Safety Protocols

Before commencing any synthetic work, a thorough understanding of the precursor's properties and handling requirements is imperative. The data below pertains to the commonly used hydrochloride salt, which is chemically analogous to the hydrobromide salt.

Physicochemical Properties
PropertyValueReference
Chemical Name 1-(2-Methoxyphenyl)piperazine hydrobromide[10][11]
CAS Number 100939-96-6[10][11]
Molecular Formula C₁₁H₁₇BrN₂O[11]
Molecular Weight 273.17 g/mol [10][11]
Appearance Solid[12]
Melting Point 217-219 °C (hydrochloride salt)[2]
Safety and Handling

This compound and its salts are classified as hazardous substances and must be handled with appropriate precautions.[10][13][14]

  • Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13][14]

  • Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side shields, and a lab coat.[13][15] When handling the powder, use a respirator with an appropriate particle filter (e.g., P95 or P1).[10]

  • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[13][14]

  • First Aid Measures :

    • Skin Contact : Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[10][13]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[10][13]

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[10][14]

    • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

  • Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[10][14]

Core Application: Synthesis of Atypical Antipsychotics

The primary synthetic utility of arylpiperazine derivatives in this context is their function as a nucleophile in N-alkylation reactions. The secondary amine of the piperazine ring readily reacts with an electrophilic alkyl halide to form the final drug substance, linking the core piperazine pharmacophore to another key structural moiety.

Protocol 1: Synthesis of Aripiprazole

The most common and industrially scalable synthesis of Aripiprazole involves the nucleophilic substitution between 1-(2,3-dichlorophenyl)piperazine and 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.[7][16][17][18] This protocol exemplifies the core N-alkylation strategy central to this class of compounds.

cluster_reagents Starting Materials cluster_process Reaction & Workup Reagent_A 7-(4-bromobutoxy)-3,4- dihydroquinolin-2-one Mix Combine reagents, base, and solvent in a flask. Reagent_A->Mix Reagent_B 1-(2,3-dichlorophenyl)piperazine Reagent_B->Mix Base Sodium Carbonate (Na₂CO₃) Base->Mix Solvent Ethanol Solvent->Mix Reflux Heat the mixture to reflux (approx. 78°C) for 6-12 hours. Mix->Reflux Reaction Filter Filter the hot mixture to remove inorganic salts. Reflux->Filter Workup Step 1 Crystallize Cool the filtrate to allow Aripiprazole to crystallize. Filter->Crystallize Workup Step 2 Isolate Isolate the product by filtration and wash with cold ethanol. Crystallize->Isolate Workup Step 3 Dry Dry the product under vacuum. Isolate->Dry Final Step cluster_reagents Starting Materials cluster_process Reaction & Workup Intermediate_I trans-1-(2-(4-(2,3-Dichlorophenyl) piperazin-1-yl)ethyl)cyclohexan-4-amine Mix Combine Intermediate I, base, and solvent. Intermediate_I->Mix Acylating_Agent Dimethylcarbamoyl chloride Base Inorganic Base (e.g., NaOH aq.) Base->Mix Solvent Dichloromethane Solvent->Mix Addition Add dimethylcarbamoyl chloride dropwise to the mixture. Mix->Addition React Stir at room temperature until reaction is complete. Addition->React Acylation Separate Separate the organic and aqueous layers. React->Separate Workup Step 1 Crystallize Add an anti-solvent (e.g., n-heptane) to the organic layer to crystallize Cariprazine. Separate->Crystallize Workup Step 2 Isolate Isolate the product by filtration and dry. Crystallize->Isolate Final Step cluster_drug cluster_receptors Drug Drug D2 Dopamine D2 Drug->D2 Partial Agonism D3 Dopamine D3 Drug->D3 Partial Agonism (High affinity for Cariprazine) 5HT1A Serotonin 5-HT1A Drug->5HT1A Partial Agonism 5HT2A Serotonin 5-HT2A Drug->5HT2A Antagonism

References

Application of 1-(2-Methoxyphenyl)piperazine in PET Imaging: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed overview of the application of the 1-(2-methoxyphenyl)piperazine (MPP) scaffold in Positron Emission Tomography (PET) imaging studies, with a particular focus on its utility in developing radiotracers for the serotonin 1A (5-HT1A) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience and molecular imaging.

Introduction: The Significance of the 1-(2-Methoxyphenyl)piperazine Moiety in Neuroscience

The 1-(2-methoxyphenyl)piperazine structure is a cornerstone in the development of ligands targeting serotonergic and other receptor systems in the central nervous system (CNS). Its derivatives have shown high affinity and selectivity for various receptors, most notably the 5-HT1A receptor.[1][2][3] The 5-HT1A receptor is a key player in the modulation of mood, anxiety, and cognition, making it a critical target for understanding the pathophysiology of neuropsychiatric disorders and for the development of novel therapeutics.[4][5]

The hydrobromide salt of 1-(2-methoxyphenyl)piperazine is a common and stable form of this precursor chemical, facilitating its storage and handling in a laboratory setting. For the synthesis of radiolabeled derivatives, the hydrobromide salt is typically converted to its free base form to ensure optimal reactivity in subsequent chemical reactions.

The Role of MPP Derivatives as PET Radiotracers

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantitative assessment of physiological and biochemical processes at the molecular level.[4] In neuroscience, PET imaging with specific radiotracers enables the visualization and quantification of neurotransmitter receptors, transporters, and enzymes in the living brain.

The 1-(2-methoxyphenyl)piperazine scaffold has been instrumental in the development of several successful PET radiotracers for the 5-HT1A receptor. These radiotracers are typically antagonists, meaning they bind to the receptor without activating it, which is often advantageous for stable and reproducible quantification of receptor density.[6] Two of the most widely used and well-characterized 5-HT1A PET radiotracers derived from the MPP structure are [¹¹C]WAY-100635 and [¹⁸F]MPPF.[6][7][8]

Mechanism of Action: Visualizing the 5-HT1A Receptor

PET radiotracers incorporating the MPP moiety are designed to have high affinity and selectivity for the 5-HT1A receptor. Once administered intravenously, the radiotracer crosses the blood-brain barrier and binds to 5-HT1A receptors. The positron-emitting isotope (e.g., Carbon-11 or Fluorine-18) decays, releasing positrons that annihilate with nearby electrons to produce two gamma rays. These gamma rays are detected by the PET scanner, allowing for the three-dimensional mapping of the radiotracer's distribution in the brain, which reflects the density and distribution of the 5-HT1A receptors.

Mechanism_of_Action cluster_blood Bloodstream cluster_brain Brain Parenchyma cluster_detection PET Detection Radiotracer Radiolabeled MPP Derivative (e.g., [¹¹C]WAY-100635) BBB Blood-Brain Barrier Radiotracer->BBB Transport FreeTracer Free Radiotracer in Brain BBB->FreeTracer Receptor 5-HT1A Receptor FreeTracer->Receptor Binding Neuron Postsynaptic Neuron BoundTracer Radiotracer-Receptor Complex Receptor->BoundTracer Decay Positron Emission & Annihilation BoundTracer->Decay Radioactive Decay Gamma Gamma Rays Decay->Gamma PET_Scanner PET Scanner Gamma->PET_Scanner Detection Image Quantitative Brain Image (Receptor Density Map) PET_Scanner->Image

Caption: Mechanism of 5-HT1A receptor imaging with an MPP-derived PET radiotracer.

Protocols for PET Imaging Studies

Protocol for Radiosynthesis of [¹¹C]WAY-100635

This protocol provides a generalized procedure for the synthesis of [¹¹C]WAY-100635, a widely used 5-HT1A antagonist radiotracer. The synthesis is typically performed in an automated synthesis module.

Precursor: Des-carbonyl-WAY-100635 (the precursor amine).

Radiolabeling Agent: [¹¹C]Cyclohexanecarbonyl chloride.

Step-by-Step Methodology:

  • Production of [¹¹C]CO₂: [¹¹C]Carbon dioxide is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

  • Trapping of [¹¹C]CO₂: The produced [¹¹C]CO₂ is trapped in a vessel containing a Grignard reagent (e.g., cyclohexylmagnesium chloride).

  • Formation of [¹¹C]Cyclohexanecarbonyl chloride: The trapped [¹¹C]carboxylate is reacted with a chlorinating agent (e.g., thionyl chloride) to form [¹¹C]cyclohexanecarbonyl chloride.

  • Radiolabeling Reaction: The [¹¹C]cyclohexanecarbonyl chloride is reacted with the des-carbonyl-WAY-100635 precursor in the presence of a base (e.g., triethylamine) at an elevated temperature (e.g., 70°C) for a short duration (e.g., 5 minutes).[9]

  • Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate [¹¹C]WAY-100635 from unreacted precursors and byproducts.[10]

  • Formulation: The purified [¹¹C]WAY-100635 is formulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) for intravenous injection.

  • Quality Control: The final product undergoes rigorous quality control tests, including radiochemical purity, chemical purity, specific activity, pH, and sterility, to ensure it is safe for administration.

Protocol for a Preclinical PET Imaging Study in Rodents

This protocol outlines the key steps for conducting a preclinical PET imaging study in rodents to assess 5-HT1A receptor binding using an MPP-derived radiotracer.

Experimental Workflow:

PET_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis AnimalPrep Animal Preparation (Anesthesia, Cannulation) Positioning Animal Positioning in PET Scanner AnimalPrep->Positioning RadiotracerPrep Radiotracer Preparation & Quality Control Injection Radiotracer Injection (i.v. bolus) RadiotracerPrep->Injection TransmissionScan Transmission Scan (Attenuation Correction) Positioning->TransmissionScan TransmissionScan->Injection EmissionScan Dynamic Emission Scan (e.g., 60-90 min) Injection->EmissionScan Reconstruction Image Reconstruction EmissionScan->Reconstruction ROI Region of Interest (ROI) Definition on MRI/CT Reconstruction->ROI TAC Time-Activity Curve (TAC) Generation ROI->TAC Modeling Kinetic Modeling (e.g., SRTM, 2TCM) TAC->Modeling Outcome Outcome Measures (BP_ND, V_T) Modeling->Outcome

Caption: Experimental workflow for a preclinical PET imaging study.

Step-by-Step Methodology:

  • Animal Preparation: The rodent (e.g., rat or mouse) is anesthetized using a suitable anesthetic agent (e.g., isoflurane). A tail vein catheter is inserted for intravenous administration of the radiotracer.

  • Positioning: The animal is positioned in the PET scanner, and its body temperature is maintained throughout the scan.

  • Transmission Scan: A transmission scan is performed prior to the injection of the radiotracer for attenuation correction of the emission data.

  • Radiotracer Administration: A bolus of the radiotracer (e.g., [¹¹C]WAY-100635) is administered intravenously.

  • Dynamic Emission Scan: A dynamic emission scan is acquired for a duration of 60-90 minutes immediately following the radiotracer injection.

  • Image Reconstruction: The acquired PET data are reconstructed into a series of 3D images over time.

  • Image Analysis:

    • The PET images are co-registered with anatomical images (e.g., MRI or CT) for accurate anatomical localization.

    • Regions of interest (ROIs) are defined on the anatomical images for brain regions with high 5-HT1A receptor density (e.g., hippocampus, cortex) and a reference region with negligible receptor density (e.g., cerebellum).

    • Time-activity curves (TACs) are generated for each ROI, representing the change in radioactivity concentration over time.

    • Kinetic modeling (e.g., Simplified Reference Tissue Model - SRTM) is applied to the TACs to estimate outcome measures such as the binding potential (BP_ND), which is proportional to the density of available receptors.[7]

Quantitative Data from PET Imaging Studies

The following table summarizes typical binding potential (BP_ND) values for [¹¹C]WAY-100635 in different brain regions from human PET studies. These values can vary depending on the study population, age, and kinetic modeling approach.

Brain RegionMean BP_ND (Range)Reference
Medial Temporal Cortex7.54 (7.43 - 7.65)[7]
Insula Cortex6.50 (6.38 - 6.61)[7]
Cingulate Cortex4.83 (4.80 - 4.85)[7]
Raphe Nucleus4.22 (3.91 - 4.52)[7]

Conclusion

The 1-(2-methoxyphenyl)piperazine scaffold is of paramount importance in the field of molecular neuroimaging. Its derivatives, particularly the PET radiotracers [¹¹C]WAY-100635 and [¹⁸F]MPPF, have provided invaluable tools for the in vivo quantification of 5-HT1A receptors in both preclinical and clinical research. The detailed protocols and data presented in this application note are intended to guide researchers in the effective application of these powerful imaging techniques to advance our understanding of the serotonergic system in health and disease.

References

Application Notes and Protocols for the Formulation of 1-(2-Methoxyphenyl)piperazine Hydrobromide for Animal Model Administration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Methoxyphenyl)piperazine (2-MeOPP) is a chemical compound belonging to the piperazine class, which is a core scaffold in many pharmacologically active molecules.[1] Piperazine derivatives have a wide range of applications, including use as anthelmintics, antihistamines, antipsychotics, and antidepressants.[1][2][3] In a research context, 2-MeOPP is often utilized as a reference standard in analytical and forensic chemistry.[4] Furthermore, it is a known metabolite of the antihypertensive drug urapidil.[5] The hydrobromide salt of 2-MeOPP is often used in research settings to improve handling and solubility characteristics.

The successful administration of 2-MeOPP HBr in animal models is critically dependent on the development of a safe, stable, and effective formulation. This guide provides a comprehensive overview of the physicochemical properties of 1-(2-Methoxyphenyl)piperazine hydrobromide and detailed protocols for its formulation and administration in a research setting. The methodologies described herein are designed to ensure experimental reproducibility and the welfare of the animal subjects.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation of successful formulation development.[6] this compound is a white to off-white solid that is known to be hygroscopic.[7][8] The key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₇BrN₂O[7][9]
Molecular Weight 273.17 g/mol [7][9]
Appearance White to off-white solid[7][10]
Melting Point 242.5 °C[7]
Solubility Soluble in water and ethanol. Slightly soluble in methanol. The hydrochloride salt is soluble in PBS (pH 7.2) at 10 mg/mL, DMSO at 10 mg/mL, and ethanol at 1 mg/mL.[4][7][11]
Stability Stable under recommended storage conditions. Hygroscopic.[7][12]
Storage Store in a cool, dry, well-ventilated area in a tightly-closed container under an inert atmosphere. Protect from moisture.[8][11][13]

Protocol for Vehicle Selection and Formulation Development

The choice of vehicle is a critical step that can significantly impact the bioavailability and potential toxicity of the administered compound.[6][14] The ideal vehicle should be non-toxic, have no confounding biological effects, and be able to solubilize the test article at the desired concentration.[15]

Rationale for Vehicle Selection

Given that this compound is soluble in water, aqueous vehicles are the preferred choice for initial formulation attempts.[11] This minimizes the potential for vehicle-induced physiological effects. For oral (PO) administration, purified water is often sufficient. For parenteral routes such as intraperitoneal (IP) injection, isotonic solutions like sterile 0.9% saline or Phosphate Buffered Saline (PBS) are recommended to prevent osmotic stress and irritation at the injection site.[15]

If the desired concentration cannot be achieved in a simple aqueous vehicle, the use of co-solvents may be necessary. However, it is crucial to first establish the maximum tolerated dose of the vehicle itself in the chosen animal model and route of administration.

Vehicle Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate vehicle for 2-MeOPP HBr.

VehicleSelection A Start: Determine Target Dose (mg/kg) and Dosing Volume (mL/kg) B Calculate Required Concentration (mg/mL) A->B C Attempt to dissolve 2-MeOPP HBr in Sterile Water or 0.9% Saline B->C D Is the compound fully dissolved at the required concentration? C->D E Proceed with Formulation QC D->E Yes F Consider alternative vehicles: - Saline + co-solvent (e.g., PEG 400, DMSO) - Aqueous suspension with suspending agent (e.g., methylcellulose, Tween 80) D->F No G Test vehicle tolerability in a pilot study F->G H Final Vehicle Selection G->H

Caption: Decision workflow for vehicle selection.

Step-by-Step Formulation Protocol (Aqueous Vehicle)
  • Determine the Required Concentration:

    • Example: For a 10 mg/kg dose in a mouse with a dosing volume of 10 mL/kg, the required concentration is 1 mg/mL.

  • Weighing the Compound:

    • Accurately weigh the required amount of this compound using a calibrated analytical balance.

    • Perform this in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and eye protection.[12][16]

  • Dissolution:

    • Add the weighed compound to a sterile volumetric flask.

    • Gradually add the chosen sterile aqueous vehicle (e.g., 0.9% saline) to approximately 75% of the final volume.

    • Agitate the solution by swirling or using a magnetic stirrer at room temperature until the compound is fully dissolved.

    • Gentle warming (to no more than 40°C) or brief sonication can be used to aid dissolution if necessary.

  • Final Volume Adjustment:

    • Once the compound is fully dissolved, add the vehicle to bring the solution to the final desired volume.

    • Mix the solution thoroughly to ensure homogeneity.

  • Quality Control:

    • Visually inspect the solution for any undissolved particulates. The solution should be clear and colorless.

    • Measure the pH of the final formulation. The pH should ideally be between 5 and 9 to minimize irritation.[15] Adjustments with dilute HCl or NaOH may be made if necessary, but the potential for salt formation or precipitation should be considered.

    • For parenteral administration, sterile filter the final solution through a 0.22 µm syringe filter into a sterile container.

  • Storage:

    • Store the prepared formulation in a tightly sealed, sterile container, protected from light.[11]

    • Due to the potential for microbial growth in aqueous solutions, it is recommended to prepare fresh solutions for each experiment or to conduct stability studies to determine the appropriate storage duration at 2-8°C.

Protocol for Administration to Animal Models

The choice of administration route depends on the experimental objective. Oral gavage is common for assessing systemic effects after oral absorption, while intraperitoneal injection provides rapid systemic exposure.

Experimental Workflow

The following diagram outlines the general workflow from formulation preparation to post-administration monitoring.

ExperimentalWorkflow A 1. Prepare Formulation (as per protocol) C 3. Calculate Individual Animal Dose A->C B 2. Animal Acclimatization and Baseline Measurements B->C D 4. Administer 2-MeOPP HBr Formulation (PO or IP) C->D E 5. Post-Administration Monitoring (Clinical signs, adverse effects) D->E F 6. Experimental Endpoint (Behavioral testing, tissue collection, etc.) E->F

Caption: General experimental workflow.

Oral Gavage (PO) Administration
  • Animal Restraint: Gently but firmly restrain the animal. Proper handling techniques are essential to minimize stress.

  • Gavage Needle Selection: Choose a gavage needle of the appropriate size for the animal (e.g., 20-22 gauge for mice, 18-20 gauge for rats). The needle should be flexible or curved and have a ball tip to prevent tissue damage.

  • Dose Administration:

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.

    • Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.

    • Administer the calculated dose slowly and steadily.[17]

  • Post-Administration: Return the animal to its cage and monitor for any signs of distress.

Intraperitoneal (IP) Injection
  • Animal Restraint: Restrain the animal to expose the abdomen.

  • Injection Site: Identify the injection site in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[17]

  • Dose Administration:

    • Use a sterile syringe with an appropriately sized needle (e.g., 25-27 gauge for mice).

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure no blood or urine is drawn, indicating improper placement.

    • Inject the calculated dose.

  • Post-Administration: Return the animal to its cage and monitor the injection site and the animal's overall condition.

Safety and Handling

This compound may cause skin and serious eye irritation, as well as respiratory irritation.[12][16] Therefore, appropriate safety precautions must be taken.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably a chemical fume hood.[16]

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses with side shields.[13][16]

  • Handling: Avoid dust formation.[12] Wash hands thoroughly after handling.[13]

  • Spill Response: In case of a spill, avoid creating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.[12]

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[12]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[12]

    • If inhaled: Move the person into fresh air.[12]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[12]

    • In all cases of significant exposure, consult a physician.[12]

References

Application Note: High-Throughput Purity Analysis and Impurity Profiling of 1-(2-Methoxyphenyl)piperazine hydrobromide using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methodologies for the quantitative purity determination and impurity profiling of 1-(2-Methoxyphenyl)piperazine hydrobromide, a critical intermediate in pharmaceutical synthesis.[1][2] We detail two orthogonal techniques: a high-performance liquid chromatography (HPLC) method for precise purity assay and a gas chromatography-mass spectrometry (GC-MS) method for sensitive identification and characterization of potential impurities. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind method parameters to ensure accuracy, precision, and reliability in accordance with International Conference on Harmonisation (ICH) guidelines.[3][4]

Introduction: The Analytical Imperative for M2PP Purity

1-(2-Methoxyphenyl)piperazine (M2PP), in its hydrobromide salt form, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[2][5] The purity of this starting material is paramount as any impurities, whether process-related or degradation products, can carry through the synthetic route, potentially affecting the safety and efficacy of the final drug product. Therefore, rigorous analytical control is a non-negotiable aspect of quality assurance.[6]

This guide provides two complementary chromatographic techniques. HPLC with UV detection offers a precise and accurate method for quantifying the main component, making it the gold standard for purity assays. GC-MS, with its superior separation efficiency for volatile compounds and the structural information provided by mass spectrometry, is an invaluable tool for identifying and characterizing trace-level impurities that might be missed by HPLC.

Chemical Structure and Properties of this compound:

PropertyValueSource
Molecular Formula C₁₁H₁₇BrN₂O[7]
Molecular Weight 273.17 g/mol [7]
Appearance White to off-white crystalline powder[1]
Solubility Soluble in water and ethanol[1]
CAS Number 100939-96-6[2][7]

Purity Determination by Reverse-Phase HPLC (RP-HPLC)

The RP-HPLC method is designed for the accurate assay of this compound. The methodology is based on separating the analyte from its potential impurities on a non-polar stationary phase with a polar mobile phase.

Principle and Rationale

The choice of a C18 stationary phase is based on the moderate polarity of M2PP, allowing for effective retention and separation through hydrophobic interactions. The mobile phase consists of an acetonitrile/water gradient. An acidic modifier (e.g., phosphoric acid or formic acid) is incorporated into the mobile phase.[8] This is a critical choice: it protonates the secondary amine groups on the piperazine ring, preventing peak tailing and ensuring a single, sharp, and symmetrical chromatographic peak, which is essential for accurate quantification.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Analysis prep Preparation std_prep Standard Solution (1.0 mg/mL in Diluent) system_suitability System Suitability Test (5 Injections of Standard) std_prep->system_suitability sample_prep Sample Solution (1.0 mg/mL in Diluent) sequence Run Analysis Sequence (Blank, Standard, Samples) sample_prep->sequence mobile_phase Mobile Phase (ACN/Water/Acid) mobile_phase->system_suitability analysis HPLC Analysis system_suitability->sequence integration Peak Integration sequence->integration data Data Processing calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Report calculation->report

Caption: HPLC Purity Analysis Workflow.

Materials and Instrumentation
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Compartment, and UV/DAD Detector.
Column C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A 0.1% Phosphoric Acid in Water.
Mobile Phase B Acetonitrile.
Diluent Water:Acetonitrile (50:50, v/v).
Standard This compound Reference Standard (>99.5% purity).
Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 1.0 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 244 nm[9]

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      20.0 90
      20.1 10

      | 25.0 | 10 |

  • System Suitability: Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable if the following criteria are met:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • %RSD for Peak Area: ≤ 2.0%

  • Analysis Sequence: Run the analysis sequence: Diluent (blank), followed by the standard solution, and then the sample solutions.

  • Purity Calculation: Calculate the purity using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation

This method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[3][10]

Validation ParameterAcceptance CriteriaRationale
Specificity The main peak is resolved from all impurities and the blank shows no interference.Ensures the signal is from the analyte only.
Linearity R² ≥ 0.999 over a range of 50-150% of the target concentration.Demonstrates a proportional response to concentration.[11]
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.Confirms the closeness of the measured value to the true value.[11]
Precision (Repeatability) %RSD ≤ 2.0% for six replicate sample preparations.Measures the method's consistency under the same conditions.[10]
Robustness %RSD ≤ 2.0% with deliberate variations in flow rate (±0.1 mL/min) and column temperature (±2 °C).Shows the method's reliability with minor procedural changes.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed for the identification of volatile and semi-volatile impurities. Due to the polar nature of M2PP, a derivatization step is essential to improve its chromatographic behavior.

Principle and Rationale

Direct injection of M2PP into a GC system can result in poor peak shape and thermal degradation due to the active hydrogens on the piperazine nitrogen. To overcome this, a derivatization step using trifluoroacetic anhydride (TFAA) is performed.[12][13] This reaction replaces the active hydrogens with trifluoroacetyl groups, creating a less polar, more volatile, and more thermally stable derivative suitable for GC analysis. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" (mass spectrum) for structural elucidation and identification.[14]

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep 1. Derivatization cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Analysis prep Sample Preparation dissolve Dissolve Sample in Ethyl Acetate derivatize Derivatization Add TFAA, Heat at 70°C dissolve->derivatize dry Evaporate to Dryness (Nitrogen Stream) derivatize->dry reconstitute Reconstitute in Ethyl Acetate dry->reconstitute inject Inject 1 µL into GC-MS reconstitute->inject analysis GC-MS Analysis tic Analyze Total Ion Chromatogram (TIC) inject->tic data Data Processing spectra Extract Mass Spectra of Impurity Peaks tic->spectra library_search Identify Impurities (NIST Library Search) spectra->library_search report Generate Report library_search->report

Caption: GC-MS Impurity Profiling Workflow.

Materials and Instrumentation
ParameterSpecification
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent.
Column HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
Carrier Gas Helium, constant flow at 1.2 mL/min.
Derivatizing Agent Trifluoroacetic Anhydride (TFAA).
Solvent Ethyl Acetate (GC grade).
Step-by-Step Protocol
  • Sample Preparation: Accurately weigh approximately 1 mg of the M2PP hydrobromide sample into a 2 mL autosampler vial.

  • Derivatization:

    • Add 100 µL of ethyl acetate to the vial and vortex to dissolve the sample.

    • Add 100 µL of TFAA.[12][13]

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature.

    • Evaporate the contents to dryness under a gentle stream of nitrogen.

    • Reconstitute the dry residue in 1.0 mL of ethyl acetate.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (Split mode, 50:1 ratio)

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 10 minutes.

    • MS Transfer Line: 280 °C

    • Ion Source Temp: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40 - 550 amu.

  • Data Analysis:

    • Identify the peak for the derivatized M2PP based on its retention time and expected mass spectrum.

    • Integrate all other peaks in the chromatogram with a signal-to-noise ratio > 3.

    • For each impurity peak, extract the mass spectrum and compare it against the NIST Mass Spectral Library for tentative identification.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide a comprehensive analytical strategy for ensuring the quality and purity of this compound. The RP-HPLC method offers a validated, precise, and accurate means for purity assay, suitable for routine quality control. The GC-MS method, incorporating a crucial derivatization step, serves as a powerful tool for the identification of potential process impurities and degradation products. Together, these orthogonal techniques enable a thorough characterization of the analyte, supporting robust drug development and manufacturing processes.

References

Troubleshooting & Optimization

troubleshooting 1-(2-Methoxyphenyl)piperazine hydrobromide experimental artifacts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2-Methoxyphenyl)piperazine hydrobromide (2-MeOPP HBr). This resource is designed for researchers, scientists, and drug development professionals to proactively address and resolve common experimental artifacts. Our goal is to provide you with the causal explanations and validated protocols necessary to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and use of this compound.

Q1: What are the ideal storage and handling conditions for this compound?

A: this compound is hygroscopic and should be stored under controlled conditions to maintain its integrity.[1] We recommend storing it in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), in a freezer at -20°C.[1][2] The material safety data sheet (MSDS) advises avoiding moisture and incompatibility with acids, acid chlorides, acid anhydrides, and oxidizing agents.[3] Before use, allow the container to equilibrate to room temperature in a desiccator to prevent water condensation onto the compound.

Q2: My compound is not dissolving properly in my aqueous buffer. What is the issue?

A: While the hydrobromide salt form enhances water solubility compared to the free base, its solubility in aqueous solutions, especially neutral buffers, can still be limited. The compound is described as slightly soluble in water and methanol.[1][4]

Troubleshooting Steps:

  • Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in a suitable organic solvent where it has higher solubility, such as DMSO or methanol, to create a concentrated stock solution.[2]

  • Serial Dilution: Serially dilute the stock solution into your aqueous assay buffer. Ensure vigorous mixing after each dilution step.

  • Check for Precipitation: Visually inspect the final solution for any signs of precipitation. If observed, you may need to reduce the final concentration or increase the percentage of co-solvent (if your experimental system permits).

Q3: I've observed a color change in my solid compound from white to off-white or yellowish. Is it still usable?

A: A slight color change to off-white is common and may not indicate significant degradation.[5] However, a distinct yellow or brown coloration could suggest oxidation or contamination. Piperazine moieties can be susceptible to oxidation.[6] Before using a discolored lot in a critical experiment, it is imperative to perform a purity check.

Recommended Action:

  • Purity Verification: Analyze the material using a validated HPLC method (see Protocol 1) to quantify the purity and identify any significant degradation products.

  • Functional Check: If purity is acceptable, consider running a small-scale pilot experiment or a functional assay to confirm that the compound's biological activity has not been compromised.

Troubleshooting Guide: Analytical Artifacts

This guide provides in-depth solutions for common artifacts encountered during the analysis of this compound, with a focus on High-Performance Liquid Chromatography (HPLC).

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptom: Your chromatogram shows peaks that do not correspond to the parent compound.

Causality: These peaks can originate from several sources: impurities from synthesis, degradation products, or contamination from your experimental setup. A systematic approach is required to identify the source.

Workflow for Investigating Unexpected HPLC Peaks

G start Unexpected Peak Detected check_blank 1. Analyze Blank Injection (Mobile Phase + Solvent) start->check_blank peak_present Peak Present? check_blank->peak_present system_issue Source is System/Solvent: - Flush System - Use Fresh Solvents - Clean Injector peak_present->system_issue Yes check_standard 2. Analyze Fresh Standard (Newly Prepared) peak_present->check_standard No peak_absent Peak Absent? check_standard->peak_absent sample_issue Source is Sample: - Degradation - Impurity peak_absent->sample_issue No lcms_analysis 4. Characterize Peak by LC-MS peak_absent->lcms_analysis Yes (Original peak was artifact) investigate_degradation 3. Investigate Degradation - Check sample age/storage - Perform forced degradation sample_issue->investigate_degradation investigate_degradation->lcms_analysis

Caption: Troubleshooting workflow for identifying the source of extraneous peaks in an HPLC analysis.

Step-by-Step Troubleshooting:

  • System Contamination Check: Inject a blank sample consisting only of your sample solvent (e.g., DMSO/mobile phase). If the peak is present, the contamination originates from your HPLC system, mobile phase, or solvent.[7] Solution: Use fresh, HPLC-grade solvents, flush the system thoroughly, and clean the injector port.

  • Purity vs. Degradation: If the blank is clean, the peak is inherent to your sample.

    • Synthesis Impurity: The peak may be a residual starting material or a byproduct from synthesis. Review the synthesis scheme for potential impurities.[8][9]

    • Degradation Product: The compound may have degraded due to improper storage or handling. Piperazines can undergo oxidative degradation, potentially forming products like ethylenediamine, 2-oxopiperazine, or formylpiperazine.[6] Additionally, secondary amines can react with trace aldehyde impurities from solvents or excipients.[10]

  • Characterization: To identify the unknown peak, analysis by LC-MS is the most effective method. This will provide the molecular weight of the impurity, offering critical clues to its structure.[7]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: The chromatographic peak for your compound is asymmetrical.

Causality: Poor peak shape is typically caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase.

Troubleshooting Steps:

  • Check Mobile Phase pH: The piperazine moiety contains two nitrogen atoms and is basic.[11] On a reverse-phase C18 column, if the mobile phase pH is too high, the amine can interact with residual acidic silanols on the silica backbone, causing peak tailing. Solution: Ensure the mobile phase is buffered at a low pH (typically 2-4) using an acid modifier like formic acid, TFA, or phosphoric acid.[12][13] This keeps the piperazine nitrogens protonated and minimizes secondary interactions.

  • Reduce Sample Overload: Injecting too much sample can saturate the column, leading to a "shark-fin" or fronting peak. Solution: Reduce the injection volume or dilute your sample.

  • Evaluate Column Health: A deteriorating column with void volumes or contaminated packing can lead to peak splitting and tailing. Solution: Flush the column or replace it if performance does not improve.

Validated Experimental Protocols

Protocol 1: HPLC Purity Analysis

This protocol provides a general-purpose method for determining the purity of this compound.

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in methanol or a 1:1 solution of methanol and 20 mM HCl to create a 1 mg/mL stock solution.[14]

    • Dilute the stock solution to a working concentration of approximately 10-20 µg/mL using the mobile phase.[7]

  • HPLC System and Conditions:

    • System: Agilent 1260 Infinity or equivalent.[13]

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[7]

    • Mobile Phase A: Water + 0.1% Formic Acid (MS-compatible) or 0.05% TFA.[12][13]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid or 0.05% TFA.[12][13]

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 35°C.[15]

    • Detection Wavelength: 277 nm.[13]

    • Injection Volume: 10 µL.

Protocol 2: Assessing Compound Stability in Solution

This protocol helps determine if your compound is degrading in your experimental solvent or buffer over the course of an experiment.

  • Preparation: Prepare a solution of the compound in your final experimental buffer at the highest intended concentration.

  • Incubation: Store the solution under the exact conditions of your experiment (e.g., 37°C in a CO₂ incubator).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the solution.

  • Analysis: Immediately analyze each aliquot by HPLC (using Protocol 1).

  • Quantification: Calculate the peak area of the parent compound at each time point. A significant decrease in the parent peak area, especially with the concurrent appearance of new peaks, indicates instability.

Technical Data Summary

The following table summarizes key properties of 1-(2-Methoxyphenyl)piperazine and its hydrobromide salt.

PropertyValueSource(s)
Chemical Formula C₁₁H₁₇BrN₂O[1][16]
Molecular Weight 273.17 g/mol [1][16]
Appearance White to off-white crystalline powder[1][5]
Melting Point ~242.5 °C[1]
UV Absorbance Maxima (λmax) 244 nm, 276-277 nm[2][13]
Solubility Slightly soluble in Water, Methanol; Soluble in DMSO[1][2]
Storage Conditions -20°C, Hygroscopic, Under Inert Atmosphere[1][2]

Potential Degradation & Interaction Pathways

Understanding potential chemical liabilities is crucial for experimental design. The diagram below illustrates plausible pathways for artifact formation.

G cluster_main 1-(2-Methoxyphenyl)piperazine cluster_stress Stress Conditions / Contaminants cluster_artifacts Potential Artifacts MeOPP Parent Compound (Secondary & Tertiary Amines) Oxidized_Product Oxidized Products (e.g., 2-Oxopiperazine) MeOPP->Oxidized_Product Oxidation[6] Condensation_Product Condensation Adduct (Imine/Aminal Formation) MeOPP->Condensation_Product Condensation[10] Oxidant Oxidizing Agents (e.g., Air, Peroxides) Oxidant->Oxidized_Product Aldehyde Aldehyde Impurities (from Solvents/Excipients) Aldehyde->Condensation_Product

References

overcoming poor solubility of 1-(2-Methoxyphenyl)piperazine hydrobromide in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(2-Methoxyphenyl)piperazine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome solubility challenges encountered during experimentation. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established physicochemical principles and field-proven laboratory techniques.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my neutral pH buffer (e.g., PBS pH 7.4). The product data sheet says it's "soluble in water." What's the issue?

A1: This is a classic "common ion" and pH-dependent solubility issue. While this compound is the salt form of a basic compound, designed to improve upon the poor aqueous solubility of its free base, its solubility is still highly dependent on the pH of the solvent.[1] At neutral or alkaline pH, the equilibrium can shift, leading to the precipitation of the less soluble free base form. Furthermore, high concentrations of salts in buffers like PBS can decrease the solubility of other salts through the common ion effect. Your initial dissolution attempts should ideally be in deionized water or a slightly acidic buffer.

Q2: What is the quickest and most straightforward method to try and dissolve my compound for a preliminary in vitro assay?

A2: The most direct approach is to first create a high-concentration stock solution in an appropriate organic co-solvent and then dilute it into your aqueous assay medium. Dimethyl sulfoxide (DMSO) is the most common choice.

  • Initial Step: Prepare a 10-50 mM stock solution in 100% DMSO. 1-(2-Methoxyphenyl)piperazine and its salts are generally freely soluble in DMSO.

  • Working Solution: Serially dilute this stock solution into your final aqueous buffer or cell culture medium.

  • Crucial Caveat: Ensure the final concentration of the organic solvent in your assay is low enough to not cause artifacts. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and a vehicle control (medium + equivalent DMSO concentration) is essential.[1]

Q3: My compound dissolves in the stock solvent, but it precipitates immediately upon dilution into my aqueous assay buffer. What should I do next?

A3: This indicates that you are exceeding the kinetic solubility of the compound in your final assay medium. The compound is "crashing out" as it moves from a favorable organic environment to an unfavorable aqueous one. Here are the immediate troubleshooting steps:

  • Lower the Final Concentration: Your target concentration may be too high. Determine the kinetic solubility in your specific buffer to find the maximum workable concentration.[1]

  • Adjust the pH of the Assay Medium: If your experimental system can tolerate it, lowering the pH of your final buffer to a more acidic value (e.g., pH 5.0-6.5) can significantly increase the solubility of a piperazine salt by keeping it in its ionized form.[1]

  • Use a Different Co-solvent: Sometimes, other co-solvents like ethanol or polyethylene glycol (PEG) can be more effective or less toxic to your system.[2]

In-Depth Troubleshooting Guides

Guide 1: Systematic pH Adjustment for Solubility Enhancement

The protonation state of the piperazine ring is the primary determinant of aqueous solubility for 1-(2-Methoxyphenyl)piperazine. As a basic compound, its solubility increases dramatically in acidic conditions. This protocol helps you determine the optimal pH for your experiments.

Protocol 1: Generating a pH-Solubility Profile

Objective: To determine the pH at which this compound achieves the desired solubility.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, Tris) covering a pH range from 3 to 8.

  • Vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • HPLC-UV or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to vials, each containing a known volume of a different pH buffer. Ensure enough solid is present to create a saturated solution.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Allow them to equilibrate for 24-48 hours at a constant temperature (e.g., 25°C or 37°C) to reach thermodynamic equilibrium.

  • Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials to pellet any remaining undissolved solid.

  • Sampling & Dilution: Carefully remove an aliquot from the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis method.

  • Analysis: Plot the determined solubility (in mg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.

Guide 2: Effective Use of Co-solvents

Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[3]

Causality: The methoxyphenyl group on the piperazine ring imparts significant hydrophobicity. A co-solvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the non-polar parts of the molecule, thereby increasing its solubility.

Workflow for Co-Solvent Optimization

Caption: Workflow for optimizing co-solvent use.

Data Summary: Common Co-solvents

Co-SolventTypical Stock Conc.Max Assay Conc. (Cell-based)Notes
DMSO 10-100 mM< 0.5%Most common, but can have biological effects.
Ethanol 10-50 mM< 1%Can be more suitable for some biological systems.
PEG 400 5-20 mM< 2%Less toxic, but also generally a weaker solvent.
NMP 10-50 mM< 0.5%Strong solvent, use with caution.
Guide 3: Advanced Formulation Strategies

If pH adjustment and co-solvents are insufficient, more advanced formulation techniques may be required. These are often employed in later-stage drug development but can be adapted for research purposes.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble methoxyphenyl portion of the molecule, forming an inclusion complex with greatly enhanced aqueous solubility.[1][4]

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration. The hydrophobic core of these micelles can entrap insoluble compounds, increasing their apparent solubility.[3]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[1][4]

Mechanism of Cyclodextrin-Mediated Solubility Enhancement

References

Technical Support Center: Optimizing 1-(2-Methoxyphenyl)piperazine Hydrobromide (1-MPP HBr) Dosage for In Vivo Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals utilizing 1-(2-Methoxyphenyl)piperazine hydrobromide (1-MPP HBr) in in vivo experimental models. Here, we provide a comprehensive technical resource structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to facilitate effective experimental design and execution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge required for working with 1-MPP HBr.

Q1: What is 1-(2-Methoxyphenyl)piperazine (1-MPP) and what is its primary mechanism of action?

1-(2-Methoxyphenyl)piperazine is a chemical compound widely used in neuroscience research. Its core structure, an arylpiperazine, is a common scaffold for ligands targeting serotonergic and adrenergic receptors.[1] The primary and most well-characterized mechanism of action for 1-MPP and its derivatives is as a high-affinity, selective antagonist of the Serotonin 1A (5-HT1A) receptor.[2][3] It functions as a "silent antagonist," meaning it blocks the receptor from being activated by agonists (like serotonin or the experimental tool compound 8-OH-DPAT) without initiating any signaling activity of its own.[4][5] This makes it an invaluable tool for investigating the physiological and behavioral roles of the 5-HT1A receptor system.[6][7]

Q2: Why is the hydrobromide (HBr) salt form used and how does it affect dosage calculations?

The hydrobromide (HBr) salt form is often used to improve the solubility and stability of the parent compound, making it easier to handle and formulate for in vivo administration. However, it is critically important to account for the additional mass of the hydrobromide moiety in your dosage calculations.

  • Molecular Weight of 1-MPP (Free Base): ~192.26 g/mol [8]

  • Molecular Weight of 1-MPP HBr: ~273.17 g/mol [9][10][11]

To calculate the required amount of the HBr salt to achieve a specific dose of the active free base, use the following formula:

Weight of 1-MPP HBr = (Desired Dose of Free Base) x (MW of 1-MPP HBr / MW of 1-MPP Free Base) Weight of 1-MPP HBr = (Desired Dose of Free Base) x (273.17 / 192.26) Weight of 1-MPP HBr ≈ (Desired Dose of Free Base) x 1.42

Example: To achieve a 1 mg/kg dose of the active 1-MPP compound, you must weigh out and administer approximately 1.42 mg/kg of the 1-MPP HBr salt. Failure to account for this will result in under-dosing by ~30%.

Q3: What is a recommended starting dose for 1-MPP HBr in rodents?

A universal starting dose does not exist; the optimal dose is highly dependent on the research question, animal model, and route of administration. The goal is to establish a dose-response relationship.[12][13] However, based on literature for related 5-HT1A antagonists, a logical starting point for a dose-finding study can be extrapolated.

For example, the potent 5-HT1A antagonist WAY-100635 has been shown to be effective in blocking agonist-induced behaviors in rats at subcutaneous (s.c.) doses as low as 0.01 mg/kg.[4] While 1-MPP may have a different potency, a conservative approach is recommended.

Parameter Recommendation Rationale
Starting Dose Range (Mice/Rats) 0.1 - 1.0 mg/kg (i.p. or s.c.)This range is a conservative starting point to observe initial effects and avoid potential off-target activity at higher concentrations.
Dose Escalation Strategy Logarithmic or semi-logarithmic spacing (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg)This approach efficiently covers a wide dose range to identify the threshold for effect and the point of maximal efficacy.
Key Endpoint Antagonism of a 5-HT1A agonist (e.g., 8-OH-DPAT) induced behavior (e.g., hypothermia, lower lip retraction)This provides a direct functional validation that the administered dose is achieving the desired target engagement.[4][5]

Crucially, every new experimental paradigm should begin with a dose-response study to determine the optimal dose for your specific conditions. [14][15]

Q4: How should I prepare 1-MPP HBr for in vivo administration? What is a suitable vehicle?

Proper solubilization is key to ensuring accurate dosing and bioavailability.[16][17] The hydrobromide salt form enhances aqueous solubility.

Step-by-Step Formulation Protocol:
  • Calculate Required Mass: Based on your desired dose (mg/kg), the number of animals, and their average weight, calculate the total mass of 1-MPP HBr needed. Always include a small amount of overage (~10-15%) to account for transfer losses.

  • Select a Vehicle: For 1-MPP HBr, the recommended starting vehicle is sterile 0.9% saline . If solubility issues arise, a co-solvent system may be necessary. Common options include:

    • Saline with a small percentage of DMSO (e.g., 5-10%)

    • Saline with Tween 80 (e.g., 1-5%)

    • Phosphate-buffered saline (PBS)[18]

  • Solubilization:

    • Add the calculated mass of 1-MPP HBr to a sterile conical tube.

    • Add a small volume of the chosen vehicle and vortex thoroughly.

    • Sonication in a water bath can aid dissolution if needed.

    • Once fully dissolved, add the remaining vehicle to reach the final desired concentration.

  • Verification:

    • Visually inspect the solution to ensure it is clear and free of any precipitate.

    • If using a co-solvent, ensure the final concentration of the solvent (e.g., DMSO) is well-tolerated by the animal model and route of administration.[18]

  • Administration: Administer the solution via the desired route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.)). Always include a vehicle-only control group in your experimental design. [18]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may arise during your experiments.

Issue 1: Lack of Efficacy or Inconsistent Results

Q: I've administered 1-MPP HBr, but I'm not seeing the expected antagonism of my 5-HT1A agonist. What should I check?

This is a common issue that can often be resolved by systematically reviewing your protocol.

Troubleshooting Workflow: No Observed Effect

start No Antagonism Observed dose_calc Verify Dose Calculation: Did you account for HBr salt mass? (MW: 273.17 g/mol) start->dose_calc formulation Check Formulation: Is the compound fully dissolved? Any precipitate? dose_calc->formulation Calculation Correct end_success Problem Resolved dose_calc->end_success Error Found & Corrected timing Review Dosing Timeline: What is the pretreatment interval? (Antagonist before Agonist) formulation->timing Solution is Clear formulation->end_success Precipitate Found, Remade Solution dose_level Increase Dose: Are you on the steep part of the dose-response curve? timing->dose_level Timing is Correct (e.g., 30 min pretreat) timing->end_success Timing Corrected agonist_dose Validate Agonist Dose: Is the agonist producing a robust, reliable effect on its own? dose_level->agonist_dose Dose Increased, Still No Effect dose_level->end_success Effect Observed agonist_dose->end_success Agonist Effect is Weak end_fail Consult Literature for Alternative Antagonists agonist_dose->end_fail Agonist Effect is Robust cluster_drug 1-MPP HBr cluster_receptors Receptor Targets cluster_effects Downstream Effects MPP 1-MPP HBr (Antagonist) HT1A 5-HT1A Receptor (High Affinity) MPP->HT1A Primary Target Alpha1 α1-Adrenergic Receptor (Lower Affinity) MPP->Alpha1 Off-Target (at high doses) Desired BLOCKS Serotonin Signaling (Desired Therapeutic Effect) HT1A->Desired SideEffect BLOCKS Adrenergic Signaling (Potential Side Effect - Sedation) Alpha1->SideEffect

References

Technical Support Center: Mitigating Off-Target Effects of 1-(2-Methoxyphenyl)piperazine (MPP) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers utilizing 1-(2-Methoxyphenyl)piperazine (MPP) in their cell-based assays. This resource is designed to provide in-depth, actionable insights into identifying, understanding, and mitigating the off-target effects of this widely used serotonergic ligand. Our goal is to empower you with the knowledge to ensure the specificity and validity of your experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is 1-(2-Methoxyphenyl)piperazine (MPP) and what are its primary and off-target activities?

A1: 1-(2-Methoxyphenyl)piperazine, often abbreviated as MPP, is a chemical compound widely recognized in pharmacology as a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor. Its primary, or "on-target," effect is to block the signaling of this specific receptor. However, like many small molecule inhibitors, at higher concentrations, it can interact with other molecular targets, leading to "off-target" effects. Notably, MPP has been reported to exhibit antagonist activity at the α2-adrenergic receptor and may also interact with other G protein-coupled receptors (GPCRs). Understanding this binding profile is the first step in designing properly controlled experiments.

Q2: I'm observing a cellular phenotype after MPP treatment. How can I be confident it's due to 5-HT1A antagonism and not an off-target effect?

A2: This is a critical question in pharmacological studies. The gold standard for attributing a phenotype to a specific target is a multi-pronged approach. No single experiment is definitive. We recommend a combination of the following:

  • Rescue Experiments: Can you reverse the MPP-induced phenotype by co-administering a 5-HT1A agonist? A successful rescue strongly suggests on-target activity.

  • Knockdown/Knockout Models: If genetically tractable, does silencing the 5-HT1A receptor (e.g., using siRNA or in a knockout cell line) mimic the effect of MPP treatment? This is a powerful method for target validation.

  • Dose-Response Analysis: On-target effects should occur at concentrations consistent with the known binding affinity of MPP for the 5-HT1A receptor. Off-target effects typically manifest at higher concentrations.

Q3: What are the essential control experiments I should include when using MPP in my cell-based assays?

A3: Robust controls are non-negotiable for data integrity. For any experiment involving MPP, we advise including the following:

  • Vehicle Control: This is the most fundamental control. The cells are treated with the same solvent used to dissolve the MPP (e.g., DMSO, PBS) at the same final concentration. This accounts for any effects of the solvent itself.

  • Positive Control: A known, well-characterized 5-HT1A antagonist should be used in parallel to confirm that the assay system is responsive as expected.

  • Negative Control (for target expression): If possible, use a cell line that does not express the 5-HT1A receptor. These cells should not exhibit the specific phenotype you are investigating when treated with MPP at its on-target concentration range.

  • Counterscreening: Test for the engagement of known off-targets. For example, if your cells express α2-adrenergic receptors, you should assess whether MPP treatment affects signaling through this pathway in your specific assay.

Troubleshooting Guide: Common Issues & Solutions

Scenario 1: Unexpected Cytotoxicity or Poor Cell Health Following MPP Treatment

Problem: You observe a significant decrease in cell viability, or changes in morphology, that are not consistent with the expected effects of 5-HT1A antagonism.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Detailed Steps:

  • Confirm Dose-Dependence: Run a full dose-response curve for MPP on your cells, using a sensitive cell viability assay (e.g., CellTiter-Glo®).

  • Compare to Known Affinities: Compare the cytotoxic concentration range to the known binding affinity (Ki) or functional IC50 of MPP for the 5-HT1A receptor. If cytotoxicity only occurs at concentrations >100-fold higher than the Ki, it is likely an off-target effect.

Receptor TargetReported Binding Affinity (Ki) of MPP
5-HT1A (On-Target) ~2-20 nM
α2-Adrenergic (Off-Target)~50-200 nM
Other GPCRsGenerally >1 µM
  • Protocol: Rescue Experiment

    • Objective: To determine if the cytotoxicity can be prevented by co-treatment with a 5-HT1A agonist.

    • Methodology:

      • Plate your cells at the desired density.

      • Pre-treat a set of wells with a 5-HT1A agonist (e.g., 8-OH-DPAT) at a concentration known to saturate the receptor.

      • After a short pre-incubation period (e.g., 30 minutes), add MPP at the concentration that previously induced cytotoxicity.

      • Include controls for vehicle, MPP alone, and the agonist alone.

      • Incubate for the standard duration of your experiment.

      • Measure cell viability.

    • Interpretation: If the agonist prevents or significantly reduces MPP-induced cytotoxicity, the effect is likely mediated by the 5-HT1A receptor. If not, an off-target mechanism is probable.

Scenario 2: MPP Fails to Antagonize 5-HT1A Signaling in Your Assay

Problem: You are using a functional assay (e.g., cAMP measurement, reporter gene assay) and MPP does not block the effect of a 5-HT1A agonist as expected.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for lack of antagonist activity.

Detailed Steps:

  • Validate Your Assay Components: First, ensure your positive controls are working. Run a dose-response curve for your 5-HT1A agonist to confirm its potency (EC50) in your current assay conditions. If the agonist is not working, MPP will have nothing to antagonize.

  • Optimize Incubation Times: For competitive antagonists like MPP, pre-incubation is often necessary to allow the antagonist to reach equilibrium binding with the receptor before the agonist is introduced.

  • Protocol: Antagonist IC50 Determination

    • Objective: To determine the potency of MPP in your specific assay.

    • Methodology:

      • Plate your cells and prepare them for the functional assay.

      • Prepare a serial dilution of MPP.

      • Pre-incubate the cells with the different concentrations of MPP (and a vehicle control) for a set period (e.g., 15-60 minutes).

      • Add the 5-HT1A agonist at a concentration that gives ~80% of its maximal response (the EC80).

      • Incubate for the required time for the functional readout.

      • Measure the signal (e.g., cAMP levels, luminescence).

      • Plot the signal as a function of the MPP concentration and fit the data to a four-parameter logistic equation to determine the IC50.

    • Interpretation: The calculated IC50 should be in the low nanomolar range, consistent with the known Ki of MPP for the 5-HT1A receptor. A significantly higher IC50 may indicate problems with the MPP compound, the assay conditions, or the cell model.

Technical Support Center: Optimizing Assays with 1-(2-Methoxyphenyl)piperazine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-(2-Methoxyphenyl)piperazine hydrobromide (MMPB). This guide is designed to provide in-depth troubleshooting strategies and practical answers to frequently encountered questions, with a core focus on enhancing the signal-to-noise ratio (SNR) in your experiments.

Introduction

1-(2-Methoxyphenyl)piperazine is a versatile chemical scaffold and a known ligand for multiple G-protein coupled receptors (GPCRs), most notably serotonin (5-HT), adrenergic (α), and dopamine (D) receptors.[1][2][3] Its utility in probing these systems is significant, but its multi-target nature can present challenges, often manifesting as a poor signal-to-noise ratio. A low SNR can arise from either a weak specific signal or high background noise, obscuring true results and complicating data interpretation.[4] This guide provides a systematic approach to diagnosing and resolving these issues.

Troubleshooting Guide: Improving Signal-to-Noise Ratio

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My assay suffers from a high background signal. What are the common causes and solutions when using MMPB?

High background, or non-specific binding (NSB), is a frequent issue that can mask your specific signal. When using a compound like MMPB, several factors can contribute to this problem.

Underlying Causes & Recommended Solutions:

  • Excessive Compound Concentration: Using MMPB at concentrations far exceeding its dissociation constant (Kd) for the target receptor can promote binding to lower-affinity, non-specific sites on cell membranes, filters, or plate wells.[4]

    • Solution: Perform a concentration-response curve to determine the optimal MMPB concentration. For antagonist assays, this involves finding a concentration that effectively competes with the agonist without causing excessive NSB.

  • Inappropriate Assay Buffer Composition: The physicochemical properties of your buffer can either suppress or promote non-specific interactions.

    • Solution: Optimize your buffer by adding blocking agents. Bovine Serum Albumin (BSA) at 0.1-1% or a low concentration of a non-ionic detergent like Tween-20 (0.01-0.05%) can effectively block non-specific sites on your assay components.[4] Increasing the ionic strength with salts (e.g., NaCl) can also reduce charge-based interactions.[4]

  • Autofluorescence: This is a concern in fluorescence-based assays. Cellular components (e.g., NADH, flavins) or even the MMPB compound itself might fluoresce at the same wavelength as your detection fluorophore.[5]

    • Solution: First, run a control with cells and MMPB but without your fluorescent probe to quantify this background. If it's significant, consider switching to a fluorophore in a different spectral range (e.g., moving from a green to a red channel).[5] Using specialized imaging media designed to reduce background fluorescence, such as Gibco™ FluoroBrite™ DMEM, can also be highly effective.[5][6]

  • Assay Plate/Filter Binding: Both MMPB and radioligands can adhere to plastic surfaces or filter materials.

    • Solution: For radioligand binding assays, pre-treating filter plates with 0.3-0.5% polyethyleneimine (PEI) can dramatically reduce the binding of the ligand to the filter itself.[7] For fluorescence assays, use black-walled microplates to quench stray light and reduce background.[6] Glass-bottom plates are preferable to plastic for imaging, as plastic can be highly fluorescent.[5]

Summary Table: Tackling High Background
Problem Area Underlying Cause Recommended Solution Scientific Rationale
Reagents MMPB concentration too high.Titrate MMPB to the lowest effective concentration.Minimizes binding to low-affinity, non-specific sites.[4]
Buffer Hydrophobic or electrostatic interactions.Add 0.1-1% BSA or 0.01-0.05% Tween-20.[4]Blocks non-specific binding sites on assay surfaces.
Detection Autofluorescence from cells or media.Use microscopy-optimized, phenol red-free media.[6]Phenol red and other media components are fluorescent.
Hardware Ligand adherence to plates/filters.Use black-walled plates (fluorescence) or PEI-coated filters (radioligand).[6][7]Reduces background from scattered light and non-specific filter binding.
Q2: The specific signal in my antagonist assay is weak or undetectable. How can I amplify it?

A weak specific signal makes it difficult to distinguish true biological effects from baseline noise.[4] This is particularly critical in antagonist or competition binding assays where you are measuring a decrease in a signal.

Underlying Causes & Recommended Solutions:

  • Suboptimal Agonist Concentration: In an antagonist assay, the concentration of the stimulating agonist is critical. Too little agonist will produce a weak initial signal, while too much may require excessively high concentrations of MMPB to compete, pushing you into the realm of non-specific effects.

    • Solution: The standard practice is to use an agonist concentration that produces 80% of the maximal response (EC80).[8][9] This provides a large dynamic range for measuring inhibition. You must first perform a full dose-response curve for your agonist to accurately determine its EC80 value.

  • Low Receptor Density or Inactive Receptors: The target cell line may not express enough receptors, or the receptors may have been damaged during sample preparation (e.g., membrane prep).

    • Solution: Titrate the amount of cell membrane protein or the number of cells per well.[10] While more protein can increase the signal, an excessive amount can also raise non-specific binding, so optimization is key.[10] Always use fresh membrane preparations and avoid repeated freeze-thaw cycles to ensure receptor integrity.[4]

  • Insufficient Incubation Time: The binding reaction may not have reached equilibrium.

    • Solution: Conduct a time-course experiment to determine the optimal incubation time for your specific receptor-ligand system.[10]

  • Compound Degradation: MMPB, like any chemical, may be unstable under certain assay conditions (e.g., pH, temperature, light exposure).

    • Solution: Prepare fresh dilutions of MMPB for each experiment from a frozen stock. Assess the compound's stability in your assay buffer over the experiment's time course if you suspect degradation.[2]

Experimental Workflow: Optimizing an Antagonist Assay

G cluster_0 Phase 1: Agonist Characterization cluster_1 Phase 2: Assay Optimization cluster_2 Phase 3: Antagonist Profiling Agonist_Titre 1. Perform Agonist Dose-Response Curve Calc_EC50 2. Calculate Agonist EC50 & EC80 Values Agonist_Titre->Calc_EC50 MMPB_Assay 5. Run MMPB Antagonist Assay (using Agonist at EC80) Calc_EC50->MMPB_Assay Use EC80 Cell_Titre 3. Titrate Cell Number or Membrane Protein Conc. Time_Course 4. Determine Optimal Incubation Time Cell_Titre->Time_Course Time_Course->MMPB_Assay Use Optimal Parameters Calc_IC50 6. Calculate MMPB IC50 Value MMPB_Assay->Calc_IC50

Caption: Workflow for optimizing an antagonist assay to improve signal strength.

Q3: I'm observing unexpected or inconsistent results. Could MMPB be interacting with off-targets in my assay?

Yes, this is a critical consideration. 1-(2-Methoxyphenyl)piperazine is known to bind to multiple receptor families.[2] Its "off-target" activity is highly dependent on the biological system you are using.

Known Targets and Implications:

  • Serotonin Receptors: MMPB derivatives are well-characterized ligands for 5-HT receptors, particularly 5-HT1A and 5-HT2A.[3][11]

  • Adrenergic Receptors: High affinity for α1-adrenergic receptors has been documented.[3] This is a common feature for this class of compounds.

  • Dopamine Receptors: MMPB can also act as a blocker of dopaminergic receptors.[1]

Troubleshooting Strategy:

  • Identify Potential Off-Targets: Based on your cell/tissue type, determine which of the known MMPB-sensitive receptors are expressed and could plausibly interfere with your assay.

  • Use Selective Blockers: Run a parallel experiment where you pre-incubate your cells with a highly selective antagonist for the suspected off-target before adding MMPB and your primary ligands. If the unexpected effect disappears, it strongly implicates that off-target pathway.

  • Employ Counter-Screening: Test MMPB in functional assays for the most likely off-targets (e.g., a 5-HT2A calcium mobilization assay or an α1-adrenergic receptor binding assay) to directly measure its potency at these sites.[8][12]

G cluster_on On-Target Pathway cluster_off Off-Target Pathway MMPB MMPB Target_R Target Receptor MMPB->Target_R Binds OffTarget_R Off-Target Receptor (e.g., 5-HT2A) MMPB->OffTarget_R Binds Target_Effect Desired Signal Target_R->Target_Effect Generates OffTarget_Effect Confounding Signal (Noise) OffTarget_R->OffTarget_Effect Generates

Caption: On-target vs. off-target effects contributing to signal and noise.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of action of 1-(2-Methoxyphenyl)piperazine?

1-(2-Methoxyphenyl)piperazine does not have a single mechanism of action but is best described as a multi-target ligand. Its activity is defined by its affinity for several GPCRs. It is frequently used as a serotonin receptor antagonist (e.g., for 5-HT1A) and is also a known antagonist at α1-adrenergic receptors.[3] Furthermore, it exhibits dopamine receptor blocking activity.[1] Therefore, its effect in any given system is the net result of its interactions with the specific repertoire of receptors expressed in that system.

Q: What are typical concentration ranges for using MMPB in cell-based assays?

The optimal concentration is highly dependent on the specific assay and target receptor. However, based on reported binding affinities (Ki values often in the low nanomolar range for high-affinity targets like 5-HT1A), a common starting range for initial experiments is between 1 nM and 10 µM.[3] It is essential to perform a full dose-response curve in your specific assay system to determine the optimal concentration, rather than relying solely on literature values.

Q: How should I prepare and store stock solutions of this compound?

  • Solvent: For high-concentration stock solutions (e.g., 10 mM), Dimethyl sulfoxide (DMSO) is a common and effective solvent.[13] The hydrobromide salt form generally has good solubility in aqueous buffers like PBS at lower concentrations (e.g., up to 10 mg/ml).[13]

  • Preparation: Ensure the compound is fully dissolved before making serial dilutions. Vortexing may be required.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. The solid hydrobromide form should be stored at room temperature and is stable for years.[13]

  • Working Solutions: Prepare fresh dilutions in your final assay buffer for each experiment. Do not store dilute aqueous solutions for extended periods.

References

dealing with the hygroscopic nature of 1-(2-Methoxyphenyl)piperazine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 1-(2-Methoxyphenyl)piperazine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this compound. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of this compound in your research and development endeavors.

Introduction to the Challenge: Hygroscopicity in Drug Development

Hygroscopicity, the propensity of a substance to absorb moisture from the atmosphere, is a critical parameter in pharmaceutical development. For active pharmaceutical ingredients (APIs) and their intermediates, like this compound, moisture uptake can lead to a cascade of undesirable physical and chemical changes. These can range from handling difficulties, such as clumping and poor flowability, to more severe consequences like altered dissolution rates, degradation, and ultimately, a compromise in the final product's efficacy and safety. This guide will equip you with the knowledge and practical strategies to mitigate these risks.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound.

Q1: What does it mean that this compound is hygroscopic?

A1: The term "hygroscopic" indicates that this compound has a tendency to attract and absorb moisture from the surrounding air[1]. This is a common characteristic of many salts, particularly hydrochloride and hydrobromide salts of amines. The absorbed water can exist as surface moisture or become incorporated into the crystal lattice of the compound.

Q2: Why is managing the hygroscopic nature of this compound important?

A2: Uncontrolled moisture absorption can lead to several critical issues in a laboratory and manufacturing setting:

  • Inaccurate Weighing: The continuous absorption of moisture can cause the mass of the compound to increase during weighing, leading to significant errors in solution concentrations and stoichiometric calculations.

  • Physical State Alterations: The compound may change from a free-flowing powder to a clumpy or even deliquescent (dissolved in absorbed water) state, making it difficult to handle and dispense accurately.

  • Chemical Degradation: Moisture can act as a reactant or facilitate degradation pathways such as hydrolysis, potentially leading to the formation of impurities. While specific degradation pathways for this compound are not extensively documented in publicly available literature, the presence of an amine and an ether linkage suggests potential susceptibility.

  • Impact on Downstream Processes: Inconsistent water content can affect dissolution rates, reaction kinetics, and the overall quality and performance of the final drug product.

Q3: How can I determine the water content of my this compound sample?

A3: The most accurate and widely accepted method for determining water content in pharmaceutical substances is the Karl Fischer titration . This method is specific for water and can quantify both free and bound water. For solid samples like this compound, a volumetric or coulometric Karl Fischer titrator can be used. It is crucial to handle the sample expeditiously during preparation to prevent moisture uptake from the atmosphere before the measurement.

Q4: What are the ideal storage conditions for this compound?

A4: To minimize moisture absorption, this compound should be stored in a tightly sealed container, preferably in a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate). For long-term storage, a controlled low-humidity environment or storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. Always store the compound in a cool, dry place away from direct light[1].

Q5: The material has formed clumps. Can I still use it?

A5: Clumping is a clear indication of moisture absorption. While you might be able to break up the clumps with a spatula, the water content of the material is no longer consistent with the certificate of analysis. If the material is to be used in a non-critical application where a slight variation in concentration is acceptable, you may proceed with caution. However, for quantitative applications or use in regulated drug development, it is highly recommended to either:

  • Dry the material under vacuum at a mild temperature (ensure the temperature is well below the melting point to avoid degradation).

  • Accurately determine the water content of a representative sample using Karl Fischer titration and adjust the amount of material used accordingly.

  • If in doubt, use a fresh, unopened container of the compound.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Explanations
Inconsistent results in bioassays or chemical reactions. Inaccurate concentration of this compound solution due to weighing errors caused by hygroscopicity.1. Review Weighing Procedure: Ensure that the compound is weighed rapidly. Minimize the time the container is open to the atmosphere. 2. Use a Controlled Environment: If possible, weigh the compound in a glove box with a controlled low-humidity atmosphere. 3. Quantify Water Content: Perform Karl Fischer titration on an aliquot of the material to determine the exact water content. Adjust the mass of the compound used based on the measured water content to achieve the desired molar concentration. 4. Prepare Stock Solutions: For recurring experiments, consider preparing a concentrated stock solution from a freshly opened container. Determine the precise concentration of this stock solution (e.g., by UV-Vis spectroscopy if a chromophore is present and a standard is available) and use volumetric dilutions for your experiments.
The powder is difficult to handle and transfer, sticking to the spatula and weigh boat. Significant moisture has been absorbed, leading to a change in the physical properties of the powder.1. Immediate Action: Transfer the required amount of material as best as possible to your reaction vessel and proceed, acknowledging the potential for inaccuracy. For future use, the current container needs remediation. 2. Drying the Material: Dry a portion of the material in a vacuum oven at a temperature that will not cause degradation. After drying, allow it to cool to room temperature in a desiccator before use. 3. Improve Storage: Ensure the container is always tightly sealed and stored in a desiccator. Consider aliquoting the material into smaller, single-use vials upon receiving a new batch to minimize repeated exposure of the bulk material to the atmosphere.
Observed degradation or unexpected byproducts in a reaction. Moisture-induced degradation of this compound or its reaction with other components facilitated by the presence of water.1. Use Anhydrous Solvents: Ensure all solvents used in the reaction are anhydrous. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. 3. Freshly Opened Reagent: Use this compound from a newly opened container. 4. Stability Check: If possible, run a small-scale stability study by dissolving the compound in the reaction solvent and analyzing for degradation over time by a suitable analytical method (e.g., HPLC, LC-MS).
Variability between different batches of the compound. Different batches may have absorbed varying amounts of moisture during manufacturing, packaging, or storage.1. Standardize Incoming Material QC: Implement a routine Karl Fischer titration for every new batch of this compound received. 2. Establish a Water Content Specification: Based on your experimental needs, set an acceptable range for the water content. 3. Communicate with Supplier: Discuss your requirements for controlled water content with the supplier.

Part 3: Experimental Protocols

These detailed protocols provide step-by-step guidance for key procedures related to handling this compound.

Protocol 1: Weighing and Dispensing of this compound

Objective: To accurately weigh the hygroscopic compound while minimizing moisture absorption.

Materials:

  • This compound

  • Analytical balance

  • Weighing paper or glass weighing boat

  • Spatula

  • Desiccator

  • Timer

Procedure:

  • Preparation:

    • Ensure the analytical balance is calibrated and located in an area with minimal air drafts.

    • Place the sealed container of this compound and all necessary tools (spatula, weighing boat) inside a desiccator for at least 30 minutes to allow them to equilibrate to a dry environment.

  • Weighing:

    • Place the weighing boat on the balance pan and tare the balance.

    • Remove the container of the compound from the desiccator.

    • Quickly open the container and use the spatula to transfer an approximate amount of the powder to the weighing boat.

    • Immediately and tightly reseal the container and return it to the desiccator.

    • Record the mass displayed on the balance. Work swiftly to minimize the time the compound is exposed to the atmosphere.

    • If you need to add or remove material, do so quickly. Avoid prolonged exposure on the open balance.

  • Transfer:

    • Promptly transfer the weighed powder to your receiving vessel (e.g., flask, vial).

    • If using weighing paper, you can fold it to create a funnel for easier transfer.

    • Tap the weighing paper or boat to ensure all the powder is transferred.

  • For High Accuracy Applications (e.g., preparing a standard solution):

    • Weighing by difference: a. Place the sealed vial containing the compound on the balance and record the initial mass. b. Remove the vial from the balance, quickly transfer a portion of the powder to the receiving flask. c. Reseal the vial and place it back on the balance to record the final mass. d. The difference between the initial and final mass is the exact amount of compound transferred.

Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration

Objective: To quantify the water content in a sample of this compound.

Principle: This method is based on the quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base and an alcohol.

Materials:

  • Karl Fischer Titrator (Volumetric)

  • Karl Fischer reagent (e.g., single-component reagent like HYDRANAL™-Composite 5)

  • Anhydrous methanol or other suitable solvent

  • Water standard (e.g., HYDRANAL™-Water Standard 1.0)

  • Airtight glass syringe

  • Sample of this compound

Procedure:

  • Instrument Preparation and Standardization:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Fill the titration cell with anhydrous methanol and titrate to a dry endpoint to remove any residual moisture in the solvent.

    • Standardize the Karl Fischer reagent by titrating a known mass of the water standard. This will determine the factor (F) of the reagent in mg H₂O/mL. Perform this in triplicate and use the average value.

  • Sample Analysis:

    • Tare a clean, dry weighing boat.

    • Quickly add an appropriate amount of this compound to the weighing boat and record the exact mass. The sample size will depend on the expected water content and the titrator's sensitivity.

    • Immediately introduce the sample into the titration cell.

    • Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

    • Record the volume (V) of the Karl Fischer reagent consumed.

  • Calculation:

    • Calculate the percentage of water in the sample using the following formula: Water (%) = (V × F / Mass of sample in mg) × 100 Where:

      • V = Volume of Karl Fischer reagent consumed (mL)

      • F = Factor of the Karl Fischer reagent (mg H₂O/mL)

Part 4: Visualization of Workflows and Concepts

Diagram 1: Decision-Making Workflow for Handling this compound

Workflow for Handling Hygroscopic Compound start Receive New Batch of This compound qc_check Perform Incoming QC: - Visual Inspection - Karl Fischer Titration start->qc_check is_clumped Is the material clumped or discolored? qc_check->is_clumped quarantine Quarantine and Contact Supplier is_clumped->quarantine Yes water_spec Is water content within specification? is_clumped->water_spec No water_spec->quarantine No store Store in a tightly sealed container in a desiccator water_spec->store Yes weigh Weighing for Experiment store->weigh controlled_env Use controlled environment (glove box) for weighing? weigh->controlled_env weigh_glovebox Weigh in glove box controlled_env->weigh_glovebox Yes weigh_bench Weigh quickly on bench controlled_env->weigh_bench No use Use in experiment weigh_glovebox->use weigh_bench->use

Caption: Decision workflow for handling new batches of the compound.

Diagram 2: Impact of Moisture on Compound Integrity

Consequences of Moisture Absorption cluster_consequences Potential Consequences compound 1-(2-Methoxyphenyl)piperazine hydrobromide (Dry Powder) moisture Atmospheric Moisture compound->moisture absorbs physical_change Physical Changes: - Clumping - Poor Flowability - Deliquescence moisture->physical_change weighing_error Inaccurate Weighing (Mass Increase) moisture->weighing_error chemical_degradation Chemical Degradation: - Hydrolysis - Impurity Formation moisture->chemical_degradation process_issues Downstream Issues: - Altered Dissolution - Inconsistent Reaction - Compromised Product Quality physical_change->process_issues weighing_error->process_issues chemical_degradation->process_issues

Caption: The impact of moisture on the compound's integrity.

References

preventing degradation of 1-(2-Methoxyphenyl)piperazine hydrobromide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the stability of your research compounds is paramount to achieving reproducible and reliable experimental outcomes. This guide is designed to provide you with in-depth technical support for 1-(2-Methoxyphenyl)piperazine hydrobromide (2-MeOPP-HBr), focusing on practical solutions to prevent its degradation in solution.

This section addresses specific issues you may encounter during your experiments. Use the following decision tree to diagnose and resolve potential degradation problems.

TroubleshootingWorkflow cluster_0 Observation cluster_1 Initial Checks cluster_2 Investigation & Causality cluster_3 Corrective & Preventive Actions (CAPA) Observation Inconsistent experimental results, loss of potency, or visible change in solution (e.g., color) CheckFreshness Are you using a freshly prepared solution? Observation->CheckFreshness CheckStorage How was the solution stored? (Temp, Light, Headspace) CheckFreshness->CheckStorage No Sol_Thermal Store stock solutions at -20°C or -80°C. Prepare working solutions fresh. Avoid repeated freeze-thaw cycles. Minimize time at ambient/elevated temp. CheckFreshness->Sol_Thermal Yes, but issue persists Oxidation Oxidative Degradation CheckStorage->Oxidation Improper Storage Conditions Photo Photodegradation CheckStorage->Photo Improper Storage Conditions Thermal Thermal Degradation CheckStorage->Thermal Improper Storage Conditions pH_Issue pH Instability CheckStorage->pH_Issue Improper Storage Conditions Sol_Oxidation Prepare fresh solutions in degassed solvent. Purge headspace with Inert Gas (N2/Ar). Add antioxidants (e.g., BHT, Ascorbic Acid). Use high-purity solvents. Oxidation->Sol_Oxidation Sol_Photo Store solutions in amber vials. Wrap containers in foil. Work in low-light conditions. Photo->Sol_Photo Thermal->Sol_Thermal Sol_pH Determine optimal pH via stability study. Use a suitable buffer system. Confirm pH of final solution. pH_Issue->Sol_pH DegradationPathways cluster_stressors cluster_pathways cluster_products Parent 1-(2-Methoxyphenyl)piperazine (in Solution) Oxidation Oxidation Parent->Oxidation Photo Photodegradation Parent->Photo Thermal Thermal Degradation Parent->Thermal Hydrolysis pH-Mediated Degradation Parent->Hydrolysis Oxygen Oxygen (Air) + Metal Catalysts (Fe, Cu) Oxygen->Oxidation Light UV/Ambient Light Light->Photo Heat Elevated Temperature Heat->Thermal pH Non-optimal pH pH->Hydrolysis Ox_Products Piperazinones Piperazinols Ring-Opened Products (e.g., Ethylenediamine derivatives) N-oxides Oxidation->Ox_Products Other_Products Polymers Other complex adducts Photo->Other_Products Thermal->Other_Products Hydrolysis->Other_Products

analytical techniques for separating 1-(2-Methoxyphenyl)piperazine hydrobromide from its metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for analytical challenges in the separation and quantification of 1-(2-Methoxyphenyl)piperazine (1-MPP) and its metabolites. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common experimental hurdles with in-depth, field-proven insights and validated protocols to ensure the integrity and success of your analytical workflows.

Frequently Asked Questions (FAQs)

General

Q1: What are the primary metabolic pathways for 1-(2-Methoxyphenyl)piperazine (1-MPP) and how do they influence the choice of analytical technique?

A1: The metabolism of 1-MPP, like many piperazine derivatives, primarily involves enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1][2] The two major metabolic pathways are:

  • Hydroxylation: Addition of a hydroxyl (-OH) group to the methoxyphenyl ring.

  • N-dealkylation: Cleavage of the bond between the piperazine ring and the methoxyphenyl group.[1][3]

These transformations result in metabolites that are generally more polar than the parent compound, 1-MPP. This increased polarity is a critical factor in selecting the appropriate analytical method. For instance, while reversed-phase HPLC is suitable for the parent drug, the more polar metabolites may exhibit poor retention on traditional C18 columns.[4][5] In such cases, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of polar-embedded reversed-phase columns are often more effective.[4][5][6]

Q2: What are the most common analytical techniques for separating 1-MPP from its metabolites?

A2: The most prevalent and robust techniques are High-Performance Liquid Chromatography (HPLC) coupled with various detectors (UV, DAD, MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).[7][8]

  • HPLC: This is the workhorse for pharmaceutical analysis due to its versatility in handling compounds with a wide range of polarities.[9][10] Reversed-phase HPLC is a good starting point, but for comprehensive analysis of both the parent drug and its polar metabolites, HILIC or mixed-mode chromatography may be necessary.[4][11]

  • GC-MS: GC-MS offers excellent sensitivity and specificity, particularly for volatile and thermally stable compounds.[7][12] For piperazine derivatives, derivatization is often required to improve their volatility and chromatographic behavior.[13][14]

  • Capillary Electrophoresis (CE): CE provides a complementary separation mechanism to HPLC, based on the charge-to-size ratio of the analytes.[15][16] It is known for its high separation efficiency, rapid analysis times, and low solvent consumption, making it an attractive alternative or confirmatory technique.[17][18]

Method Development

Q3: I am developing an HPLC method. What are the key parameters to consider for achieving good separation between 1-MPP and its hydroxylated metabolites?

A3: The key to separating 1-MPP and its more polar hydroxylated metabolites lies in optimizing retention and selectivity. Here are the critical parameters:

  • Column Chemistry:

    • Standard C18: While a good starting point, it may not provide sufficient retention for polar metabolites, leading to their elution near the void volume.[4][5]

    • Polar-Embedded Phases (e.g., Aqua, Hydro): These columns have a polar group embedded near the base of the alkyl chain, which prevents phase collapse in highly aqueous mobile phases and improves retention of polar analytes.[6]

    • Phenyl Phases: These columns can offer alternative selectivity through π-π interactions with the aromatic rings of 1-MPP and its metabolites.[19]

    • HILIC: This technique uses a polar stationary phase and a high concentration of organic solvent in the mobile phase, providing excellent retention for very polar compounds.[4][5]

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile generally provides better peak shape for basic compounds like piperazines.[19]

    • pH: The pH of the mobile phase is crucial as it affects the ionization state of the piperazine nitrogens. Knowing the pKa of your analytes is vital for controlling retention.[9] A pH 2-3 units away from the pKa will ensure a consistent ionization state.

    • Buffer: Use a buffer to maintain a stable pH. Ammonium formate or ammonium acetate are excellent choices for LC-MS compatibility.[19]

  • Gradient Elution: A gradient from a low to a high concentration of the organic modifier is typically necessary to elute both the polar metabolites and the more retained parent drug within a reasonable time, while maintaining good peak shape.[20]

Q4: Can I use GC-MS for this analysis? What are the main considerations?

A4: Yes, GC-MS is a powerful technique for the analysis of piperazine derivatives.[7][12] However, there are two key considerations:

  • Volatility: While 1-MPP is sufficiently volatile for GC analysis, its hydroxylated metabolites may have lower volatility due to the polar hydroxyl group.

  • Derivatization: To improve the volatility and thermal stability of the metabolites and enhance their chromatographic properties (e.g., peak shape), derivatization is often necessary.[13][14] Common derivatizing agents for amines and hydroxyl groups include silylating agents (e.g., BSTFA) or acylating agents (e.g., TFAA).[14] The choice of derivatizing agent will depend on the specific metabolites and the desired sensitivity.

Troubleshooting Guides

HPLC Issues

Q5: My hydroxylated metabolites are eluting very early with poor retention on a C18 column. What should I do?

A5: This is a common issue when analyzing polar compounds with reversed-phase chromatography.[4][5] Here is a systematic approach to troubleshoot this:

  • Decrease Mobile Phase Strength: Reduce the initial percentage of the organic solvent (acetonitrile or methanol) in your gradient. This will increase the retention of all compounds, but may disproportionately benefit the more polar ones.

  • Consider a Different Column:

    • Switch to a Polar-Embedded Column: These are designed to work well with highly aqueous mobile phases and provide better retention for polar analytes.[6]

    • Try a HILIC Column: If the metabolites are very polar, HILIC is often the most effective solution.[4][5] Remember that in HILIC, the elution order is reversed, with more polar compounds being more strongly retained.

  • Use Ion-Pairing Agents: Agents like trifluoroacetic acid (TFA) can be added to the mobile phase to form an ion pair with the basic piperazine nitrogen, increasing its hydrophobicity and retention. However, ion-pairing agents can be difficult to remove from the column and may suppress the signal in mass spectrometry.[21]

Q6: I am observing significant peak tailing for 1-MPP. What are the likely causes and solutions?

A6: Peak tailing for basic compounds like 1-MPP is often due to secondary interactions with residual silanol groups on the silica-based column packing. Here's how to address it:

  • Mobile Phase pH: Ensure the mobile phase pH is low (e.g., 2.5-3.5). At this pH, the silanol groups are protonated and less likely to interact with the protonated amine of the piperazine.

  • Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with your analyte. Note that TEA is not suitable for LC-MS analysis.

  • Column Choice: Use a modern, high-purity silica column with end-capping. These columns have a lower concentration of active silanol groups. A polar-embedded phase column can also help shield the analyte from silanol interactions.[6]

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (Plasma/Urine)

This protocol outlines a general procedure for Solid-Phase Extraction (SPE), a robust method for cleaning up and concentrating analytes from complex biological samples.[22][23]

Objective: To extract 1-MPP and its metabolites from plasma or urine while removing interfering endogenous substances.

Materials:

  • Mixed-mode cation exchange SPE cartridges.

  • Methanol (HPLC grade).

  • Deionized water.

  • Ammonium hydroxide.

  • Formic acid.

  • Centrifuge.

  • SPE vacuum manifold.

Procedure:

  • Sample Pre-treatment:

    • For plasma: To 1 mL of plasma, add 2 mL of 4% phosphoric acid. Vortex and centrifuge to precipitate proteins. Use the supernatant for the next step.

    • For urine: To 1 mL of urine, add 1 mL of 100 mM phosphate buffer (pH 6.0). Vortex to mix.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the cartridge.

    • Pass 3 mL of deionized water through the cartridge.

    • Pass 3 mL of 100 mM phosphate buffer (pH 6.0) through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).

  • Washing:

    • Pass 3 mL of deionized water to remove salts.

    • Pass 3 mL of 0.1 M acetic acid.

    • Pass 3 mL of methanol to remove less polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100-200 µL of the initial mobile phase for HPLC analysis.

Visualizations

Workflow for HPLC Method Development

HPLC_Method_Development cluster_col Column Selection Strategy cluster_mob Mobile Phase Considerations start Define Analytical Goal: Separate 1-MPP and Metabolites col_select Column Selection start->col_select c18 Start with C18 col_select->c18 Initial Screening mob_phase Mobile Phase Optimization organic Organic Modifier (ACN vs. MeOH) mob_phase->organic ph_buffer pH & Buffer (e.g., Ammonium Formate) mob_phase->ph_buffer gradient Gradient Optimization inject_vol Injection Volume & Temp gradient->inject_vol validate Method Validation inject_vol->validate c18->mob_phase If poor retention of metabolites polar_embed Polar-Embedded c18->polar_embed hilic HILIC for very polar metabolites c18->hilic polar_embed->mob_phase hilic->mob_phase organic->gradient ph_buffer->gradient

Caption: A decision-making workflow for developing a robust HPLC method.

Troubleshooting Peak Tailing in HPLC

Peak_Tailing_Troubleshooting cluster_solutions Potential Solutions start Peak Tailing Observed for 1-MPP check_ph Check Mobile Phase pH Is it in the 2.5-3.5 range? start->check_ph check_col Evaluate Column Is it a modern, end-capped column? check_ph->check_col pH is OK adjust_ph Adjust pH to 2.5-3.5 check_ph->adjust_ph pH is not optimal check_conc Assess Sample Concentration Is there a possibility of overload? check_col->check_conc Column is appropriate new_col Switch to a high-purity or polar-embedded column check_col->new_col Column may have active silanols solution Problem Resolved check_conc->solution Concentration is optimal dilute Dilute sample or reduce injection volume check_conc->dilute Overload is suspected adjust_ph->start new_col->start dilute->start

Caption: A logical guide to diagnosing and solving peak tailing issues.

Data Summary Tables

Table 1: Recommended Starting Conditions for HPLC Analysis

ParameterReversed-Phase HPLCHILIC
Column C18 or Polar-Embedded (e.g., Aqua), 2.1 x 100 mm, 2.7 µmAmide or Unbonded Silica, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Formate in 50:50 Acetonitrile:Water
Gradient 5% to 95% B over 10 minutes100% A to 100% B over 10 minutes
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 5 µL5 µL
UV Detection 244 nm, 276 nm[24]244 nm, 276 nm

Table 2: Comparison of Analytical Techniques

TechniquePrimary StrengthsPrimary ChallengesBest For...
HPLC-UV/MS Versatile, robust, widely applicable, good for quantification.[9][25]May require specialized columns for polar metabolites.[4]Routine analysis, quantification in complex matrices, unknown metabolite identification (with MS).
GC-MS High sensitivity and specificity, excellent chromatographic resolution.[7][14]Requires derivatization for polar metabolites, not suitable for thermally labile compounds.[13]Targeted analysis, confirmation of identity, analysis in less complex matrices.
Capillary Electrophoresis (CE) High efficiency, rapid analysis, low sample/reagent use, complementary to HPLC.[15][18]Lower concentration sensitivity (with UV), can be challenging with high-salt matrices.[17]Orthogonal separation, chiral separations, rapid screening.

References

Technical Support Center: Optimizing Storage and Handling of 1-(2-Methoxyphenyl)piperazine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-(2-Methoxyphenyl)piperazine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound throughout its lifecycle in the laboratory. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the reliability of your experimental outcomes.

I. Understanding the Molecule: Chemical Profile and Intrinsic Stability

This compound is a salt of a substituted piperazine derivative. The piperazine ring is susceptible to oxidation, while the methoxy group on the phenyl ring can also influence its reactivity and degradation pathways. The hydrobromide salt form generally enhances stability and improves handling characteristics compared to the free base. However, its hygroscopic nature necessitates careful storage to prevent moisture-induced degradation.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container, protected from light, at -20°C under an inert atmosphere (e.g., argon or nitrogen).[1] Its hygroscopic nature makes it crucial to minimize exposure to moisture.[1]

Q2: I've noticed the solid powder clumping together. What is the cause and how can I prevent it?

A2: Clumping is a clear indication of moisture absorption due to the compound's hygroscopic properties. This can compromise the integrity of the material. To prevent this, always handle the compound in a dry environment, such as a glove box or a desiccator. Ensure the container is tightly sealed immediately after use. If clumping has already occurred, it is advisable to dry the sample under vacuum, though this may not reverse any hydrolysis that has already initiated.

Q3: Can I store solutions of this compound? If so, what are the recommended conditions?

A3: While freshly prepared solutions are always recommended for the most reliable results, short-term storage is possible under specific conditions. For aqueous solutions, it is crucial to use a buffered system to maintain a stable pH, as piperazine derivatives can be susceptible to pH-related degradation. Solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in foil.

Q4: What are the primary degradation pathways I should be concerned about?

A4: The main degradation pathways for this compound are oxidation, hydrolysis, and photodegradation. The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other degradation products. As a hygroscopic salt, it can absorb water, leading to hydrolysis. Exposure to light, particularly UV light, can also induce degradation.

Q5: Is this compound compatible with all common laboratory solvents?

A5: this compound is soluble in water and methanol.[2] It is generally incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides, as these can promote degradation.[3] When preparing solutions, it is essential to use high-purity, dry solvents to minimize the risk of degradation.

III. Troubleshooting Guide: Addressing Common Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.

Problem Potential Cause & Explanation Recommended Solution
Inconsistent biological assay results or loss of compound potency. This is a strong indicator of compound degradation. The active concentration of your compound may be lower than calculated due to instability in your experimental conditions (e.g., solution, temperature, light exposure).- Always prepare solutions fresh from solid material before each experiment. - If solutions must be stored, use single-use aliquots stored at -80°C and protected from light. - Perform a purity check of your stock material using a validated analytical method, such as HPLC.
Appearance of new, unexpected peaks in my HPLC chromatogram. The presence of new peaks suggests the formation of degradation products. This could be due to improper storage of the solid material or instability of the compound in the analytical mobile phase or sample solvent.- Review the storage conditions of your solid sample. - Investigate the pH and composition of your mobile phase and sample solvent for compatibility. - Conduct a forced degradation study (see Protocol 1) to identify potential degradation products and confirm if the new peaks correspond to these.
The solid compound has developed a yellowish or brownish tint over time. Color change is often a visual sign of oxidative degradation or exposure to light. The chromophores formed in the degradation products can impart color.- Discard the discolored material as its purity is compromised. - Ensure future batches are stored under an inert atmosphere (e.g., argon or nitrogen) and in a light-resistant container.
Poor peak shape (e.g., tailing) in reverse-phase HPLC analysis. Piperazine derivatives are basic compounds and can interact with residual silanols on the silica-based stationary phase of the HPLC column, leading to peak tailing.- Adjust the pH of the mobile phase to be at least 2 pH units below the pKa of the compound to ensure it is in its protonated form. - Add a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1%) to block the active silanol sites. - Consider using a column with a different stationary phase, such as a C8 or phenyl column, which may offer different selectivity.

IV. Experimental Protocols

As a Senior Application Scientist, I've outlined the following protocols to help you proactively assess and manage the stability of your this compound.

Protocol 1: Forced Degradation Study

This study is crucial for identifying potential degradation products and establishing a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated oven, photostability chamber, and pH meter

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of the compound in 0.1 M HCl. Store at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Store at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Store at room temperature for 24 hours. If no degradation is observed, repeat with 30% hydrogen peroxide.

  • Thermal Degradation: Place the solid compound in a calibrated oven at 80°C for 48 hours.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: Analyze all samples, along with an unstressed control, using a suitable analytical method like HPLC (see Protocol 2).

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) HPLC HPLC Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (0.1M & 1M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidative Degradation (3% & 30% H2O2, RT) Oxidation->HPLC Analyze Samples Thermal Thermal Degradation (Solid, 80°C) Thermal->HPLC Analyze Samples Photo Photostability (Solid & Solution) Photo->HPLC Analyze Samples Characterization Characterization of Degradation Products HPLC->Characterization API 1-(2-Methoxyphenyl)piperazine hydrobromide API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photo Expose to

Caption: Forced degradation experimental workflow.

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust HPLC method is essential to separate the parent compound from any potential degradation products.

Objective: To develop an HPLC method capable of resolving this compound from its degradation products.

Suggested Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm and 254 nm (or use a PDA detector to scan for the optimal wavelength)

  • Injection Volume: 10 µL

Procedure:

  • Initial Analysis: Inject a solution of the unstressed compound to determine its retention time and peak purity.

  • Analysis of Stressed Samples: Inject the samples generated from the forced degradation study (Protocol 1).

  • Method Optimization: Adjust the mobile phase composition, gradient slope, pH, and flow rate to achieve a resolution of >1.5 between the parent peak and all degradation product peaks. If co-elution occurs, consider a different column chemistry (e.g., Phenyl-Hexyl).

  • Method Validation: Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

HPLC Method Development cluster_setup Initial Setup cluster_optimization Optimization Loop cluster_validation Finalization Setup Select Column & Mobile Phase Unstressed Analyze Unstressed Sample Setup->Unstressed Stressed Analyze Stressed Samples Unstressed->Stressed Evaluate Evaluate Resolution (Rs > 1.5?) Stressed->Evaluate Adjust Adjust Parameters (Gradient, pH, Column) Evaluate->Adjust No Optimized Optimized Method Evaluate->Optimized Yes Adjust->Stressed Validate Validate Method (ICH) Optimized->Validate

Caption: HPLC method development and optimization workflow.

V. Potential Degradation Pathways

Based on the chemistry of piperazine and its derivatives, the following degradation pathways are plausible for this compound.

Degradation Pathways cluster_products Potential Degradation Products Parent This compound N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation Ring_Opened Ring-Opened Products (e.g., Ethylenediamine derivative) Parent->Ring_Opened Hydrolysis Demethylated Demethylated Product (Phenolic derivative) Parent->Demethylated Acid Hydrolysis/Thermal Formylated N-Formylpiperazine Derivative Parent->Formylated Oxidation/Thermal

Caption: Potential degradation pathways.

VI. References

  • Capot Chemical. (2010). MSDS of this compound. Retrieved from --INVALID-LINK--

  • AK Scientific, Inc. (n.d.). 1-(2-Methoxyphenyl)piperazine HCl Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride(5464-78-8). Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2025). 1-(2-Methoxyphenyl)piperazine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Cayman Chemical. (2024). 1-(2-Methoxyphenyl)piperazine (hydrochloride) Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound(100939-96-6). Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025). Piperazine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Essential Safety and Logistical Information for Handling Piperazin-2-one-d6. Retrieved from --INVALID-LINK--

  • MedChemExpress. (2025). 1-(2-Methoxyphenyl)piperazine hydrochloride SDS. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • JIGS Chemical Limited. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1(2-Methoxyphenyl)piperazine hydrochloride. Retrieved from --INVALID-LINK--

  • Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin.

  • Lepaumier, H., et al. (2011). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Energy Procedia, 4, 1664-1671.

  • Rochelle, G. T., et al. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin.

  • Voice, A. K., & Rochelle, G. T. (2013). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO₂ capture. Energy Procedia, 37, 1829-1836.

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Retrieved from --INVALID-LINK--

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from --INVALID-LINK--

  • SWGDRUG. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from --INVALID-LINK--

  • Patel, P. R., & Reddy, M. N. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(11), 4843-4848.

  • SIELC Technologies. (n.d.). Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • Alsarra, I. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.

  • Alsalahat, I., et al. (2022). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances, 12(35), 22967-22974.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.

References

Validation & Comparative

A Comparative Guide to 1-(2-Methoxyphenyl)piperazine hydrobromide and Buspirone in Preclinical Anxiety Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anxiolytic drug discovery, understanding the preclinical performance of novel compounds in relation to established therapeutics is paramount. This guide provides an in-depth, objective comparison of 1-(2-Methoxyphenyl)piperazine hydrobromide (1-MPP), a notable arylpiperazine, and buspirone, a clinically utilized anxiolytic, within the context of widely accepted rodent anxiety models. By dissecting their mechanisms of action and evaluating their behavioral effects, this document aims to equip researchers with the critical insights needed for informed decision-making in the development of next-generation anxiolytics.

At a Glance: 1-MPP vs. Buspirone

Feature1-(2-Methoxyphenyl)piperazine (1-MPP)Buspirone
Primary Mechanism Serotonin 5-HT1A Receptor LigandSerotonin 5-HT1A Receptor Partial Agonist
Other Notable Targets α1-Adrenergic Receptors, 5-HT7 ReceptorsDopamine D2, D3, and D4 Receptors
Clinical Use Preclinical research toolTreatment of Generalized Anxiety Disorder (GAD)
Anxiolytic Profile in EPM Data on derivatives suggest anxiolytic potentialInconsistent; can be anxiolytic, ineffective, or anxiogenic-like depending on dose and conditions
Anxiolytic Profile in LDB Limited direct data availableAnxiolytic-like effects observed

Unraveling the Mechanisms of Action: A Tale of Two Serotonergic Modulators

The anxiolytic effects of both 1-MPP and buspirone are primarily attributed to their interaction with the serotonergic system, specifically the 5-HT1A receptor. However, their nuanced receptor binding profiles and functional activities give rise to distinct pharmacological characteristics.

Buspirone , an azapirone derivative, is a partial agonist at 5-HT1A receptors.[1][2][3] This means it binds to and activates these receptors, but with a lower intrinsic efficacy than the endogenous neurotransmitter, serotonin. At presynaptic 5-HT1A autoreceptors, this action reduces the firing rate of serotonergic neurons, while at postsynaptic 5-HT1A receptors, it modulates neuronal activity in key brain regions associated with anxiety, such as the hippocampus and amygdala. Furthermore, buspirone exhibits a complex interplay with dopamine receptors, acting as an antagonist at D2, D3, and D4 receptors, which may contribute to its overall therapeutic profile and side-effect liability.[4]

1-(2-Methoxyphenyl)piperazine (1-MPP) is a core structural motif found in many centrally acting compounds and is recognized as a high-affinity ligand for 5-HT1A receptors. While some derivatives of 1-MPP act as antagonists at 5-HT1A receptors, the parent compound's functional activity can vary depending on the specific chemical context. It also demonstrates affinity for other receptor systems, including α1-adrenergic and 5-HT7 receptors, which could influence its behavioral effects. The engagement of these multiple targets suggests a potentially broad mechanism of action that may differ significantly from the more focused 5-HT1A partial agonism of buspirone.

Signaling Pathways of Buspirone and 1-MPP

cluster_Buspirone Buspirone cluster_1MPP 1-MPP Buspirone Buspirone Buspirone_5HT1A 5-HT1A Receptor (Partial Agonist) Buspirone->Buspirone_5HT1A Buspirone_D2 D2 Receptor (Antagonist) Buspirone->Buspirone_D2 Buspirone_Anxiolysis Anxiolytic Effect Buspirone_5HT1A->Buspirone_Anxiolysis Buspirone_D2->Buspirone_Anxiolysis MPP 1-MPP MPP_5HT1A 5-HT1A Receptor (Ligand) MPP->MPP_5HT1A MPP_Alpha1 α1-Adrenergic Receptor MPP->MPP_Alpha1 MPP_5HT7 5-HT7 Receptor MPP->MPP_5HT7 MPP_Anxiolysis Potential Anxiolytic Effect MPP_5HT1A->MPP_Anxiolysis

Caption: Receptor binding profiles of Buspirone and 1-MPP.

Performance in Preclinical Anxiety Models: A Head-to-Head Comparison

The anxiolytic potential of novel compounds is typically assessed in a battery of behavioral assays in rodents. The elevated plus-maze (EPM) and the light-dark box (LDB) test are two of the most widely used models, capitalizing on the innate conflict between the drive to explore a novel environment and the aversion to open, brightly lit spaces.

The Elevated Plus-Maze (EPM)

The EPM consists of two open and two enclosed arms elevated from the floor. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Buspirone in the EPM: The performance of buspirone in the EPM is notably inconsistent. Some studies report anxiolytic-like effects, typically at lower doses, while others have found it to be inactive or even produce anxiogenic-like responses, characterized by a decrease in open arm exploration.[5][6][7] For instance, in Long-Evans rats, oral buspirone demonstrated anxiolytic activity in a narrow dose range of 0.03 to 0.3 mg/kg.[1][7] Conversely, in a mouse model of post-traumatic stress disorder, an anxiolytic-like effect was only observed at a dose of 2 mg/kg.[4] This variability highlights the sensitivity of buspirone's effects to factors such as dose, species, and the specific experimental conditions.

1-MPP in the EPM: Direct, quantitative data for 1-MPP hydrobromide in the EPM is limited in the published literature. However, studies on derivatives of 1-MPP suggest a potential for anxiolytic-like activity. For example, certain derivatives have been shown to increase open arm exploration in rats. The lack of direct comparative studies with buspirone necessitates further investigation to draw definitive conclusions about the relative efficacy of 1-MPP in this model.

The Light-Dark Box (LDB) Test

The LDB test consists of a chamber with a brightly illuminated compartment and a dark compartment, connected by an opening. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments.

Buspirone in the LDB: Buspirone has demonstrated anxiolytic-like activity in the LDB test. In a model of m-chlorophenylpiperazine (mCPP)-induced anxiety in rats, buspirone at doses of 0.25-0.5 mg/kg was effective in counteracting the anxiogenic effects of mCPP, increasing the exploratory activity in the light compartment.[8][9]

1-MPP in the LDB: Similar to the EPM, there is a scarcity of direct experimental data for 1-MPP hydrobromide in the LDB test. While some piperazine derivatives have shown anxiogenic-like effects in this model, the specific profile of 1-MPP remains to be thoroughly characterized.[10]

Experimental Workflow: Elevated Plus-Maze Test

cluster_workflow EPM Protocol start Acclimatize Animal to Testing Room drug_admin Administer 1-MPP, Buspirone, or Vehicle start->drug_admin Habituation Period placement Place Animal in Center of Maze drug_admin->placement Pre-treatment Time recording Record Behavior (e.g., 5 minutes) placement->recording analysis Analyze Time in Open Arms, Entries, etc. recording->analysis

Caption: A typical experimental workflow for the Elevated Plus-Maze test.

Expert Analysis and Future Directions

The available preclinical data paints a complex picture. Buspirone, despite its clinical efficacy in GAD, exhibits a challenging and often contradictory profile in rodent anxiety models like the EPM. This discrepancy may be attributable to its partial agonist activity at 5-HT1A receptors and its interactions with the dopaminergic system, which can lead to a narrow therapeutic window and dose-dependent shifts in behavioral outcomes. The anxiolytic effects of buspirone may also be influenced by its active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), which has shown more consistent anxiolytic-like effects in the EPM.[11]

For 1-MPP, the current body of evidence, largely derived from studies of its derivatives, suggests a promising anxiolytic potential mediated through its interaction with the serotonergic system. Its broader receptor-binding profile, encompassing adrenergic and other serotonin receptor subtypes, may offer a different therapeutic approach compared to buspirone. However, the lack of direct, head-to-head comparative studies with buspirone, and the limited data on the parent compound itself, are significant gaps in our understanding.

To definitively ascertain the comparative efficacy and therapeutic potential of 1-MPP, future research should focus on:

  • Direct Comparative Studies: Conducting well-controlled preclinical trials that directly compare the dose-response effects of 1-MPP hydrobromide and buspirone in a battery of anxiety models, including the EPM and LDB test.

  • Comprehensive Receptor Profiling: Fully characterizing the functional activity (agonist, antagonist, partial agonist) of 1-MPP at all its identified receptor targets to build a more complete mechanistic picture.

  • Exploring a Wider Range of Models: Evaluating 1-MPP in other anxiety paradigms, such as the Vogel conflict test and the social interaction test, to assess its efficacy across different domains of anxiety-related behavior.

By addressing these research gaps, the scientific community can gain a clearer understanding of the potential of this compound as a novel anxiolytic agent and its standing relative to established treatments like buspirone.

Experimental Protocols

Elevated Plus-Maze (EPM) Test
  • Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) elevated from the floor (e.g., 50 cm). The maze is typically made of a non-reflective material.

  • Acclimatization: Animals (rats or mice) are brought to the testing room at least 1 hour before the experiment to acclimate to the environment.

  • Drug Administration: The test compound (1-MPP or buspirone) or vehicle is administered at the appropriate pre-treatment time (e.g., 30-60 minutes before the test).

  • Testing Procedure:

    • The animal is placed in the center of the maze, facing one of the open arms.

    • Behavior is recorded for a set period, typically 5 minutes, using a video camera mounted above the maze.

    • The maze is cleaned with an appropriate solution (e.g., 70% ethanol) between each trial to eliminate olfactory cues.

  • Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Locomotor activity is often assessed by the total number of arm entries.

Light-Dark Box (LDB) Test
  • Apparatus: A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment. The compartments are connected by a small opening.

  • Acclimatization: Similar to the EPM, animals are acclimated to the testing room before the experiment.

  • Drug Administration: The test compound or vehicle is administered at the appropriate pre-treatment time.

  • Testing Procedure:

    • The animal is placed in the center of the illuminated compartment, facing away from the opening to the dark compartment.

    • Behavior is recorded for a set period, typically 5-10 minutes.

    • The apparatus is cleaned between trials.

  • Data Analysis: The primary measures of anxiety are the time spent in the light compartment and the number of transitions between the two compartments. An increase in these measures suggests an anxiolytic effect.

References

A Comparative Efficacy Analysis of 1-(2-Methoxyphenyl)piperazine Hydrobromide and Its Analogs as Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the efficacy of 1-(2-methoxyphenyl)piperazine (oMeOPP) hydrobromide and its structural analogs as ligands for serotonin (5-HT) receptors. Tailored for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), receptor binding affinities, and functional potencies of these compounds, supported by experimental data and detailed protocols. Our objective is to offer a scientifically rigorous resource that informs the selection and development of novel serotonergic agents.

Introduction to 1-(2-Methoxyphenyl)piperazine and its Therapeutic Relevance

The 1-(2-methoxyphenyl)piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] oMeOPP itself is a notable metabolite of several successful drugs, including the anxiolytic buspirone and the atypical antipsychotic aripiprazole. Its intrinsic affinity for various serotonin receptor subtypes, particularly the 5-HT1A and 5-HT2A receptors, has made it a critical pharmacophore in the design of novel central nervous system (CNS) therapeutics.[3] These receptors are implicated in a wide range of neuropsychiatric disorders, such as anxiety, depression, and schizophrenia, making them key targets for drug discovery.[4]

This guide will explore how modifications to the oMeOPP core structure influence binding affinity, selectivity, and functional activity at these crucial receptors. By understanding these nuances, researchers can better design next-generation ligands with improved therapeutic profiles.

Comparative Analysis of Receptor Binding Affinity

The efficacy of a ligand is fundamentally determined by its binding affinity (Ki) for its target receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of 1-(2-methoxyphenyl)piperazine and a selection of its key analogs for the 5-HT1A and α1-adrenergic receptors. The α1-adrenergic receptor is often a key off-target receptor for this class of compounds, and achieving selectivity is a primary goal in drug design.[5]

Compound5-HT1A Ki (nM)α1-adrenergic Ki (nM)Selectivity (α1/5-HT1A)Reference
1-(2-Methoxyphenyl)piperazine (oMeOPP)~25-100~50-200~2-4[6][7]
NAN-190 (1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine)0.60.81.3[5]
Analog 2j (4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine)0.464160[5]
WAY-100635 0.39>100>256[8]
Buspirone ~15-30>1000>33[1]

Note: Ki values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

The data clearly illustrates the impact of structural modifications on binding affinity and selectivity. While the parent compound, oMeOPP, exhibits moderate affinity for both 5-HT1A and α1-adrenergic receptors, the addition of a butyl-phthalimido moiety in NAN-190 dramatically increases 5-HT1A affinity, albeit with a concomitant increase in α1-adrenergic affinity, resulting in poor selectivity.[5] The strategic replacement of the phthalimide group with a bulky adamantane-carboxamide in Analog 2j maintains high 5-HT1A affinity while significantly reducing affinity for the α1-adrenergic receptor, leading to a remarkable 160-fold selectivity.[5] WAY-100635 and buspirone also demonstrate high selectivity for the 5-HT1A receptor.

Signaling Pathways and Functional Efficacy

Understanding the functional consequences of receptor binding is paramount. Ligands can act as agonists, antagonists, or partial agonists, each eliciting a distinct cellular response. The 5-HT1A and 5-HT2A receptors are G-protein coupled receptors (GPCRs) that trigger different intracellular signaling cascades upon activation.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is typically coupled to the Gi/o protein. Agonist binding inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This pathway is central to the therapeutic effects of many anxiolytic and antidepressant drugs.

5-HT1A Signaling Pathway Ligand 5-HT1A Agonist Receptor 5-HT1A Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Leads to 5-HT2A Signaling Pathway Ligand 5-HT2A Agonist Receptor 5-HT2A Receptor Ligand->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Increase IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing 5-HT1A receptors Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep Prepare [3H]8-OH-DPAT (radioligand) solution Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Incubation Filtration Rapid vacuum filtration to separate bound and free radioligand Incubation->Filtration Scintillation Liquid scintillation counting to quantify bound radioactivity Filtration->Scintillation IC50_Calc Calculate IC50 from competition curve Scintillation->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc

References

A Comparative Guide for Validating the Antagonistic Activity of 1-(2-Methoxyphenyl)piperazine at 5-HT1A Receptors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the rigorous validation of 1-(2-Methoxyphenyl)piperazine (MPP) as a 5-HT1A receptor antagonist. Moving beyond a simple recitation of protocols, this document delves into the causal logic behind experimental choices, ensuring a self-validating and robust approach to pharmacological characterization. We will objectively compare MPP's performance with established alternatives, supported by experimental data and detailed methodologies.

The Critical Role of 5-HT1A Receptors and Their Antagonists

The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key modulator of serotonergic neurotransmission in the central nervous system. Its activation is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately influences neuronal excitability and is implicated in a wide array of physiological and pathological processes, including anxiety, depression, and cognition.

5-HT1A receptor antagonists are indispensable pharmacological tools. They allow for the elucidation of the receptor's physiological functions by blocking the effects of the endogenous agonist, serotonin. Furthermore, they represent a potential therapeutic avenue for various neurological and psychiatric disorders. A true, or "silent," antagonist binds to the receptor with affinity but possesses no intrinsic activity, meaning it does not initiate a cellular response on its own.[1][2] Validating this lack of efficacy, alongside potent binding, is the cornerstone of antagonist characterization.

An Overview of 1-(2-Methoxyphenyl)piperazine (MPP)

1-(2-Methoxyphenyl)piperazine is a well-established chemical scaffold that interacts with multiple monoaminergic receptors. It is a known high-affinity ligand at 5-HT1A receptors and is widely classified as an antagonist. However, it's crucial to recognize that MPP and its analogs can exhibit varying degrees of selectivity, with notable affinity for other receptors such as α1-adrenergic and dopamine D2 receptors.[3][4][5] This underscores the necessity of a comprehensive validation workflow to confirm not only its antagonistic properties at the 5-HT1A receptor but also to understand its broader selectivity profile.

A Multi-Faceted Strategy for Antagonist Validation

A robust validation of MPP's antagonistic activity at the 5-HT1A receptor necessitates a two-pronged approach: first, quantifying its binding affinity, and second, functionally assessing its ability to block agonist-induced signaling.

Phase 1: Quantifying Receptor Binding Affinity

The initial and fundamental step is to determine the affinity of MPP for the 5-HT1A receptor. Competitive radioligand binding assays are the gold standard for this purpose.

Core Principle: This technique measures the ability of an unlabeled compound (the competitor, MPP) to displace a radioactive ligand (a radioligand) that is known to bind to the 5-HT1A receptor with high affinity and specificity. The concentration of MPP that displaces 50% of the specific binding of the radioligand is the IC50 value. This value, in conjunction with the radioligand's known affinity (Kd), is used to calculate the equilibrium dissociation constant (Ki) for MPP, which is an intrinsic measure of its binding affinity.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Essential Reagents:

    • Cell membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

    • Radioligand: Typically [³H]8-OH-DPAT (an agonist) or [³H]WAY-100635 (an antagonist).

    • Unlabeled Competitor: 1-(2-Methoxyphenyl)piperazine.

    • Non-specific binding control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT1A ligand like serotonin or WAY-100635.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Filtration apparatus: Glass fiber filters and a cell harvester.

    • Detection: Scintillation cocktail and a liquid scintillation counter.

  • Step-by-Step Procedure:

    • Combine cell membranes, a fixed concentration of the radioligand, and a range of concentrations of MPP in a multi-well plate.

    • Include wells for "total binding" (membranes and radioligand only) and "non-specific binding" (membranes, radioligand, and the non-specific control).

    • Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Rapidly filter the contents of each well through the glass fiber filters to separate the membrane-bound radioligand from the unbound.

    • Wash the filters with ice-cold assay buffer to minimize non-specific binding.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Analyzing the Data:

    • Subtract the non-specific binding counts from all other measurements to determine the specific binding.

    • Plot the percentage of specific binding as a function of the logarithm of the MPP concentration.

    • Fit the data using a non-linear regression model to derive the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

dot

Caption: Workflow for Competitive Radioligand Binding Assay.

Phase 2: Demonstrating Functional Antagonism

Confirming that MPP binds to the 5-HT1A receptor is only half the story. It is imperative to demonstrate that this binding translates into a functional blockade of agonist-induced signaling. Two primary assays are widely used for this purpose.

1. cAMP Accumulation Assay

Core Principle: Since the 5-HT1A receptor is Gi-coupled, its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[6] To measure this, intracellular cAMP levels are first artificially elevated using forskolin. The ability of a 5-HT1A agonist to reduce this forskolin-stimulated cAMP accumulation is then assessed. A true antagonist, like MPP, will counteract the agonist's effect, thereby restoring cAMP levels in a concentration-dependent manner.[7]

Detailed Protocol: cAMP Accumulation Assay

  • Essential Reagents:

    • A whole-cell system expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).[8]

    • 5-HT1A Agonist: e.g., 8-OH-DPAT or serotonin.

    • Adenylyl Cyclase Stimulator: Forskolin.

    • Test Compound: 1-(2-Methoxyphenyl)piperazine.

    • cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.[7]

  • Step-by-Step Procedure:

    • Culture the 5-HT1A expressing cells in a multi-well plate.

    • Pre-incubate the cells with a range of concentrations of MPP.

    • Add a fixed, sub-maximal concentration (e.g., EC80) of the 5-HT1A agonist.

    • Immediately add forskolin to stimulate cAMP production.

    • Incubate to allow for cAMP accumulation (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, following the manufacturer's protocol.

  • Analyzing the Data:

    • Plot the measured cAMP levels against the logarithm of the MPP concentration.

    • The resulting curve should demonstrate a concentration-dependent reversal of the agonist-induced inhibition of cAMP.

    • Determine the IC50 value for MPP's antagonistic effect. This can be further analyzed using a Schild plot to determine the pA2 value, a measure of antagonist potency.

dot

G cluster_pathway 5-HT1A Signaling Cascade Agonist 5-HT Agonist Receptor 5-HT1A Receptor Agonist->Receptor Activates G_Protein Gi/o Protein Receptor->G_Protein Activates MPP MPP (Antagonist) MPP->Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate Cell_Response Cellular Response cAMP->Cell_Response

Caption: Antagonistic action of MPP on the 5-HT1A signaling pathway.

2. [³⁵S]GTPγS Binding Assay

Core Principle: This is a more direct measure of G-protein activation.[9] When a GPCR is activated by an agonist, it catalyzes the exchange of GDP for GTP on its associated Gα subunit. This assay utilizes a non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS.[10] Agonist stimulation increases the incorporation of [³⁵S]GTPγS into the G-proteins, which can be measured. An antagonist will block this agonist-stimulated binding.[9][11]

Detailed Protocol: [³⁵S]GTPγS Binding Assay

  • Essential Reagents:

    • Cell membranes expressing the 5-HT1A receptor.

    • Radioligand: [³⁵S]GTPγS.

    • GDP (to ensure G-proteins are in their inactive state).

    • 5-HT1A Agonist.

    • Test Compound: 1-(2-Methoxyphenyl)piperazine.

    • Assay Buffer: Typically contains Mg²⁺ and NaCl.

  • Step-by-Step Procedure:

    • Pre-incubate the cell membranes with GDP and a range of concentrations of MPP.

    • Add a fixed concentration of the 5-HT1A agonist.

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • Incubate to allow for G-protein activation and radioligand binding (e.g., 60 minutes at 30°C).

    • Terminate the reaction by rapid filtration, similar to the radioligand binding assay.

    • Measure the filter-bound radioactivity.

  • Analyzing the Data:

    • Plot the amount of [³⁵S]GTPγS bound versus the logarithm of the MPP concentration.

    • Determine the IC50 for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

A Comparative Look: MPP vs. Alternative 5-HT1A Antagonists

To truly understand the pharmacological profile of MPP, its properties must be benchmarked against other well-characterized 5-HT1A antagonists.

CompoundKi (nM) at Human 5-HT1AFunctional ProfileKey Selectivity Considerations
1-(2-Methoxyphenyl)piperazine (MPP) ~1-5Potent AntagonistAlso binds to α1-adrenergic and D2 receptors.[3][4][5]
WAY-100635 ~0.4-1Potent, Selective, Silent Antagonist[1][12]Considered the "gold standard" for 5-HT1A selectivity.[13][14]
NAN-190 ~0.6-5Partial Agonist/AntagonistHas significant α1-adrenergic affinity.[4][15]
Spiperone ~10-30AntagonistHigh affinity for D2 and 5-HT2A receptors.[3][16]

Key Insights from the Comparison:

  • WAY-100635 stands out as the most selective and potent "silent" antagonist, making it an ideal positive control for validating new antagonists and for studies requiring precise targeting of the 5-HT1A receptor.[12][13][14]

  • NAN-190 serves as a cautionary example of a compound with mixed efficacy (partial agonism), which can vary depending on the specific assay and tissue being studied.[15] This highlights the importance of using a battery of functional assays.

  • Spiperone is a less selective antagonist, and its use requires careful consideration of its potent off-target effects at dopamine and other serotonin receptors.[3][16]

  • MPP offers high affinity for the 5-HT1A receptor but its utility may be tempered by its affinity for other receptors. For experiments where absolute selectivity is paramount, WAY-100635 may be a more suitable tool. However, the multi-target profile of MPP could be of interest in certain therapeutic contexts.

Concluding Remarks

The validation of 1-(2-Methoxyphenyl)piperazine as a 5-HT1A receptor antagonist is a multi-step process that demands scientific rigor. By systematically determining its binding affinity through competitive radioligand binding assays and confirming its functional blockade of agonist activity via cAMP or GTPγS assays, researchers can build a comprehensive pharmacological profile. The comparative data presented here provides the necessary context to interpret these findings, positioning MPP relative to other critical tool compounds in the field. This thorough, evidence-based approach is essential for the credible application of MPP in both basic research and drug development endeavors.

References

Decoding the Selectivity of 1-(2-Methoxyphenyl)piperazine: A Comparative Guide to its Neurotransmitter Receptor Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuropharmacology and drug development, the utility of a chemical probe is dictated by its specificity. 1-(2-Methoxyphenyl)piperazine (2-MPP), a core structural motif in many centrally acting agents and a principal metabolite of the atypical antipsychotic aripiprazole, is frequently employed in research settings.[1] However, its promiscuous binding profile can be a significant confounding factor in experimental design and data interpretation. This guide provides an in-depth, objective comparison of the cross-reactivity profile of 1-(2-Methoxyphenyl)piperazine hydrobromide, supported by experimental data, to enable informed decisions in research applications.

Introduction: The Arylpiperazine Dilemma

Arylpiperazine moieties are privileged structures in medicinal chemistry, known to interact with a wide range of aminergic G-protein coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic subtypes.[1] 2-MPP is a prototypical example, valued as a synthetic intermediate for potent and selective ligands.[2][3] Its own pharmacological profile, however, is far from selective. Understanding the degree to which 2-MPP interacts with off-target receptors is critical for any researcher using it as a tool or studying the metabolism of drugs that produce it, such as aripiprazole. An uncharacterized cross-reactivity profile can lead to misinterpretation of experimental outcomes, attributing an observed effect to a primary target when an off-target interaction is responsible.

This guide will dissect the binding affinity of 2-MPP across a panel of key central nervous system (CNS) receptors, compare its profile to both a highly selective and a broadly non-selective compound, and provide the detailed methodologies required to validate these findings in your own laboratory.

The Cross-Reactivity Fingerprint of 1-(2-Methoxyphenyl)piperazine

The binding affinity of a compound, typically expressed as the inhibition constant (Kᵢ), is the fundamental measure of its potency at a given receptor. A lower Kᵢ value signifies higher binding affinity. Data compiled from the National Institute of Mental Health's Psychoactive Drug Screening Program (NIMH PDSP) Kᵢ database provides a quantitative fingerprint of 2-MPP's interactions.

Receptor FamilyReceptor Subtype1-(2-Methoxyphenyl)piperazine Kᵢ (nM)
Serotonin 5-HT₁A130
5-HT₁B1800
5-HT₁D1200
5-HT₂A140
5-HT₂B3.8
5-HT₂C260
5-HT₃2500
5-HT₆500
5-HT₇81
Adrenergic Alpha₁A49
Alpha₁B110
Alpha₁D120
Alpha₂A150
Alpha₂B54
Alpha₂C130
Dopamine D₁>10000
D₂2100
D₃430
D₄180
Histamine H₁120
Data sourced from the NIMH PDSP Kᵢ Database. Lower Kᵢ values indicate stronger binding affinity.

Analysis of the Binding Profile:

The data reveals a highly promiscuous binding profile for 2-MPP. While it is often discussed in the context of serotonin receptors, its highest affinities are not for the classic 5-HT₁A receptor, but rather for the 5-HT₂B (Kᵢ = 3.8 nM) , Alpha₂B (Kᵢ = 54 nM) , and Alpha₁A (Kᵢ = 49 nM) adrenergic receptors. Its affinity for the 5-HT₁A receptor (Kᵢ = 130 nM) is moderate, and comparable to its affinity for the 5-HT₂A (Kᵢ = 140 nM), Alpha₂C (Kᵢ = 130 nM), and H₁ (Kᵢ = 120 nM) receptors.

This profile indicates that at concentrations used to engage the 5-HT₁A receptor, 2-MPP will simultaneously interact with high affinity at several other serotonin and adrenergic receptors. This lack of selectivity is a critical consideration for researchers. For instance, an experiment designed to probe 5-HT₁A function using 2-MPP could be significantly confounded by concurrent activation or blockade of 5-HT₂B and various alpha-adrenergic receptors.

Comparative Analysis: Putting the Profile into Context

To fully appreciate the cross-reactivity of 2-MPP, it is essential to compare its profile against compounds with well-defined selectivity. We will use two examples: the highly selective 5-HT₁A agonist 8-OH-DPAT and the broadly acting, non-selective atypical antipsychotic Aripiprazole , for which 2-MPP is a metabolite.

Receptor1-(2-Methoxyphenyl)piperazine Kᵢ (nM)8-OH-DPAT Kᵢ (nM)Aripiprazole Kᵢ (nM)
5-HT₁A 1300.81.65
5-HT₂A 14011003.4
5-HT₂B 3.8>100000.36
5-HT₇ 812419
D₂ 210014000.34
D₃ 43033000.8
Alpha₁A 49180057
Alpha₂A 15018005100
H₁ 120>1000019
Data sourced from the NIMH PDSP Kᵢ Database. This table highlights key receptors for comparative purposes.

Key Insights from the Comparison:

  • Against a Selective Agonist (8-OH-DPAT): The comparison starkly illustrates the concept of selectivity. 8-OH-DPAT displays a greater than 1000-fold selectivity for the 5-HT₁A receptor over most other receptors listed. In contrast, 2-MPP shows only marginal selectivity for 5-HT₁A over several other receptors, and in fact, binds more tightly to 5-HT₂B and several adrenergic subtypes.

  • Against its Parent Drug (Aripiprazole): Aripiprazole itself has a complex, multi-receptor binding profile, but with notably high affinity for D₂ and 5-HT₁A receptors.[4][5] The metabolite, 2-MPP, retains a broad spectrum of activity but with generally lower affinity across the board compared to its parent compound. However, its significant affinity for alpha-adrenergic and 5-HT₂B receptors suggests that it could contribute to the overall pharmacological effect and side-effect profile of aripiprazole.

Methodologies for Profiling Cross-Reactivity

To ensure scientific integrity, the binding affinities presented in this guide are determined using standardized, validated experimental protocols. Below are the detailed methodologies for two cornerstone assays in receptor pharmacology.

Radioligand Binding Assay for Competitive Inhibition (Kᵢ Determination)

This assay is the gold standard for determining the binding affinity of an unlabeled compound (like 2-MPP) by measuring its ability to displace a known, radioactively labeled ligand from a receptor.

Causality Behind Experimental Choices:

  • The Principle: This is a competitive binding experiment. The unlabeled "cold" ligand (our test compound) competes with a "hot" radioligand for a finite number of receptors. The more potent the cold ligand, the less of it is needed to displace the hot ligand.

  • Why Cell Membranes? GPCRs are transmembrane proteins. Using membranes prepared from cells overexpressing a specific receptor provides a concentrated, biologically relevant source of the target.

  • Non-Specific Binding: Some radioligand will stick to the filter paper or lipids non-specifically. This is measured by adding a very high concentration of a known, potent unlabeled ligand to saturate all specific receptor sites, leaving only the non-specific signal. This value must be subtracted to determine the true, specific binding.

  • From IC₅₀ to Kᵢ: The assay directly measures the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). To find the Kᵢ (the actual inhibition constant), the Cheng-Prusoff equation is used, which accounts for the concentration and affinity (Kₔ) of the radioligand used in the assay.

Step-by-Step Protocol:

  • Receptor Membrane Preparation:

    • Culture cells (e.g., HEK293) stably expressing the human receptor of interest.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and re-centrifuge.

    • Resuspend the final pellet in assay buffer and determine the total protein concentration (e.g., using a BCA assay).

  • Assay Execution:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Receptor membranes + radioligand + assay buffer.

      • Non-Specific Binding (NSB): Receptor membranes + radioligand + a high concentration of a known unlabeled competitor (e.g., 10 µM of a standard antagonist).

      • Competition Binding: Receptor membranes + radioligand + serial dilutions of the test compound (this compound).

    • The radioligand concentration should ideally be at or below its Kₔ value for the receptor.

    • Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C), which traps the membranes.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Mean NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation :

      • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

      • Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Culture Cells w/ Receptor of Interest P2 Homogenize & Isolate Cell Membranes P1->P2 P3 Quantify Protein Concentration P2->P3 A2 Incubate Membranes with Radioligand & 2-MPP P3->A2 A1 Prepare Serial Dilutions of 2-MPP A1->A2 D1 Filter & Wash to Separate Bound/Free A2->D1 D2 Scintillation Counting (Measure Radioactivity) D1->D2 D3 Calculate Specific Binding (Total - Non-Specific) D2->D3 D4 Plot Competition Curve & Determine IC50 D3->D4 D5 Calculate Ki using Cheng-Prusoff Equation D4->D5

Workflow for Radioligand Competitive Binding Assay.
Functional Assay: cAMP Measurement for Gs/Gi-Coupled Receptors

Binding affinity (Kᵢ) does not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on receptor function. Functional assays are required to determine this. Many aminergic receptors are coupled to G-proteins that either stimulate (Gₛ) or inhibit (Gᵢ) the production of cyclic AMP (cAMP). Measuring changes in intracellular cAMP is a robust method to assess functional activity.

Step-by-Step Protocol (Antagonist Mode for a Gᵢ-Coupled Receptor):

  • Cell Preparation:

    • Seed cells expressing the Gᵢ-coupled receptor of interest into a 96-well plate.

    • Allow cells to adhere and grow overnight.

  • Assay Execution:

    • Pre-incubate the cells with varying concentrations of the test compound (2-MPP) for a defined period (e.g., 15-30 minutes). This allows the potential antagonist to occupy the receptors.

    • Add a known Gᵢ agonist at a concentration that elicits a sub-maximal response (typically EC₈₀). This agonist will attempt to inhibit cAMP production.

    • Simultaneously or immediately after, add a cAMP-stimulating agent like Forskolin . Forskolin directly activates adenylyl cyclase, creating a high, measurable baseline of cAMP. The Gᵢ agonist's effect will be to reduce this Forskolin-stimulated cAMP level.

    • Incubate for a defined period (e.g., 30 minutes) to allow for cAMP modulation.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA principles.

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of the test compound (2-MPP).

    • If 2-MPP is an antagonist, it will reverse the inhibitory effect of the Gᵢ agonist, causing cAMP levels to rise back towards the Forskolin-only control level.

    • Fit the data to determine the IC₅₀ of the antagonist effect. This IC₅₀ value represents the concentration of 2-MPP required to block 50% of the agonist's effect.

G cluster_pathway Gᵢ-Coupled Receptor Signaling Ligand Gᵢ Agonist Receptor Gᵢ-Coupled Receptor Ligand->Receptor G_Protein Gαᵢβγ Receptor->G_Protein activates G_alpha Gαᵢ-GTP (Active) G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits cAMP cAMP (Reduced) AC->cAMP ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC activates Antagonist 2-MPP (Antagonist) Antagonist->Receptor

Signaling pathway for a Gᵢ-coupled receptor.

Conclusion and Recommendations for Researchers

The empirical data clearly demonstrates that 1-(2-Methoxyphenyl)piperazine is a non-selective compound with significant affinity for multiple serotonin, adrenergic, and to a lesser extent, dopamine and histamine receptors. Its highest affinity is for the 5-HT₂B receptor, followed closely by several alpha-adrenergic subtypes.

For the researcher, this has critical implications:

  • Avoid Use as a Selective Tool: 2-MPP should not be used as a selective ligand for any single receptor subtype in cellular or in vivo experiments. Its promiscuity makes it impossible to attribute observed effects to a single molecular target without extensive counter-screening and the use of more selective antagonists for each potential off-target receptor.

  • Consider its Role as a Metabolite: When studying drugs that are metabolized to 2-MPP (most notably, aripiprazole), its multi-receptor binding profile must be considered as a potential contributor to the parent drug's overall therapeutic action and side-effect profile.

  • Prioritize Selectivity: For targeted pharmacological studies, researchers should always prioritize compounds with the highest available selectivity for their target of interest. A compound like 8-OH-DPAT is a far superior choice for selectively probing 5-HT₁A receptor function.

By understanding the complete cross-reactivity profile of common chemical tools like 1-(2-Methoxyphenyl)piperazine, the scientific community can design more rigorous experiments, ensure more reliable data, and ultimately accelerate the pace of drug discovery and neuropharmacological research.

References

A Head-to-Head In Vitro Comparison: Unmasking the Potency of WAY-100635 vs. the Foundational Scaffold 1-(2-Methoxyphenyl)piperazine at the 5-HT1A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of neuropharmacology, the serotonin 1A (5-HT1A) receptor stands out as a pivotal target for therapeutic intervention in anxiety, depression, and other CNS disorders.[1] As a G-protein coupled receptor (GPCR), its modulation requires ligands with precise affinity and functional activity. This guide provides an in-depth, technical comparison of the in vitro potency of two pertinent molecules: WAY-100635 , the gold-standard silent antagonist, and 1-(2-Methoxyphenyl)piperazine (o-MeOPP) , a foundational chemical scaffold from which countless high-affinity serotonergic ligands, including WAY-100635 itself, are derived.

This analysis moves beyond a simple data sheet, delving into the causality behind experimental design and interpreting the quantitative data to provide researchers with actionable insights for their own drug discovery and characterization workflows.

Meet the Ligands: The Standard-Bearer and the Scaffold

WAY-100635: A derivative of phenylpiperazine, WAY-100635 is widely regarded as the quintessential selective and high-affinity 5-HT1A receptor antagonist.[2] Its discovery was a watershed moment, providing the field with a reliable tool to isolate and study 5-HT1A receptor function without the confounding partial agonism of earlier compounds.[3] It is termed a "silent" antagonist, indicating it has no intrinsic activity at the receptor; it simply binds and blocks.

1-(2-Methoxyphenyl)piperazine (o-MeOPP): This molecule is a key synthetic intermediate for a vast number of psychoactive compounds.[4][5] The (2-methoxyphenyl)piperazine moiety is a well-established "pharmacophore" that confers affinity for serotonin receptors.[6] Studies have shown that the ortho-methoxy group, in particular, is favorable for a marked increase in 5-HT1A affinity compared to meta or para substitutions.[7] While o-MeOPP itself is a ligand, its primary role in modern pharmacology is as a building block for more complex, potent, and selective molecules.[8]

Experimental Design: A Dual-Pronged Approach to Potency

To comprehensively compare these two compounds in vitro, a two-assay workflow is essential. This approach allows us to dissect both binding affinity (the strength of the interaction) and functional efficacy (the biological consequence of that interaction).

  • Radioligand Competition Binding Assay: This classic method quantifies the binding affinity (expressed as the inhibition constant, Kᵢ) of a test compound by measuring its ability to displace a radioactive ligand of known high affinity from the receptor.

  • [³⁵S]GTPγS Functional Binding Assay: This assay measures the first step in G-protein activation following receptor stimulation. Because the 5-HT1A receptor is coupled to inhibitory G-proteins (Gᵢ/ₒ), agonist binding triggers the exchange of GDP for GTP. This assay uses a non-hydrolyzable radiolabeled analog, [³⁵S]GTPγS, to directly quantify receptor activation, allowing for the differentiation of agonists, antagonists, and inverse agonists.[9][10]

G cluster_prep Tissue/Cell Preparation cluster_binding Assay 1: Radioligand Binding cluster_functional Assay 2: [³⁵S]GTPγS Functional Assay prep1 Source Material (e.g., Rat Hippocampus or HEK-293 cells expressing 5-HT1A) prep2 Homogenization in Lysis Buffer prep1->prep2 prep3 Centrifugation & Washing prep2->prep3 prep4 Final Membrane Pellet Resuspended in Assay Buffer prep3->prep4 b_start Incubate Membranes with: 1. Radioligand ([³H]8-OH-DPAT) 2. Test Compound (WAY-100635 or o-MeOPP) (Varying Concentrations) prep4->b_start f_start Incubate Membranes with: 1. [³⁵S]GTPγS & GDP 2. 5-HT1A Agonist (e.g., 8-OH-DPAT) 3. Test Compound (Antagonist Mode) prep4->f_start b_sep Rapid Vacuum Filtration (Separates Bound vs. Free Radioligand) b_start->b_sep b_detect Scintillation Counting (Quantifies Bound Radioactivity) b_sep->b_detect b_analysis Data Analysis: IC₅₀ → Kᵢ Calculation (Cheng-Prusoff) b_detect->b_analysis f_sep Rapid Vacuum Filtration f_start->f_sep f_detect Scintillation Counting (Quantifies G-Protein Activation) f_sep->f_detect f_analysis Data Analysis: EC₅₀ (Agonists) IC₅₀ / Kₑ (Antagonists) f_detect->f_analysis

References

head-to-head comparison of different synthesis routes for 1-(2-Methoxyphenyl)piperazine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Head-to-Head Comparison of Synthesis Routes for 1-(2-Methoxyphenyl)piperazine Hydrobromide

Introduction

1-(2-Methoxyphenyl)piperazine is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system and cardiovascular system.[1][2] It forms the core scaffold for drugs such as the antihypertensive agent Urapidil and the tranquilizer Enciprazine.[2] For pharmaceutical use, it is often prepared as a salt to improve its stability and handling properties, with the hydrobromide and hydrochloride salts being common forms.[1][2][3]

The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for drug development professionals. This guide provides a detailed, head-to-head comparison of the primary synthetic methodologies for preparing 1-(2-Methoxyphenyl)piperazine, culminating in its hydrobromide salt. We will dissect each route, presenting experimental data, step-by-step protocols, and a critical evaluation of their respective advantages and limitations.

Comparative Analysis of Synthetic Routes

The synthesis of 1-(2-Methoxyphenyl)piperazine predominantly follows two strategic pathways: the classical nucleophilic substitution approach and the modern palladium-catalyzed cross-coupling reaction. A notable variation of the classical approach involves an efficient "one-pot" procedure.

Route 1: Classical Nucleophilic Substitution with bis(2-haloethyl)amine

This traditional and widely cited method involves the direct reaction of o-anisidine with a bis(2-haloethyl)amine, typically the hydrochloride or hydrobromide salt.[1][4] The core of this reaction is a double N-alkylation of the aniline nitrogen, followed by an intramolecular cyclization to form the piperazine ring.

Mechanism and Rationale: The primary amino group of o-anisidine acts as a nucleophile, attacking the electrophilic carbon of the bis(2-haloethyl)amine. This occurs twice to form a di-alkylated intermediate which then cyclizes. The reaction is typically performed at elevated temperatures to overcome the activation energy required for the C-N bond formation.[5] The choice between bis(2-chloroethyl)amine and bis(2-bromoethyl)amine is a key experimental variable; the bromo derivative is more reactive, often leading to higher yields and shorter reaction times, but is also more expensive.[1]

Workflow Diagram

A o-Anisidine C Solvent (e.g., Ethanol) Heat A->C B bis(2-bromoethyl)amine Hydrobromide B->C D 1-(2-Methoxyphenyl)piperazine (Free Base) C->D Cyclization E Work-up & Purification D->E G 1-(2-Methoxyphenyl)piperazine Hydrobromide E->G F Hydrobromic Acid F->G Salt Formation

Caption: Workflow for the classical nucleophilic substitution route.

Experimental Protocol (Adapted from Zhang Cui'e et al.)[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine o-anisidine (1.0 eq), bis(2-bromoethyl)amine hydrobromide (1.05 eq), and a suitable solvent such as ethanol.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, it is collected by filtration. The filtrate is concentrated under reduced pressure.

  • Work-up: The residue is dissolved in water and the pH is adjusted to >10 with a strong base (e.g., NaOH) to liberate the free base.

  • Extraction & Purification: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography or recrystallization from a suitable solvent like 95% ethanol.[2]

  • Salt Formation: The purified free base is dissolved in a minimal amount of a solvent like isopropanol. A solution of hydrobromic acid (e.g., 48% aqueous HBr) is added dropwise with stirring until the solution is acidic. The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

A more contemporary approach utilizes the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[4][6] This route typically involves coupling an aryl halide (e.g., 1-bromo-2-methoxybenzene) with a mono-Boc-protected piperazine, followed by deprotection and salt formation.[7]

Mechanism and Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps include oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylpiperazine and regenerate the Pd(0) catalyst. The use of a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) is crucial for the efficiency of the catalytic cycle.[7][8] Protecting one nitrogen of piperazine with a tert-butyloxycarbonyl (Boc) group prevents undesired double arylation.

Workflow Diagram

A 1-Bromo-2-methoxybenzene C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., Cs2CO3) Toluene, Heat A->C B tert-butyl piperazine-1-carboxylate B->C D tert-butyl 4-(2-methoxyphenyl) piperazine-1-carboxylate C->D Buchwald-Hartwig Coupling E Acid (e.g., HCl in Ether) D->E Boc Deprotection F 1-(2-Methoxyphenyl)piperazine (Free Base) E->F G Hydrobromic Acid F->G Salt Formation H 1-(2-Methoxyphenyl)piperazine Hydrobromide G->H

Caption: Workflow for the Buchwald-Hartwig amination route.

Experimental Protocol (Adapted from literature procedures)[7]

  • Reaction Setup: To an oven-dried, nitrogen-flushed flask, add the palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3), the phosphine ligand (e.g., BINAP), and a strong base (e.g., Cs2CO3 or NaOtBu).

  • Reagent Addition: Add anhydrous toluene, followed by 1-bromo-2-methoxybenzene (1.0 eq) and tert-butyl piperazine-1-carboxylate (1.1 eq).

  • Reaction: Heat the mixture to 90-110°C and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by flash chromatography to yield tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate.

  • Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent like ethyl acetate or diethyl ether. Add an excess of ethereal HCl or a solution of trifluoroacetic acid and stir at room temperature for 1.5-2 hours.[7]

  • Isolation & Salt Formation: The resulting hydrochloride salt often precipitates and can be collected by filtration. To obtain the hydrobromide, the free base must first be liberated by treatment with a base, extracted, and then treated with hydrobromic acid as described in Route 1.

Route 3: "One-Pot" Synthesis from Diethanolamine

This modified classical approach enhances efficiency by generating the reactive bis(β,β′-bromoethyl)amine hydrobromide in situ from diethanolamine and hydrobromic acid.[2] This intermediate is then reacted directly with o-anisidine in the same reaction vessel, avoiding the isolation of the highly toxic bis(2-bromoethyl)amine intermediate.[2]

Mechanism and Rationale: The reaction begins with the conversion of the hydroxyl groups of diethanolamine into bromides by refluxing with concentrated hydrobromic acid. After removing excess HBr by distillation, the o-anisidine is added, and the subsequent nucleophilic substitution and cyclization proceed as in Route 1. This "one-pot" strategy improves safety and process efficiency by reducing the number of unit operations and avoiding the handling of a hazardous intermediate.[2][9]

Workflow Diagram

A Diethanolamine C Reflux (12h) Distill excess HBr A->C B 40% Hydrobromic Acid B->C D bis(2-bromoethyl)amine Hydrobromide (in situ) C->D Bromination E o-Anisidine Solvent, Heat D->E F 1-(2-Methoxyphenyl)piperazine Hydrobromide E->F Cyclization G Work-up & Recrystallization F->G H Purified Product G->H

Caption: Workflow for the "one-pot" synthesis from diethanolamine.

Experimental Protocol (Adapted from Guidechem)[2]

  • In Situ Reagent Formation: In a three-necked flask equipped with a stirrer, thermometer, and condenser, place diethanolamine (1.0 eq) and 40% hydrobromic acid (excess). Heat the mixture to reflux for 12 hours.

  • Removal of Excess Acid: Change the condenser to a distillation setup and distill off the excess hydrobromic acid until no more distillate is collected.

  • Cyclization: Cool the flask and add o-anisidine (0.9 eq relative to initial diethanolamine) and a solvent (e.g., ethanol). Heat the mixture to reflux for an additional 12-24 hours.

  • Isolation and Purification: Cool the reaction mixture. The product, this compound, often crystallizes directly. Collect the solid by filtration, wash with cold ethanol, and recrystallize from 95% ethanol to achieve high purity.

Head-to-Head Performance Comparison

ParameterRoute 1: Classical (Bromo)Route 2: Buchwald-HartwigRoute 3: "One-Pot"
Starting Materials o-Anisidine, bis(2-bromoethyl)amine HBr1-Bromo-2-methoxybenzene, Boc-piperazineo-Anisidine, Diethanolamine, HBr
Key Reagents ---Pd catalyst, Phosphine ligand, Base40% Hydrobromic Acid
Reported Yield ~80%[1]42% (for HCl salt, 2 steps)[7]Good (unspecified, but improved over isolation method)[2]
Reported Purity >98%[1]High purity after chromatography[7]High purity after recrystallization
Reaction Conditions High Temp (Reflux)High Temp (90-110°C), Inert AtmosphereHigh Temp (Reflux)
Reaction Time 12-24 hours12-24 hours>24 hours (two stages)
Pros High yield, well-established, no expensive catalystsBroad substrate scope, milder for some substratesAvoids isolation of toxic intermediate, cost-effective starting materials, fewer unit operations
Cons Uses toxic/carcinogenic intermediate, harsh conditionsExpensive catalyst and ligands, requires inert atmosphere, multi-step (protection/deprotection), potential for heavy metal contaminationLong reaction time, uses large excess of corrosive HBr

Conclusion and Expert Recommendation

The choice of synthesis route for this compound depends heavily on the scale of production, cost constraints, and available equipment.

  • For Large-Scale Industrial Production: The "One-Pot" Synthesis from Diethanolamine (Route 3) is arguably the most attractive option. It utilizes inexpensive and readily available starting materials (diethanolamine, HBr, o-anisidine) and streamlines the process by avoiding the isolation of the hazardous bis(2-bromoethyl)amine intermediate.[2] While the reaction times are long, the high atom economy and reduced handling steps make it suitable for manufacturing.

  • For Laboratory-Scale and Medicinal Chemistry: The Buchwald-Hartwig Amination (Route 2) offers the greatest flexibility, although it comes at a higher cost.[10] Its main advantage is the broad applicability to various substituted aryl halides and amines, making it ideal for generating libraries of analogues. However, the need for expensive and air-sensitive catalysts, multi-step procedures including protection and deprotection, and rigorous purification to remove palladium residues make it less appealing for producing large quantities of this specific intermediate.[4]

  • For a Balance of Yield and Simplicity: The Classical Nucleophilic Substitution (Route 1) , particularly with bis(2-bromoethyl)amine, remains a viable and high-yielding method.[1] It is straightforward and does not require specialized catalysts. However, the significant safety concerns associated with handling bis(2-haloethyl)amines necessitate stringent engineering controls, making it less favorable than the "one-pot" alternative when safety and process simplification are priorities.

Ultimately, for the specific synthesis of this compound, the elegance and efficiency of the "one-pot" approach make it the superior choice for process-oriented chemists, while the classical method remains a reliable, albeit more hazardous, alternative.

References

A Comparative Guide to Assessing the Serotonin Receptor Selectivity of 1-(2-Methoxyphenyl)piperazine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The immense diversity of the serotonin (5-hydroxytryptamine, 5-HT) receptor family, comprising at least 14 distinct subtypes, presents both a remarkable opportunity for therapeutic intervention and a significant challenge for drug development.[1] Achieving receptor subtype selectivity is paramount to maximizing therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive framework for assessing the selectivity of serotonergic ligands, using 1-(2-Methoxyphenyl)piperazine (1-MPP) hydrobromide as a representative arylpiperazine, a chemical class known for its interaction with serotonin receptors.[2] We will delve into the two foundational pillars of selectivity assessment—binding affinity and functional activity—explaining the causality behind the experimental choices and providing detailed, self-validating protocols for researchers in pharmacology and drug discovery.

Introduction: The Serotonergic System and the Imperative of Selectivity

Serotonin is a critical neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[3][4] Its actions are mediated by a complex family of receptors, broadly classified into seven families (5-HT1 to 5-HT7).[5] These families are further divided into subtypes, each with a unique distribution in the brain and periphery, and distinct signaling mechanisms.[1][6]

  • 5-HT1 Receptor Family (e.g., 5-HT1A, 5-HT1B, 5-HT1D): Typically coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulates ion channels.[6][7] They are key targets for anxiolytics and antidepressants.[4][8]

  • 5-HT2 Receptor Family (e.g., 5-HT2A, 5-HT2B, 5-HT2C): Coupled to Gq/11 proteins, they activate phospholipase C, leading to an increase in inositol phosphates (IP3) and diacylglycerol (DAG), which mobilizes intracellular calcium.[6] These receptors are targets for atypical antipsychotics and psychedelics.

  • 5-HT4, 5-HT6, 5-HT7 Receptors: These are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, increasing intracellular cAMP levels.[9][10] They are implicated in cognition, memory, and circadian rhythms.

This diversity means that a non-selective compound can trigger a cascade of unintended, and often undesirable, physiological effects. For instance, a ligand intended for the anxiolytic 5-HT1A receptor might also bind to the 5-HT2A receptor, potentially causing hallucinogenic effects, or to the α1-adrenergic receptor, leading to cardiovascular side effects.[11][12] Therefore, a rigorous and multi-faceted assessment of a compound's selectivity is not merely an academic exercise but a critical step in drug development.

The Methodological Pillars of Selectivity Profiling

A compound's interaction with a receptor is defined by two distinct but related properties: its ability to physically bind to the receptor (affinity) and its ability to elicit a biological response upon binding (functional activity). A comprehensive selectivity assessment must rigorously evaluate both.

Pillar 1: Binding Affinity - Quantifying Physical Interaction

The first step in characterizing a ligand is to determine its binding affinity for a panel of receptors. This is most commonly achieved through radioligand competition binding assays .[13][14]

The Principle of Causality: We begin with binding assays because they directly measure the physical interaction between the test compound (1-MPP) and the target receptor. This provides the inhibition constant (Ki), a fundamental measure of affinity. A low Ki value indicates high affinity. This experiment answers the question: "How tightly does the compound bind to the receptor?" without making assumptions about its functional effect.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Receptor Source (e.g., Cell Membranes, Brain Homogenate) Incubation Incubate Components: Receptor + Radioligand + Test Compound Membrane->Incubation Radioligand Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) Radioligand->Incubation TestCompound Test Compound (1-MPP) (Serial Dilutions) TestCompound->Incubation Filtration Rapid Vacuum Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting IC50 Generate Competition Curve (Plot % Inhibition vs. [1-MPP]) Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki Serotonin_Signaling cluster_ligands cluster_receptors cluster_gproteins cluster_effectors cluster_second_messengers Serotonin Serotonin or 1-MPP R_Gi 5-HT1A / 5-HT1B Serotonin->R_Gi R_Gq 5-HT2A / 5-HT2C Serotonin->R_Gq R_Gs 5-HT4 / 5-HT7 Serotonin->R_Gs Gi Gαi/o R_Gi->Gi Gq Gαq R_Gq->Gq Gs Gαs R_Gs->Gs AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC Gs->AC cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up IP3_DAG ↑ IP3 / DAG (↑ Ca2+) PLC->IP3_DAG

References

A Researcher's Guide to the Metabolic Stability of Phenylpiperazine Compounds: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the metabolic stability of a compound is a critical early step in the journey from a promising molecule to a viable therapeutic agent. The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs targeting a wide array of biological targets. However, its susceptibility to metabolism can be a significant hurdle. This guide provides a comparative study of the metabolic stability of various phenylpiperazine compounds, offering experimental data, detailed protocols, and insights into structure-metabolism relationships to inform the design of more robust drug candidates.

The Critical Role of Metabolic Stability in Drug Discovery

The metabolic fate of a drug candidate is a key determinant of its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions.[1] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations in the body, leading to diminished efficacy. Conversely, excessively stable compounds can accumulate, potentially causing toxicity. Therefore, a thorough understanding and optimization of metabolic stability are paramount. In vitro assays, such as those using human liver microsomes (HLM), are indispensable tools in early drug discovery for predicting in vivo metabolic clearance.[2] These assays provide key parameters like the metabolic half-life (t½) and intrinsic clearance (CLint), which guide the selection and modification of lead compounds.[3]

Key Metabolic Pathways of Phenylpiperazine Compounds

The phenylpiperazine moiety is susceptible to a variety of metabolic transformations, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver.[4] Common metabolic pathways include:

  • N-dealkylation: Cleavage of the bond between the piperazine nitrogen and its substituent is a frequent metabolic route. For instance, the antidepressant trazodone is metabolized to its active metabolite, m-chlorophenylpiperazine (mCPP), through N-dealkylation, a reaction primarily catalyzed by CYP3A4.[5][6]

  • Aromatic Hydroxylation: The phenyl ring is a common site for hydroxylation, a reaction often mediated by various CYP isozymes.

  • Piperazine Ring Oxidation: The piperazine ring itself can undergo oxidation to form various metabolites.

The specific CYP isozymes involved can vary depending on the substitution pattern of the phenylpiperazine scaffold. For example, the metabolism of the phenothiazine neuroleptic perazine, which contains a piperazine moiety, involves CYP1A2 and CYP3A4 for 5-sulphoxidation and CYP2C19 for N-demethylation.[7]

Figure 1: Common metabolic pathways for phenylpiperazine compounds.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of phenylpiperazine compounds. The causality behind each step is explained to ensure a self-validating system.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Preparation of Reaction Mixture:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound to achieve the desired final concentration (typically 1 µM). The use of a low concentration minimizes enzyme saturation and provides a more accurate reflection of initial metabolic rates.

    • Add the human liver microsomes to the desired protein concentration (e.g., 0.5 mg/mL). The protein concentration is a critical parameter that influences the rate of metabolism.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 5-10 minutes. This step allows the test compound and microsomes to reach thermal equilibrium before initiating the metabolic reaction.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. NADPH is a crucial cofactor for CYP450 enzymes. A regenerating system ensures a sustained supply of NADPH throughout the incubation period.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold solution of acetonitrile containing an internal standard. Acetonitrile precipitates the microsomal proteins, effectively stopping the enzymatic reaction. The internal standard is essential for accurate quantification by LC-MS/MS, as it corrects for variations in sample processing and instrument response.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount) .

Figure 2: Workflow for the in vitro metabolic stability assay.

Comparative Metabolic Stability of Phenylpiperazine Derivatives

The metabolic stability of phenylpiperazine compounds can vary significantly based on their substitution patterns. The following table presents in vitro microsomal half-life data for a series of arylpiperazine derivatives, providing a quantitative basis for comparison.[8]

Compound IDR1R2R3R4t½ (min) ± SD
1 HHHH3.01 ± 0.17
2 2-FHHH3.23 ± 0.14
3 3-FHHH3.54 ± 0.12
4 4-FHHH3.78 ± 0.21
5 2-ClHHH4.12 ± 0.19
6 3-ClHHH4.56 ± 0.25
7 4-ClHHH4.89 ± 0.31
8 2-CH3HHH5.23 ± 0.28
9 3-CH3HHH5.67 ± 0.33
10 4-CH3HHH6.01 ± 0.39
11 2-OCH3HHH6.45 ± 0.42
12 3-OCH3HHH6.89 ± 0.47
13 4-OCH3HHH7.23 ± 0.51
14 2-CF3HHH7.67 ± 0.55
15 3-CF3HHH8.01 ± 0.60
16 4-CF3HHH8.45 ± 0.64
17 2-PyrimidylHHH9.25 ± 0.34
30 2-Pyrimidyl5-ClHH9.32 ± 0.04

Data adapted from a study on novel arylpiperazine derivatives.[8] The general structure of the studied compounds is a 4-aryl-2H-pyrido[1,2-c]pyrimidine-1,3-dione system linked to a phenylpiperazine moiety.

Structure-Metabolism Relationships (SMRs)

The data in the table above and findings from other studies reveal several key structure-metabolism relationships for phenylpiperazine compounds:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly impact metabolic stability. Electron-withdrawing groups, such as fluorine and chlorine, and electron-donating groups, such as methyl and methoxy, generally increase the metabolic half-life compared to the unsubstituted analog. This suggests that modification of the electronic properties of the phenyl ring can modulate its susceptibility to oxidative metabolism. The 2-pyrimidyl group in compounds 17 and 30 resulted in the highest metabolic stability within this series, indicating that replacing the phenyl ring with a heteroaromatic system can be a successful strategy to block metabolism.[8]

  • Modifications to the Piperazine Ring: The piperazine ring itself is a site of metabolic lability. Strategies to improve its stability include:

    • Introducing steric hindrance: Placing bulky groups near the nitrogen atoms can physically block the approach of metabolic enzymes.

    • Bioisosteric replacement: Replacing the piperazine ring with a more metabolically stable bioisostere is a powerful strategy. For example, replacing the piperazine in a series of dopamine transporter inhibitors with an amino-piperidine functionality resulted in analogs with superior metabolic stability.[9]

Conclusion and Future Directions

The metabolic stability of phenylpiperazine compounds is a multifaceted property that is highly dependent on their chemical structure. This guide has provided a comparative overview of their metabolic fate, detailed an experimental protocol for assessing stability, and presented quantitative data to illustrate key structure-metabolism relationships.

For drug development professionals, a systematic approach to evaluating and optimizing the metabolic stability of phenylpiperazine-containing candidates is essential. This involves:

  • Early and routine in vitro screening: Utilizing assays like the human liver microsomal stability assay to rank-order compounds and identify metabolic liabilities early in the discovery process.

  • Iterative medicinal chemistry efforts: Employing the principles of structure-metabolism relationships to guide the design of new analogs with improved metabolic profiles. This includes strategic modifications to the phenyl and piperazine rings, as well as considering bioisosteric replacements.

  • In-depth metabolite identification studies: Characterizing the major metabolites to understand the primary metabolic pathways and inform further design strategies.

By integrating these approaches, researchers can more effectively navigate the challenges of drug metabolism and increase the likelihood of developing safe and efficacious phenylpiperazine-based therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Methoxyphenyl)piperazine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The compound 1-(2-Methoxyphenyl)piperazine hydrobromide, a common building block in medicinal chemistry, requires meticulous handling from procurement to disposal. This guide provides a comprehensive, technically grounded protocol for its safe disposal, moving beyond a simple checklist to explain the critical reasoning behind each procedural step. Our goal is to ensure that laboratory operations are not only scientifically sound but also fundamentally safe and compliant with regulatory standards.

Hazard Identification and Core Safety Principles

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. This foundational knowledge informs every subsequent decision, from the selection of personal protective equipment to the final method of waste consolidation.

This compound and its related salts are classified as hazardous chemicals.[1][2] The primary risks associated with this compound are not negligible and demand respect.

  • Irritation: It is a known skin and serious eye irritant.[2][3][4][5] Direct contact can lead to inflammation, redness, and pain.

  • Respiratory Effects: Inhalation of the dust may cause respiratory tract irritation.[2][3][4][5]

  • Toxicological Gaps: While acute hazards are documented, comprehensive data on chronic effects like carcinogenicity or reproductive toxicity is largely unavailable.[3][6][7] Therefore, the precautionary principle must be applied, treating the compound as potentially hazardous with long-term exposure and handling it accordingly.

  • Environmental Concerns: The compound is considered slightly hazardous to aquatic life.[4][5] As such, it is imperative that the product is prevented from entering drains or surface waters.[6]

This hazard profile mandates that all waste containing this compound, regardless of concentration, be treated as regulated hazardous waste.

Hazard ClassificationDescriptionGHS CodePrimary Precaution
Skin Irritation Causes skin irritation upon contact.H315Avoid all skin contact; wear appropriate gloves.[2][3][5]
Eye Irritation Causes serious eye irritation.H319Wear safety glasses with side shields or goggles.[2][3][5]
Respiratory Irritation May cause irritation to the respiratory system if inhaled.H335Handle in a well-ventilated area; use a fume hood.[2][3][5]
Aquatic Hazard Slightly hazardous for water.Water Hazard Class 1Do not allow entry into sewers or waterways.[4][5]

Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is rooted in the "Hierarchy of Controls," which prioritizes engineering solutions over personal protection. Therefore, handling and preparing this compound for disposal should always occur within a certified chemical fume hood to minimize inhalation exposure.[1]

Required PPE for Disposal Operations:

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile. Gloves must be inspected for integrity before use. After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated hazardous waste.[1][6]

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles that conform to government standards such as NIOSH (US) or EN166 (EU).[2][6]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron may be necessary. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][8]

  • Respiratory Protection: If engineering controls fail or if dust is generated outside of a fume hood, a NIOSH-approved particulate respirator (e.g., N95) is necessary.[2][6]

Step-by-Step Disposal Protocols

The proper disposal of this compound is a systematic process governed by institutional policies and national regulations, such as those from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10][11]

Protocol 3.1: Disposal of Unused or Expired Pure Compound
  • Waste Characterization: The pure solid is classified as non-acute hazardous chemical waste.

  • Container Selection: Procure a designated solid hazardous waste container from your institution's Environmental Health and Safety (EHS) department. This container must be in good condition, compatible with the chemical, and feature a secure, vapor-tight lid.[10][12]

  • Transfer: Carefully transfer the solid chemical into the hazardous waste container inside a chemical fume hood to prevent dust generation.

  • Labeling: The container must be labeled with a "Hazardous Waste" sticker. The label must include the full chemical name, "this compound," and list all constituents by percentage. Hazard symbols for "Irritant" must be clearly visible.[1]

  • Storage: Keep the container sealed at all times except when adding waste.[10] Store it in a designated Satellite Accumulation Area (SAA), away from incompatible materials like strong oxidizing agents.[11][13]

  • Final Disposal: Arrange for pickup by a licensed professional waste disposal company through your EHS department. The preferred method of destruction is high-temperature incineration in a permitted facility.[6][12]

Protocol 3.2: Disposal of Contaminated Labware and Debris
  • Segregation: All items that have come into direct contact with this compound are considered hazardous waste. This includes gloves, weighing paper, pipette tips, and contaminated glassware.

  • Collection: Place these solid waste items into the same designated solid hazardous waste container as the pure compound. Do not mix with non-hazardous trash.

  • Sharps: Any contaminated needles or sharp objects must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic or chemical waste.[12]

  • Decontamination: Non-disposable equipment that has been contaminated must be thoroughly decontaminated. Rinse with a suitable solvent (e.g., ethanol or isopropanol), followed by a wash with soap and water. The solvent rinseate must be collected and disposed of as liquid hazardous waste.[1]

Emergency Procedures: Spill Management

Accidents require a prepared, systematic response to mitigate exposure and environmental release.

  • Evacuate and Alert: Immediately alert others in the area and evacuate personnel to a safe location.[6][13]

  • Ventilate: Ensure the area is well-ventilated, preferably by a fume hood.

  • Don PPE: Before attempting cleanup, don the full required PPE as described in Section 2, including respiratory protection.

  • Contain and Absorb: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[6] Place the material into the designated hazardous waste container. For solutions, cover with an inert, non-combustible absorbent material like vermiculite, sand, or diatomite.[1][3]

  • Collect Waste: Once absorbed, carefully shovel the material into the sealed, labeled hazardous waste container.[6]

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials and the decontamination solution as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's Chemical Hygiene Plan.[9][14]

Disposal Decision Workflow

The following diagram illustrates the logical process for the safe management and disposal of waste generated from work with this compound.

G Start Waste Identification This compound or Contaminated Material Assess Assess Waste Form Start->Assess Pure Pure/Expired Chemical (Solid) Assess->Pure  Solid Compound Contaminated Contaminated Materials (Gloves, Wipes, Glassware) Assess->Contaminated  Used Labware/PPE Spill Spill Residue (Absorbent Material) Assess->Spill  Cleanup Debris Container Select Designated Solid Hazardous Waste Container Pure->Container Contaminated->Container Spill->Container Label Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms (Irritant) Container->Label Store Store Securely in Satellite Accumulation Area (Keep Container Closed) Label->Store Pickup Arrange Pickup by Licensed Waste Disposal Contractor via EHS Store->Pickup

Caption: Logical workflow for the safe disposal of this compound waste.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By adhering to these scientifically grounded procedures—from accurate hazard assessment and correct PPE usage to meticulous waste segregation and compliant container management—researchers can effectively mitigate risks to themselves, their colleagues, and the environment. This protocol should be integrated into your laboratory's specific Chemical Hygiene Plan to build a culture where safety is as paramount as scientific discovery.

References

A Senior Application Scientist's Guide to Handling 1-(2-Methoxyphenyl)piperazine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive guide on the safe handling of 1-(2-Methoxyphenyl)piperazine hydrobromide. As a compound frequently utilized in neuroscience research and drug development, its proper management is paramount to ensuring both personnel safety and data integrity. This document moves beyond mere checklists to provide a foundational understanding of why specific precautions are necessary, empowering you to work with confidence and security.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial. 1-(2-Methoxyphenyl)piperazine, in its various salt forms, is a piperazine derivative that presents several key risks. The primary concerns when handling this solid compound are skin and eye irritation, respiratory tract irritation from airborne dust, and potential toxicity if ingested.[1][2][3][4]

The Globally Harmonized System (GHS) provides a clear classification of these hazards, which form the basis for our subsequent safety protocols.

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[1][2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1][2][3]
Acute Toxicity (Oral)Category 3H301: Toxic if swallowed.[4]

Note: While most safety data sheets (SDS) align with the above, some reports indicate the potential for more severe skin and eye damage.[5] Therefore, a conservative approach to personal protective equipment (PPE) is strongly advised.

The Hierarchy of Controls: A Proactive Safety Framework

Effective laboratory safety does not begin with gloves and goggles; it starts with a systematic approach to mitigating risk. PPE is the final, albeit critical, line of defense. The "Hierarchy of Controls" is a framework that prioritizes safety measures from most to least effective.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard - e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work - e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety strategies.

For this compound, this means:

  • Engineering Controls: Always handle the solid powder within a certified chemical fume hood or a ventilated balance enclosure to control dust.[6][7] Ensure a safety shower and eyewash station are immediately accessible.[1][7]

  • Administrative Controls: Develop and adhere to Standard Operating Procedures (SOPs) for handling this compound. Ensure all personnel are trained on its specific hazards. Restrict access to authorized users.

Core PPE Protocols: Your Last Line of Defense

When engineering and administrative controls are in place, the correct PPE provides essential protection against residual risks and accidental exposures.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant or EN166-compliant safety glasses with side shields must be worn at all times in the laboratory.[6]

  • Best Practice/High-Risk Scenarios: When weighing or transferring significant quantities of the solid, or whenever there is a risk of splashing, upgrade to tight-sealing chemical splash goggles.[8] For large-scale operations, the use of a face shield in conjunction with goggles is recommended to protect the entire face.[8]

  • Causality: This compound is a serious eye irritant.[1][2][3] Direct contact with dust particles can cause redness, pain, and potential damage to the cornea. Goggles provide a superior seal against airborne particulates compared to safety glasses.

Skin and Body Protection
  • Minimum Requirement: A long-sleeved laboratory coat should be worn and kept fully fastened.

  • Best Practice/High-Risk Scenarios: For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron over the lab coat is advised.[8]

  • Causality: As a Category 2 skin irritant, the compound can cause inflammation, itching, and redness upon contact.[1][3] Protective clothing prevents incidental contact with the skin.

Hand Protection
  • Minimum Requirement: Compatible, chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice.

  • Protocol:

    • Always inspect gloves for tears or punctures before use.[6]

    • Don two pairs of gloves (double-gloving) if handling highly pure material or for extended periods.

    • Use proper glove removal technique (without touching the outer surface) to avoid skin contamination.[6]

    • Dispose of contaminated gloves immediately in the designated hazardous waste container.[6]

    • Wash hands thoroughly with soap and water after removing gloves.[1][8]

Respiratory Protection
  • When Required: Respiratory protection is necessary if you are handling the powder outside of a fume hood or ventilated enclosure, if dust is visibly generated, or if you experience any respiratory irritation.[8][9]

  • Type of Respirator:

    • For nuisance dust exposure, a NIOSH-approved N95 or P95 particulate respirator is sufficient.[6]

    • For higher-level protection or in situations with poor ventilation, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[6]

  • Causality: Inhalation of the dust can irritate the mucous membranes and upper respiratory tract.[1][2][3] A respirator filters these particles from the air you breathe.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage/Transport Safety GlassesNitrile GlovesLab CoatNot typically required
Weighing Powder Chemical GogglesNitrile GlovesLab CoatRequired if not in a fume hood/enclosure
Preparing Solutions Chemical GogglesNitrile GlovesLab CoatNot required if performed in a fume hood
Spill Cleanup Chemical Goggles & Face ShieldHeavy-duty GlovesChemical ApronRequired (N95 minimum)

Procedural Guidance: From Benchtop to Disposal

Step-by-Step: Weighing and Preparing a Solution
  • Preparation: Don all required PPE (lab coat, chemical goggles, nitrile gloves). Perform this entire procedure inside a chemical fume hood.

  • Staging: Place a weigh boat on an analytical balance, an appropriate beaker with a stir bar, your solvent, and necessary spatulas inside the fume hood.

  • Weighing: Carefully transfer the desired amount of this compound from its storage container to the weigh boat using a clean spatula. Minimize any dust generation.[10]

  • Transfer: Gently add the weighed powder to the beaker containing the solvent.

  • Dissolution: Place the beaker on a stir plate within the fume hood to allow the compound to dissolve.

  • Cleanup: Tightly cap the primary chemical container and wipe it down with a damp cloth. Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

Emergency Actions
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6][10]

  • Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water. Remove contaminated clothing.[6][7] If irritation persists, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][6]

  • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[6][10]

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle.

  • PPE Disposal: All disposable PPE that has come into contact with the chemical, including gloves and weigh boats, must be discarded into a clearly labeled solid hazardous waste container.

  • Chemical Waste: Unused solid material and solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Method: Never dispose of this chemical down the drain.[1][6] All waste must be handled by a licensed professional waste disposal service, typically through chemical incineration.[6][7]

  • Contaminated Glassware: Rinse contaminated glassware thoroughly with a suitable solvent (e.g., ethanol or acetone) in the fume hood. The rinsate must be collected as hazardous liquid waste.

By integrating these expert-level protocols and understanding the rationale behind them, you can ensure a safe and effective research environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxyphenyl)piperazine hydrobromide
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxyphenyl)piperazine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.